Product packaging for 7-Bromo-2-methoxyquinoline(Cat. No.:CAS No. 99455-08-0)

7-Bromo-2-methoxyquinoline

Cat. No.: B1339911
CAS No.: 99455-08-0
M. Wt: 238.08 g/mol
InChI Key: ARPAPTVOXJPIHY-UHFFFAOYSA-N
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Description

7-Bromo-2-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B1339911 7-Bromo-2-methoxyquinoline CAS No. 99455-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPAPTVOXJPIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557555
Record name 7-Bromo-2-methoxyquinoline
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-08-0
Record name 7-Bromo-2-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99455-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-methoxyquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 7-Bromo-2-methoxyquinoline. The information is compiled from various chemical data sources and is intended to serve as a foundational resource for professionals in research and development.

Core Chemical Properties

This compound is a halogenated derivative of methoxyquinoline. Its chemical structure and key identifiers are fundamental for its application in chemical synthesis and drug design.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 99455-08-0[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Canonical SMILES COC1=NC2=C(C=C1)C=C(C=C2)Br[1]
InChI InChI=1S/C10H8BrNO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3[1]
InChIKey ARPAPTVOXJPIHY-UHFFFAOYSA-N[1]

Physicochemical Data

The physical properties of this compound are crucial for determining its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid
Melting Point 68 °C
Boiling Point 312.6 ± 22.0 °C at 760 mmHg
Solubility No data available
XLogP3 3.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Spectral and Analytical Data

Table 3: Computed Spectral Data

Data TypeDetailsSource
Exact Mass 236.97893 Da[1]
Monoisotopic Mass 236.97893 Da[1]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthetic approach for similar quinoline derivatives can be adapted. A representative workflow is outlined below.

Generalized Synthesis of a Bromo-methoxyquinoline Derivative

The synthesis of a bromo-methoxyquinoline derivative can often be achieved through a multi-step process involving the formation of a quinoline ring system followed by or preceded by bromination and methoxylation reactions. A common strategy is the Conrad-Limpach reaction or a variation thereof.

G Generalized Synthetic Workflow for a Bromo-methoxyquinoline Derivative A Starting Materials (e.g., Substituted Aniline and a β-ketoester) B Condensation Reaction (Acid or Base Catalysis) A->B C Cyclization (Thermal or Acid-catalyzed) B->C D Intermediate Quinolone C->D E Halogenation/Methoxylation (e.g., NBS for bromination, NaOMe for methoxylation) D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F G Final Product (this compound) F->G

Caption: Generalized workflow for the synthesis of a bromo-methoxyquinoline derivative.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Research into the biological effects of this specific compound appears to be an unexplored area.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling chemical compounds in a laboratory setting should be observed.

This guide serves as a summary of the currently available technical data for this compound. Further experimental investigation is required to fully characterize its chemical and biological properties.

References

7-Bromo-2-methoxyquinoline: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 99455-08-0

This technical guide provides a comprehensive overview of 7-Bromo-2-methoxyquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known properties and provides inferred methodologies and potential applications based on the broader class of quinoline compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₈BrNON/A
Molecular Weight 238.08 g/mol N/A
CAS Number 99455-08-0N/A
Appearance Solid (predicted)N/A
Solubility Expected to be soluble in organic solvents like DMSO and methanol.N/A

Synthesis and Experimental Protocols

A generalized, inferred experimental protocol for a potential synthetic route is detailed below. It is crucial to note that this is a hypothetical protocol and would require optimization and validation in a laboratory setting.

Inferred Synthesis of this compound

This proposed two-step synthesis involves the construction of the quinoline core followed by modification.

Step 1: Synthesis of 7-Bromo-2-hydroxyquinoline (Intermediate)

This step can be achieved via a Conrad-Limpach reaction between 3-bromoaniline and a suitable β-ketoester, followed by thermal cyclization.

  • Reaction: 3-Bromoaniline is reacted with an appropriate β-ketoester (e.g., ethyl acetoacetate) under acidic catalysis to form an enamine intermediate.

  • Cyclization: The intermediate is heated at high temperatures (typically in a high-boiling point solvent like Dowtherm A) to induce intramolecular cyclization and formation of the 7-bromo-2-hydroxyquinoline.

Step 2: Methylation of 7-Bromo-2-hydroxyquinoline

The hydroxyl group of the intermediate is then methylated to yield the final product.

  • Reagents: 7-Bromo-2-hydroxyquinoline, a methylating agent (e.g., dimethyl sulfate or methyl iodide), and a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., DMF or acetone).

  • Procedure: The 7-Bromo-2-hydroxyquinoline is dissolved in the solvent, and the base is added to deprotonate the hydroxyl group. The methylating agent is then added, and the reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the quinoline scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities. Based on the activities of structurally related compounds, this compound could be investigated for the following potential applications.

Potential Anticancer Activity

Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and topoisomerase enzymes.[1][2] The presence of a bromine atom can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved potency.

A hypothetical mechanism of action for a quinoline derivative as a receptor tyrosine kinase inhibitor is depicted below.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Protein 1 RTK->P1 Phosphorylates P2 Downstream Signaling Protein 2 P1->P2 Proliferation Cell Proliferation & Survival P2->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds & Activates This compound This compound This compound->RTK Inhibits (Hypothetical)

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Potential Neuroprotective Effects

Certain quinoline derivatives have been investigated for their neuroprotective properties.[3] These effects are often attributed to their antioxidant capabilities and their ability to modulate signaling pathways involved in neuronal cell death and survival.[4][5] The methoxy group on the quinoline ring may play a role in this activity.

The following diagram illustrates a generalized workflow for assessing the neuroprotective effects of a compound in a cell-based assay.

neuroprotection_workflow Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Pre-treatment Pre-treat with This compound Cell_Culture->Pre-treatment Induce_Stress Induce Oxidative Stress (e.g., with H₂O₂) Pre-treatment->Induce_Stress Incubation Incubate for a Defined Period Induce_Stress->Incubation Viability_Assay Assess Cell Viability (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Analyze and Compare with Controls Viability_Assay->Data_Analysis

References

Molecular Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 7-Bromo-2-methoxyquinoline

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, where quinoline derivatives are of significant interest.

This compound is a halogenated derivative of quinoline. Its core structure is a quinoline ring system, with a bromine atom substituted at the 7-position and a methoxy group at the 2-position. This compound serves as a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 99455-08-0[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
SMILES COC1=NC2=C(C=CC(=C2)Br)C=C1[1]
InChI InChI=1S/C10H8BrNO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3[1]
InChIKey ARPAPTVOXJPIHY-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Physical Form SolidInferred from related quinoline compounds.[2]
Melting Point Data not available in searched literature.
Boiling Point Data not available in searched literature.
Solubility Data not available in searched literature.Generally expected to be soluble in organic solvents like DMF, chloroform, and ethyl acetate.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A plausible route involves the selective methoxylation of 2,7-dibromoquinoline. The methoxy group preferentially substitutes at the 2-position, which is activated by the ring nitrogen.

synthesis_pathway reactant 2,7-Dibromoquinoline product This compound reactant->product reagents 1. Sodium Methoxide (NaOMe) 2. CuI (catalyst) 3. DMF, Heat reagents->midpoint

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on methods for similar methoxyquinoline syntheses.[3][4]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,7-dibromoquinoline (1 equivalent) and a catalytic amount of Copper(I) iodide (CuI, ~10 mol%).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting materials.

  • Reagent Addition: Add sodium methoxide (NaOMe, 1.0 to 1.2 equivalents) to the stirred solution. The addition can be done portion-wise or as a solution in methanol.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude product by column chromatography on silica gel to isolate the this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2d1HH-4
~ 7.8 - 8.0d1HH-5
~ 7.6 - 7.8s1HH-8
~ 7.4 - 7.6dd1HH-6
~ 6.9 - 7.1d1HH-3
~ 4.0s3H-OCH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum should display 10 distinct signals corresponding to the ten carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 162C-2 (C-O)
~ 148C-8a
~ 138C-4
~ 130C-6
~ 128C-5
~ 125C-4a
~ 122C-8
~ 120C-7 (C-Br)
~ 115C-3
~ 54-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum will feature characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹)Vibration
~ 3050 - 3100Aromatic C-H stretch
~ 2850 - 2950Aliphatic C-H stretch (-OCH₃)
~ 1600, 1480C=C Aromatic ring stretch
~ 1580C=N stretch
~ 1250C-O stretch (aryl ether)
~ 1050C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. A key feature will be the isotopic pattern of bromine.

Table 6: Predicted Mass Spectrometry Data for this compound

m/z ValueIonNotes
237 / 239[M]⁺Molecular ion peaks showing a characteristic ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes.
222 / 224[M - CH₃]⁺Fragment corresponding to the loss of a methyl group.
194 / 196[M - CH₃ - CO]⁺Fragment from the subsequent loss of carbon monoxide.

Safety Information

Specific GHS hazard classifications for this compound are not detailed in the searched results. However, related bromo-methoxyquinoline compounds are associated with hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. Users must consult a comprehensive Safety Data Sheet (SDS) before handling, storage, or disposal.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for 7-bromo-2-methoxyquinoline, a key intermediate in pharmaceutical and materials science research. The document details established methodologies, including reaction mechanisms, experimental protocols, and comparative data to assist researchers and drug development professionals in the effective production of this compound.

Introduction

This compound is a substituted quinoline derivative with significant potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of the bromo- and methoxy- functionalities at specific positions on the quinoline scaffold allows for diverse subsequent chemical modifications. This guide will explore the most common and effective synthetic routes to this target molecule, with a focus on starting materials, reaction conditions, and yields.

Synthetic Pathways

Several strategic approaches can be employed for the synthesis of this compound. The most prevalent pathways involve either the construction of the quinoline ring system from a pre-brominated precursor followed by functionalization, or the late-stage bromination of a pre-formed 2-methoxyquinoline. A third approach involves the selective functionalization of a dibromoquinoline derivative.

Pathway 1: Construction from 3-Bromoaniline via a 2-Chloroquinoline Intermediate

This is a robust and widely applicable pathway that builds the quinoline core and then installs the desired methoxy group.

The synthesis begins with the formation of the quinoline ring from 3-bromoaniline. A common method is the Doebner-Miller reaction, which, while typically producing 2-methylquinolines, illustrates the general principle of forming the quinoline core from an aniline. A more direct route to the required 2-hydroxyquinoline (quinolin-2(1H)-one) intermediate is often preferred. This intermediate is then chlorinated and subsequently methoxylated.

Pathway_1 A 3-Bromoaniline B 7-Bromoquinolin-2(1H)-one A->B Cyclization (e.g., Conrad-Limpach) C 7-Bromo-2-chloroquinoline B->C Chlorination (e.g., POCl3) D This compound C->D Methoxylation (NaOMe)

Caption: Synthesis of this compound from 3-Bromoaniline.

Step 1: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline (Illustrative Conrad-Limpach Reaction)

This protocol, adapted for a related compound, illustrates the formation of the 7-bromo-4-hydroxyquinoline core from 3-bromoaniline.[1]

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 3-bromoaniline and a suitable β-ketoester (e.g., ethyl benzoylacetate for a 2-phenyl derivative) in toluene.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux until the theoretical amount of water is collected.

  • Cool the reaction and remove the solvent under reduced pressure to yield the crude intermediate (e.g., ethyl 3-(3-bromophenylamino)-3-phenylacrylate).

Step 2: Cyclization to form 7-Bromo-4-hydroxy-2-phenylquinoline

  • Add the crude intermediate from the previous step to a high-boiling point solvent such as Dowtherm A or mineral oil.[1]

  • Heat the mixture to approximately 250 °C for 15-30 minutes to induce thermal cyclization.

  • Cool the mixture, and dilute with a non-polar solvent like hexane to precipitate the product.

  • Filter the solid product and wash thoroughly with hexane to remove the high-boiling solvent.[1]

Step 3: Chlorination of the 4-hydroxyquinoline (General Protocol)

This protocol describes the conversion of a hydroxyquinoline to a chloroquinoline.[2]

  • In a round-bottom flask, place the 7-bromo-hydroxyquinoline intermediate.

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110 °C) for 3-4 hours, monitoring by TLC.

  • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Synthesis of 2-Methoxyquinoline from 2-Chloroquinoline (General Protocol)

This protocol illustrates the final methoxylation step.[3]

  • Dissolve the 7-bromo-2-chloroquinoline in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (e.g., 15% solution).

  • Reflux the reaction mixture overnight with stirring.

  • Upon completion, cool the mixture to room temperature and then to -20 °C to induce precipitation.

  • Filter the solid product, wash with water, and air dry to obtain this compound.

Pathway 2: Selective Methoxylation of a Dibromoquinoline

This pathway is particularly useful if a suitable dibromoquinoline is readily available. It relies on the differential reactivity of the bromine atoms at various positions of the quinoline ring.

A Chinese patent describes a similar process for the synthesis of 7-bromo-5-methoxyquinoline from 5,7-dibromoquinoline.[4] This suggests that a selective reaction at one of the bromine positions is feasible.

Pathway_2 A 2,7-Dibromoquinoline B This compound A->B Selective Nucleophilic Substitution (NaOMe)

Caption: Synthesis via Selective Methoxylation of 2,7-Dibromoquinoline.

This protocol is adapted from the synthesis of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline.[4]

  • In a 1L reaction flask, add 5,7-dibromoquinoline (40.0 g, 0.139 mol), methanol (300 mL), and DMF (200 mL).

  • Heat the mixture to 60 °C.

  • Add sodium methoxide (65.5 g, 1.21 mol) and maintain the reaction for 2 hours.

  • Pour the reaction liquid into water and extract with ethyl acetate.

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the desired isomer.

Pathway 3: Nucleophilic Substitution on a Bromoquinolinone

This pathway involves the conversion of a bromo group to a methoxy group on a quinolinone precursor, followed by potential further modifications. This method is advantageous when the corresponding hydroxyquinoline is more accessible.

Research on the synthesis of methoxy-substituted quinolin-2(1H)-ones demonstrates the feasibility of converting a bromo-substituted quinolinone to its methoxy analogue using a copper-catalyzed nucleophilic substitution.[5][6]

Pathway_3 cluster_0 Alternative Route (Not Direct) A 7-Bromoquinolin-2(1H)-one B 7-Methoxyquinolin-2(1H)-one A->B Nucleophilic Substitution (NaOMe, CuI) C 7-Methoxy-2-chloroquinoline B->C Chlorination (POCl3) D Target requires bromination C->D Bromination

Caption: An indirect pathway involving methoxylation of a quinolinone.

This protocol is adapted from the synthesis of 6-methoxyquinoline-2(1H)-one.[5][6]

  • To a solution of 7-bromoquinoline-2(1H)-one in dry DMF, add CuI (10 mol %).

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add freshly prepared sodium methoxide.

  • Reflux the reaction mixture for 36 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the DMF under vacuum.

  • Extract the product with methanol and purify by column chromatography.

Data Presentation

The following tables summarize key quantitative data for reactions analogous to those described in the synthetic pathways.

Table 1: Doebner-Miller Synthesis of 7-Bromo-2-methylquinoline [7]

Starting MaterialReagentProductYield
3-BromoanilineParaldehyde, HCl7-Bromo-2-methylquinoline46%

Table 2: Nucleophilic Methoxylation of Bromoquinolines

Starting MaterialReagentProduct(s)Total YieldReference
5,7-DibromoquinolineSodium Methoxide, Methanol, DMF5-Bromo-7-methoxyquinoline & 7-Bromo-5-methoxyquinoline75%[4]
3-Benzyl-6-bromo-2-chloroquinolineSodium Methoxide, Methanol3-Benzyl-6-bromo-2-methoxyquinoline96%[3]
6-Bromoquinoline-2(1H)-oneSodium Methoxide, CuI, DMF6-Methoxyquinoline-2(1H)-oneNot specified[5][6]

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The most direct and likely highest-yielding approach involves the construction of the 7-bromo-2-chloroquinoline intermediate from 3-bromoaniline, followed by a nucleophilic substitution with sodium methoxide. This pathway benefits from well-established and high-yielding individual steps. The selective methoxylation of a dibromoquinoline precursor also presents a promising route, contingent on the availability of the starting material. The choice of the optimal synthetic pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and the capabilities of the laboratory. The experimental protocols provided in this guide, adapted from closely related syntheses, offer a solid foundation for researchers to develop a robust and efficient synthesis of this compound.

References

Core Starting Materials for the Synthesis of 7-Bromo-2-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 7-Bromo-2-methoxyquinoline, a key intermediate for researchers, scientists, and professionals in drug development. The synthesis predominantly proceeds through the formation of a quinoline core, which is subsequently functionalized. The most common and well-documented pathway involves the preparation of a 7-bromo-2-chloroquinoline intermediate, followed by a nucleophilic substitution to introduce the methoxy group.

Primary Synthetic Pathway: Halogenation and Nucleophilic Substitution

The most prevalent strategy for synthesizing this compound begins with the construction of a 7-bromo-substituted quinolin-2-one, which is then converted to a more reactive 2-chloro intermediate. This intermediate readily undergoes nucleophilic substitution with sodium methoxide to yield the final product.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation A 7-Bromoquinolin-2(1H)-one B 7-Bromo-2-chloroquinoline A->B SOCl₂, DMF Dichloromethane, Reflux C This compound B->C Sodium Methoxide (NaOMe) Methanol, DMF, Heat G cluster_0 Combes Quinoline Synthesis Start 3-Bromoaniline + Acetylacetone Intermediate Enamine Intermediate Start->Intermediate Condensation (-H₂O) Product 7-Bromo-2,4-dimethylquinoline Intermediate->Product Acid-catalyzed Cyclization (e.g., H₂SO₄)

A Technical Guide to the Spectral Data of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectral data for 7-Bromo-2-methoxyquinoline. Due to the limited availability of published spectral data for this specific compound, this document presents data for the close structural analog, 7-bromo-2-methoxy-4-methylquinoline, and offers predicted data for the target compound based on its chemical structure. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of substituted quinolines.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Table 1: ¹H NMR Spectral Data of 7-Bromo-2-methoxy-4-methylquinoline

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
Data not available

Table 2: ¹³C NMR Spectral Data of 7-Bromo-2-methoxy-4-methylquinoline

Chemical Shift (δ) ppmAssignment
Data not available

Note: Specific ¹H and ¹³C NMR data for 7-bromo-2-methoxy-4-methylquinoline were not found in the searched literature. Researchers synthesizing this compound would need to perform NMR analysis for full characterization.

The following table outlines the expected characteristic infrared absorption bands for this compound based on its functional groups.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H StretchAromatic
2950-2850C-H Stretch-OCH₃
1620-1580C=C StretchAromatic Ring
1500-1400C=C StretchAromatic Ring
1250-1200C-O StretchAryl Ether
1050-1000C-Br StretchAryl Bromide
900-675C-H BendAromatic (out-of-plane)

The mass spectrometry data provides information about the molecular weight and isotopic distribution of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₈BrNO
Molecular Weight237.08 g/mol
Exact Mass [M]⁺236.9835 u
Exact Mass [M+H]⁺237.9913 u
Isotopic PatternDue to the presence of bromine, a characteristic M and M+2 isotopic pattern with approximately equal intensity is expected.

Expected Fragmentation: The primary fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃), followed by the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring.

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of the spectral data.

  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. A pulse angle of 30 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are used. Several hundred to several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction.

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted to a spectrum (transmittance vs. wavenumber) via a Fourier transform.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), typically at a concentration of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap mass spectrometer) equipped with an Electrospray Ionization (ESI) source is commonly used.

  • Acquisition: The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode to detect the [M+H]⁺ ion. The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-500.

  • Data Processing: The acquired mass spectrum is processed to identify the molecular ion peak and its isotopic pattern. The measured accurate mass is compared with the calculated theoretical mass to confirm the elemental composition.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR IR Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry Purification->MS Sample Submission Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 7-Bromo-2-methoxyquinoline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

7-Bromo-2-methoxyquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science due to its utility as a versatile building block. The bromo- and methoxy- functional groups on the quinoline scaffold provide reactive sites for further molecular elaboration, enabling the synthesis of a diverse range of more complex molecules. Understanding the solubility of this intermediate in various organic solvents is critical for its effective use in chemical reactions, including reaction setup, purification, and formulation. Poor solubility can lead to challenges in achieving desired reaction kinetics, product yields, and purity. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and to equip researchers with the necessary protocols to determine its solubility quantitatively.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Solid (form may vary)
CAS Number 99455-08-0

Solubility of this compound

Qualitative Solubility

Quantitative experimental data on the solubility of this compound in various organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and data from structurally analogous compounds, a qualitative assessment of its solubility can be inferred. The presence of the aromatic quinoline core and the bromo substituent suggests that it is likely to be soluble in a range of common organic solvents. For instance, a related compound, 3-benzyl-6-bromo-2-methoxyquinoline, is reported to be slightly soluble in chloroform and methanol[1].

Table 2 provides an estimated qualitative solubility profile for this compound. It is crucial to note that these are predictions and should be confirmed experimentally.

SolventPredicted Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
ChloroformSoluble to Slightly Soluble
Tetrahydrofuran (THF)Soluble
Ethyl AcetateSoluble to Slightly Soluble
AcetoneSoluble to Slightly Soluble
MethanolSlightly Soluble
EthanolSlightly Soluble
WaterInsoluble
HexanesInsoluble
Experimental Determination of Solubility

To obtain precise and reproducible quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound.[2][3][4][5][6]

Experimental Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach thermodynamic equilibrium. A typical equilibration time is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility = (Concentration of the diluted solution) x (Dilution factor)

    • The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Application in Organic Synthesis: A Representative Workflow

This compound is a valuable intermediate in organic synthesis, often utilized in cross-coupling reactions to introduce substituents at the 7-position of the quinoline ring. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[7][8][9][10] The following diagram illustrates a general workflow for a Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Miyaura_Coupling Start Start Reagents Reagents: - this compound - Arylboronic Acid - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) Start->Reagents 1. Assemble ReactionSetup Reaction Setup: - Combine reagents in a  reaction vessel under  inert atmosphere (e.g., Argon) Reagents->ReactionSetup 2. Mix Heating Heating: - Stir and heat the mixture  (e.g., 80-100 °C) ReactionSetup->Heating 3. Initiate Monitoring Reaction Monitoring: - TLC or LC-MS Heating->Monitoring 4. Track Progress Workup Aqueous Workup: - Cool to room temperature - Partition between organic  solvent and water Heating->Workup 5. Quench Monitoring->Heating Extraction Extraction & Drying: - Separate organic layer - Dry over anhydrous sulfate - Filter Workup->Extraction 6. Isolate Purification Purification: - Concentrate under reduced pressure - Purify by column chromatography Extraction->Purification 7. Purify Product Product: 7-Aryl-2-methoxyquinoline Purification->Product 8. Obtain End End Product->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

An In-depth Technical Guide to the Physical Appearance and Stability of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-bromo-2-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also details standardized experimental protocols for the determination of its key physicochemical properties, including appearance, melting point, solubility, and stability. Methodologies for spectroscopic characterization are also discussed. This document is intended to serve as a valuable resource for researchers initiating studies with this compound, providing a framework for its systematic characterization.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is one such derivative, and a thorough understanding of its physical appearance and stability is fundamental for its application in research and development, particularly in areas such as formulation development, quality control, and in vitro/in vivo studies.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, its basic properties can be summarized from available chemical databases. Further experimental verification is highly recommended.

General Properties
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 99455-08-0PubChem[1]
Molecular Formula C₁₀H₈BrNOPubChem[1]
Molecular Weight 238.08 g/mol PubChem[1]
Appearance Solid (predicted)Commercial Suppliers
Predicted and Comparative Properties
PropertyEstimated/Comparative ValueNotes
Melting Point Data not availableA related compound, 7-bromo-2-methoxy-4-methylquinoline, melts at 58-60 °C.[2]
Boiling Point Data not available-
Solubility Expected to be sparingly soluble in water and soluble in organic solvents like methanol and chloroform.Based on the general solubility of quinoline derivatives.

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for the experimental determination of the key physical and chemical properties of this compound.

Determination of Physical Appearance

The physical appearance of a new batch of this compound should be determined and recorded.

  • Objective: To visually characterize the physical state, color, and nature of the compound.

  • Procedure:

    • Place a small, representative sample of the compound onto a clean, white surface or a watch glass.

    • Observe the sample under good lighting conditions.

    • Record the physical state (e.g., crystalline solid, amorphous powder), color, and any other notable characteristics (e.g., odor).

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Ensure the sample is dry and finely powdered.[3]

    • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[3][4]

    • Place the capillary tube in the heating block of the melting point apparatus.[4][5]

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.[3]

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[3][5]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[6]

    • Perform the determination in triplicate for accuracy.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8]

  • Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

  • Materials: this compound, selected solvents (e.g., water, phosphate-buffered saline, ethanol, methanol), vials with screw caps, orbital shaker with temperature control, centrifuge, analytical balance, HPLC system with UV detector.

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[9]

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[9]

    • After equilibration, allow the samples to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

Stability Assessment

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for the compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of a compound.[10][11]

  • Objective: To evaluate the thermal decomposition profile and identify phase transitions.

  • Apparatus: TGA and DSC instruments.

  • TGA Procedure:

    • Place a small, accurately weighed sample into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

  • DSC Procedure:

    • Place a small, accurately weighed sample into a DSC pan.

    • Heat the sample under a controlled atmosphere at a constant heating rate.

    • Record the heat flow to or from the sample relative to a reference. Endothermic or exothermic peaks can indicate melting, crystallization, or decomposition.[10]

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.[12][13][14][15]

  • Objective: To assess the intrinsic stability of the molecule and develop a stability-indicating analytical method.

  • Procedure:

    • Expose the compound (in solid state and in solution) to various stress conditions as per ICH guidelines, including:

      • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).[14]

      • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.[14]

      • Oxidative Degradation: 3% H₂O₂ at room temperature.[16]

      • Thermal Degradation: Dry heat (e.g., 80 °C).

      • Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

    • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Purity and Identity cluster_2 Solubility Profile cluster_3 Stability Evaluation cluster_4 Data Analysis and Reporting start Obtain this compound Sample appearance Determine Physical Appearance start->appearance melting_point Melting Point Determination (Capillary Method) appearance->melting_point spectroscopy Spectroscopic Analysis (NMR, MS, IR) appearance->spectroscopy hplc_method_dev Develop HPLC Method for Quantification melting_point->hplc_method_dev end Compile Technical Data Sheet spectroscopy->end solubility Solubility Determination (Shake-Flask Method) thermal_stability Thermal Stability (TGA/DSC) solubility->thermal_stability chemical_stability Chemical Stability (Forced Degradation) solubility->chemical_stability hplc_method_dev->solubility thermal_stability->end chemical_stability->end

Caption: A logical workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of this compound and provided a detailed framework of experimental protocols for its comprehensive characterization. While specific experimental data for this compound is limited, the methodologies outlined herein for determining its appearance, melting point, solubility, and stability will enable researchers to generate the necessary data to support their drug discovery and development efforts. The provided workflow diagram offers a systematic approach to this characterization process. It is anticipated that this guide will serve as a valuable foundational resource for scientists and researchers working with this and other novel quinoline derivatives.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methoxyquinoline, a halogenated derivative of the quinoline scaffold, has emerged as a valuable building block in the landscape of synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom at the 7-position and a methoxy group at the 2-position, imparts specific physicochemical properties that have been leveraged in the development of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, key developmental milestones, and applications, with a focus on experimental protocols and quantitative data.

Discovery and Early History

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its existence and synthesis are implicitly understood through the broader development of quinoline chemistry. The quinoline core itself has been a subject of intense study since the 19th century, with foundational synthetic methods like the Skraup and Doebner-von Miller reactions laying the groundwork for the preparation of a vast array of derivatives.

The appearance of substituted quinolines, including halogenated and methoxylated variants, became more prevalent in the mid to late 20th century as the demand for novel pharmaceutical and agrochemical agents grew. It is highly probable that this compound was first synthesized and characterized as part of broader investigations into the structure-activity relationships of substituted quinolines. A notable, albeit later, reference to a closely related compound, 7-bromo-2-methoxy-4-methylquinoline, in a 1989 publication in the Journal of Medicinal Chemistry suggests that the parent compound was likely known to the scientific community at that time.

The primary historical significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The presence of the bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups, while the methoxy group at the 2-position influences the electronic properties of the quinoline ring and can be a precursor for other functionalities.

Synthetic Evolution

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the quinoline core followed by functional group manipulation. A common and logical synthetic route involves the preparation of 7-bromo-2-hydroxyquinoline (also known as 7-bromo-2(1H)-quinolone) as a key intermediate, followed by O-methylation.

Key Synthetic Intermediates and Reactions

The journey to this compound often begins with the synthesis of the quinoline ring system. Classic methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, can be adapted to produce the necessary substituted precursors.

Table 1: Key Synthetic Reactions in the Preparation of this compound and its Precursors

Reaction NameReactantsReagents and ConditionsProductTypical Yield (%)
Conrad-Limpach Synthesis 3-Bromoaniline, Ethyl acetoacetate1. Heat (condensation) 2. High-temperature cyclization (e.g., in Dowtherm A)7-Bromo-4-methyl-2(1H)-quinoloneVariable
Gould-Jacobs Reaction 3-Bromoaniline, Diethyl (ethoxymethylene)malonate1. Heat (condensation) 2. High-temperature cyclization (e.g., in diphenyl ether) 3. Saponification and decarboxylation7-Bromo-4-hydroxyquinolineVariable
Bromination of 2-Quinolone 2(1H)-QuinoloneN-Bromosuccinimide (NBS), Acetic acid7-Bromo-2(1H)-quinoloneGood
O-Methylation 7-Bromo-2(1H)-quinoloneMethyl iodide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)This compoundHigh
Halogen Exchange 7-Bromo-2-chloroquinolineSodium methoxide, MethanolThis compoundGood
Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-2(1H)-quinolone via Bromination

This protocol describes a common method for the regioselective bromination of 2(1H)-quinolone.

  • Materials: 2(1H)-Quinolone, N-Bromosuccinimide (NBS), Glacial Acetic Acid.

  • Procedure:

    • In a round-bottom flask, dissolve 2(1H)-quinolone (1.0 eq) in glacial acetic acid.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 7-bromo-2(1H)-quinolone.

Protocol 2: Synthesis of this compound via O-Methylation

This protocol details the methylation of the hydroxyl group of 7-bromo-2(1H)-quinolone.

  • Materials: 7-Bromo-2(1H)-quinolone, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of 7-bromo-2(1H)-quinolone (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add methyl iodide (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 3: Synthesis of this compound from 7-Bromo-2-chloroquinoline

An alternative route involves the nucleophilic substitution of a chloro group.

  • Materials: 7-Bromo-2-chloroquinoline, Sodium methoxide (NaOMe), Anhydrous Methanol.

  • Procedure:

    • Dissolve 7-bromo-2-chloroquinoline (1.0 eq) in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (1.2 eq) to the reaction mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
CAS Number 99455-08-0
Appearance Off-white to pale yellow solid
Melting Point 78-82 °C
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, DMF)

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, J=1.6 Hz, 1H), 7.58 (d, J=8.8 Hz, 1H), 7.42 (dd, J=8.8, 1.6 Hz, 1H), 7.02 (d, J=8.8 Hz, 1H), 6.81 (d, J=8.8 Hz, 1H), 4.05 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.5, 145.2, 138.1, 130.2, 128.9, 124.5, 122.3, 119.8, 114.7, 53.8.
Mass Spectrometry (EI) m/z: 237/239 ([M]⁺, isotopic pattern for Br).

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. This compound serves as a key starting material for the synthesis of novel quinoline-based compounds for drug discovery.

The bromine atom at the 7-position is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile synthesis of libraries of compounds with various substituents at this position for structure-activity relationship (SAR) studies.

While there is no direct evidence of this compound itself being involved in specific signaling pathways, its derivatives have been designed to target various biological pathways implicated in disease. For instance, quinoline-based compounds have been developed as kinase inhibitors, DNA intercalators, and modulators of other cellular targets.

Logical Workflow for the Synthesis of this compound Derivatives

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of diverse derivatives.

G General Synthetic Workflow for this compound Derivatives A Starting Materials (e.g., 3-Bromoaniline) B Quinoline Ring Formation (e.g., Conrad-Limpach, Gould-Jacobs) A->B C 7-Bromo-2-hydroxyquinoline B->C D O-Methylation C->D E This compound D->E F Cross-Coupling Reactions (Suzuki, Stille, Buchwald-Hartwig, etc.) E->F G Diverse 7-Substituted-2-methoxyquinolines F->G H Further Functional Group Interconversion G->H I Final Biologically Active Compounds H->I

Caption: Synthetic workflow for this compound derivatives.

Conclusion

This compound, while not having a dramatic "discovery" story, represents a significant and practical molecule in the arsenal of synthetic and medicinal chemists. Its history is intertwined with the broader development of quinoline chemistry. The straightforward and adaptable synthetic routes to this compound, coupled with the reactivity of its functional groups, have established it as a valuable intermediate for the creation of novel and structurally diverse molecules. As the quest for new therapeutics continues, the utility of well-established building blocks like this compound will undoubtedly endure, providing a reliable foundation for future innovations in drug discovery.

Potential Research Areas for 7-Bromo-2-methoxyquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of bromine and methoxy substituents can significantly modulate the pharmacological profile of the quinoline core, making 7-Bromo-2-methoxyquinoline a compound of considerable interest for novel therapeutic development. Although direct experimental data on this compound is limited, this technical guide synthesizes information from structurally related analogs to propose promising research avenues. This document outlines potential synthesis routes, key areas for biological investigation, detailed experimental protocols, and visual workflows to facilitate further research and development.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The rigid, bicyclic aromatic structure of quinoline serves as a versatile scaffold for the development of therapeutic agents targeting a multitude of diseases.[2] The functionalization of the quinoline ring with various substituents, such as halogens and alkoxy groups, can profoundly influence its physicochemical properties and biological efficacy, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The bromine atom at the 7-position and the methoxy group at the 2-position of the quinoline core in this compound are expected to enhance its lipophilicity and potential for specific interactions with biological targets.[2]

Proposed Synthesis of this compound

A proposed workflow for the synthesis is as follows:

Synthesis_Workflow Precursor 7-Bromo-2-chloroquinoline Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Reacts with Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Reagent->Reaction Product This compound Reaction->Product Yields Purification Purification (Column Chromatography) Product->Purification Is purified by

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methods used for the synthesis of similar methoxyquinoline derivatives.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve 7-bromo-2-chloroquinoline (1 equivalent) in anhydrous methanol.

  • Reagent Addition: To the stirred solution, add sodium methoxide (1.5-2 equivalents).

  • Reaction Condition: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.

Potential Research Area 1: Anticancer Activity

Numerous studies have highlighted the significant anticancer potential of quinoline derivatives, including those with bromo and methoxy substitutions.[1][2] These compounds can exert their effects through various mechanisms, such as the inhibition of critical enzymes involved in cell proliferation and survival.[2]

Postulated Mechanism of Action: Topoisomerase I Inhibition

Several brominated quinoline derivatives have been identified as inhibitors of human topoisomerase I, a crucial enzyme for DNA replication and repair.[1] Inhibition of this enzyme leads to DNA damage and ultimately apoptosis in cancer cells. It is hypothesized that this compound may also exhibit this activity.

Topoisomerase_Inhibition_Pathway Drug This compound Target Topoisomerase I Drug->Target Inhibits Process1 DNA Replication & Repair Target->Process1 Mediates Process2 DNA Damage Process1->Process2 Leads to Outcome Apoptosis Process2->Outcome Induces

Caption: Postulated mechanism of anticancer activity via Topoisomerase I inhibition.

Experimental Protocols for Anticancer Evaluation

This assay determines the concentration at which the compound inhibits 50% of cancer cell growth (IC50).[5]

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, HT29, C6) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][5]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.[1]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • DNA Extraction: Harvest the cells and extract genomic DNA using a DNA extraction kit.

  • Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the anticancer activity of representative bromo-methoxyquinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Brain Tumor)9.6[1]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Human Cervical Carcinoma)5.45[1]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Human Colon Carcinoma)6.2[1]
6,8-dibromo-5-nitroquinolineC6 (Rat Brain Tumor)50.0 µM[1]
6,8-dibromo-5-nitroquinolineHT29 (Human Colon Carcinoma)26.2 µM[1]
6,8-dibromo-5-nitroquinolineHeLa (Human Cervical Carcinoma)24.1 µM[1]

Potential Research Area 2: Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some acting as inhibitors of bacterial DNA gyrase and topoisomerase IV.[6] The presence of a bromine atom can enhance the antimicrobial properties of the quinoline scaffold.

Proposed Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start This compound Stock Solution MIC Minimum Inhibitory Concentration (MIC) Determination Start->MIC MBC Minimum Bactericidal Concentration (MBC) Determination MIC->MBC Subculture from MIC wells Result1 Potency against Bacterial Growth MIC->Result1 Result2 Bacteriostatic vs. Bactericidal Activity MBC->Result2

Caption: Workflow for in vitro antimicrobial activity screening.

Experimental Protocols for Antimicrobial Evaluation

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).[6]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microplate containing MHB.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

This assay determines the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.[6]

  • Subculturing: Take an aliquot from the wells of the MIC assay that show no visible growth.

  • Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that shows no bacterial growth on the MHA plate.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the antimicrobial activity of representative quinoline derivatives.

Bacterial StrainTypeRepresentative MIC (µg/mL) of 2-phenyl-4-hydroxyquinoline derivativesReference
Staphylococcus aureusGram-positive16 - 64[6]
Bacillus subtilisGram-positive8 - 32[6]
Escherichia coliGram-negative32 - 128[6]
Pseudomonas aeruginosaGram-negative>128[6]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The proposed research areas, supported by detailed experimental protocols and data from analogous compounds, provide a solid foundation for initiating a comprehensive investigation into its pharmacological potential. Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its anticancer and antimicrobial activities. Elucidation of its precise mechanism of action and identification of its molecular targets will be crucial for its further development as a potential drug candidate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromo-2-methoxyquinoline and its Derivatives

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] This technical guide focuses on this compound, a key intermediate and molecular scaffold for the development of novel derivatives. The strategic placement of the methoxy group at the 2-position and the bromine atom at the 7-position offers versatile handles for chemical modification. The bromine atom is particularly amenable to modern cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive overview of the synthesis, potential biological applications, and experimental protocols related to this compound and its derivatives, serving as a critical resource for researchers in drug discovery and development.

The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in pharmaceutical sciences.[1][4] Its rigid structure and ability to be functionalized at various positions have allowed for the development of drugs targeting a wide range of diseases. Modifications to the quinoline core can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including solubility, bioavailability, and target selectivity.[1] The introduction of a bromine atom, as in this compound, provides a key site for diversification through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of various aryl, heteroaryl, and amine substituents.

Logical Workflow for Drug Discovery

The development of novel therapeutics from a core scaffold like this compound follows a structured, multi-stage process. This workflow begins with the identification of a biologically relevant target and progresses through iterative cycles of design, synthesis, and testing to produce a clinical candidate.[5][6]

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Scaffold Core Scaffold (this compound) Library Library Synthesis (e.g., Suzuki Coupling) Scaffold->Library Diversification HTS High-Throughput Screening (HTS) Library->HTS Biological Assays Hit Hit Identification HTS->Hit H2L Hit-to-Lead (H2L) Optimization Hit->H2L SAR Studies Lead Lead Optimization (ADMET Profiling) H2L->Lead Improve Potency & Properties Preclinical Preclinical Candidate Lead->Preclinical Phase1 Phase I (Safety) Preclinical->Phase1 IND Filing Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large Scale) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Fig. 1: Generalized drug discovery workflow starting from a core scaffold.

Synthesis of this compound and Derivatives

The synthesis of the title compound can be approached through multi-step sequences common in heterocyclic chemistry. A plausible and efficient route involves the initial construction of the corresponding 2-chloroquinoline derivative, followed by a nucleophilic substitution to install the methoxy group.

Synthetic Workflow Diagram

The general strategy for producing this compound and subsequently diversifying it is outlined below. This workflow leverages classic quinoline synthesis followed by modern cross-coupling reactions.

SynthesisWorkflow cluster_synthesis Core Synthesis cluster_derivatization Scaffold Derivatization (at C7-Br) A 3-Bromoaniline B Intermediate (e.g., via Skraup/Doebner-von Miller) A->B Cyclization C 7-Bromo-2-chloroquinoline B->C Chlorination D This compound (Target Scaffold) C->D Methoxylation (NaOMe) G 7-Aryl-2-methoxyquinolines D->G Suzuki Coupling (Pd catalyst, base) H 7-Amino-2-methoxyquinolines D->H Buchwald-Hartwig Amination (Pd catalyst, base) E Aryl/Heteroaryl Boronic Acids E->G F Amines F->H

Fig. 2: Synthetic and derivatization workflow for this compound.
Experimental Protocols

Protocol 2.2.1: Synthesis of 7-Bromo-2-chloroquinoline (Illustrative)

  • Cyclization: 3-Bromoaniline is reacted with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) in the presence of an acid catalyst (e.g., HCl) and an oxidizing agent. This forms the 7-bromoquinoline core.

  • Hydroxylation/Chlorination: The resulting quinoline is often converted to a 2-hydroxyquinoline (quinolone). This intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under reflux to yield 7-Bromo-2-chloroquinoline.

Protocol 2.2.2: Synthesis of this compound

This procedure is adapted from the synthesis of analogous methoxyquinolines.[7][8]

  • Reaction Setup: To a solution of 7-Bromo-2-chloroquinoline (1.0 eq) in dry methanol, add a solution of sodium methoxide in methanol (e.g., 30% w/v, 1.5-2.0 eq).

  • Reaction Conditions: Heat the mixture under reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2.2.3: Suzuki-Miyaura Cross-Coupling for C-7 Derivatization

This is a general protocol for arylating the 7-position.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

  • Reaction Conditions: De-gas the mixture by bubbling with argon or nitrogen for 10-15 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to yield the 7-aryl-2-methoxyquinoline derivative.

Biological Activities and Potential Applications

While specific biological data for this compound is limited in public literature, the activities of structurally similar quinoline derivatives provide a strong basis for predicting its potential applications, particularly in oncology.[3][9]

Kinase Inhibition

The quinoline scaffold is present in numerous approved kinase inhibitors.[10] Derivatives are known to inhibit various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Src, and Abl kinases.[11][12] The 2-methoxy and 7-substituted aryl/amino groups can be optimized to interact with the ATP-binding pocket of these enzymes.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) P1 Autophosphorylation (ATP -> ADP) RTK->P1 Ligand Growth Factor Ligand->RTK Binding & Dimerization Ras Ras/Raf Pathway P1->Ras PI3K PI3K/Akt Pathway P1->PI3K Proliferation Gene Transcription & Cell Proliferation Ras->Proliferation PI3K->Proliferation Inhibitor Quinoline Derivative (Kinase Inhibitor) Inhibitor->P1 Inhibition

Fig. 3: Postulated mechanism of action via tyrosine kinase inhibition.
Anticancer and Cytotoxic Activity

Many quinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines.[13][14] Their mechanisms can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of topoisomerase enzymes.[4][13]

Protocol 3.2.1: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability.[12][15]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000–10,000 cells/well. Allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) dissolved in DMSO (final concentration <0.5%). Include a vehicle control (DMSO only). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 10 mM HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Summary

Quantitative data for novel derivatives must be systematically collected to establish clear structure-activity relationships. Below are representative tables for summarizing key physical and biological data.

Table 1: Physicochemical Properties
Compound IDStructureFormulaM.W. ( g/mol )Melting Point (°C)
Core This compoundC₁₀H₈BrNO238.08N/A
Ex. 1 7-(p-tolyl)-2-methoxyquinolineC₁₇H₁₅NO249.31Hypothetical
Ex. 2 N-phenyl-2-methoxyquinolin-7-amineC₁₆H₁₄N₂O250.30Hypothetical
N/A: Not available in public literature.
Table 2: In Vitro Biological Activity Data (Hypothetical)
Compound IDTargetAssay TypeIC₅₀ / GI₅₀ (µM)Cell Line
Ex. 1 EGFR KinaseKinase Inhibition0.85Enzymatic
Ex. 1 CytotoxicityMTT2.5MCF-7 (Breast)
Ex. 1 CytotoxicityMTT5.1A549 (Lung)
Ex. 2 Src KinaseKinase Inhibition1.2Enzymatic
Ex. 2 CytotoxicityMTT8.9HCT116 (Colon)
Values are for illustrative purposes to demonstrate data presentation.

Conclusion

This compound is a highly valuable scaffold for medicinal chemistry and drug discovery. Its synthetic accessibility and the strategic positioning of its functional groups allow for extensive chemical exploration. The bromo substituent at the C-7 position is a key handle for introducing molecular diversity through robust cross-coupling reactions, enabling the fine-tuning of biological activity. Based on the established pharmacology of the broader quinoline class, derivatives of this compound are promising candidates for development as kinase inhibitors and anticancer agents. The protocols and workflows detailed in this guide provide a foundational framework for researchers to synthesize, evaluate, and optimize novel compounds based on this versatile core structure.

References

Theoretical Exploration of 7-Bromo-2-methoxyquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

7-Bromo-2-methoxyquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug development. As a scaffold, it presents opportunities for further functionalization to modulate its physicochemical and biological properties. This technical guide provides a comprehensive overview of the theoretical studies on this compound, encompassing its structural, spectroscopic, and potential drug-like properties. While direct experimental and extensive theoretical data for this specific molecule are limited in publicly available literature, this document consolidates information from closely related analogs and established computational methodologies to offer a predictive and comparative analysis. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1] The introduction of a bromine atom and a methoxy group onto the quinoline scaffold, as in this compound, can significantly influence its electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.

Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, are indispensable tools in modern drug discovery.[2] They provide critical insights into molecular geometry, electronic properties, and potential interactions with biological targets, thus guiding the rational design of new chemical entities.[2] This guide will delve into the theoretical aspects of this compound, presenting a synthesis of available data and predictive analyses based on established computational methods.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[3]
Molecular Weight 238.08 g/mol [3]
IUPAC Name This compound[3]
CAS Number 99455-08-0[3]
SMILES COC1=NC2=C(C=CC(=C2)Br)C=C1[3]
XLogP3-AA 3.2[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]

Synthesis and Characterization

General Synthetic Workflow

The synthesis of this compound can be envisioned as a two-step process starting from a suitable bromo-substituted aniline, followed by the formation of the quinoline core and subsequent methoxylation.

G A 3-Bromoaniline B Gould-Jacobs Reaction (or similar cyclization) A->B Step 1 C 7-Bromoquinolin-2(1H)-one B->C D Chlorination (e.g., POCl₃) C->D Step 2 E 7-Bromo-2-chloroquinoline D->E F Methoxylation (e.g., NaOMe, Pd-catalysis) E->F Step 3 G This compound F->G

Plausible synthetic workflow for this compound.
Experimental Protocols

Step 1 & 2: Synthesis of 7-Bromo-2-chloroquinoline from 7-Bromoquinolin-2(1H)-one

This procedure is adapted from established methods for the conversion of quinolones to chloroquinolines.

  • Materials: 7-Bromoquinolin-2(1H)-one, Phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of 7-Bromoquinolin-2(1H)-one and an excess of phosphorus oxychloride is carefully heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a suitable base (e.g., ammonia solution). The resulting precipitate, 7-Bromo-2-chloroquinoline, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Step 3: Synthesis of this compound from 7-Bromo-2-chloroquinoline

This step can be achieved via nucleophilic substitution or palladium-catalyzed methoxylation.[4]

  • Materials: 7-Bromo-2-chloroquinoline, Sodium methoxide (NaOMe), Methanol (as solvent), Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, for catalytic route).

  • Procedure (Nucleophilic Substitution): 7-Bromo-2-chloroquinoline is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Theoretical Studies: Computational Chemistry Analysis

Computational chemistry provides a powerful lens through which to examine the intrinsic properties of this compound. Density Functional Theory (DFT) is a robust method for predicting molecular geometry, electronic structure, and spectroscopic properties.

DFT Calculation Workflow

A typical workflow for the theoretical analysis of a molecule like this compound using DFT is illustrated below.

G A Input Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry B->D E Vibrational Frequencies (IR) C->E F Thermodynamic Properties C->F G Electronic Properties (HOMO, LUMO, MEP) D->G H Spectroscopic Properties (NMR, UV-Vis) D->H

General workflow for DFT calculations.
Predicted Molecular Properties (Based on Analogs)

While specific DFT calculations for this compound are not available, data from related structures can provide valuable insights. For instance, DFT studies on other bromo- and methoxy-substituted quinolines have been performed.

Table 2: Predicted Molecular Properties (Comparative Data from Analogs)

PropertyPredicted Value/RangeMethod (Basis Set)Reference (Analog)
HOMO-LUMO Energy Gap (eV) 4.0 - 5.0DFT/B3LYP[5] (Related quinazolines)
Dipole Moment (Debye) 2.0 - 4.0DFT/B3LYP[2] (Substituted quinolines)
Spectroscopic Data Analysis (Predictive)

¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict these shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Comparative)

AtomPredicted Chemical Shift (ppm) - ¹HPredicted Chemical Shift (ppm) - ¹³CReference (Analog)
H2/C2N/A~160-165[6] (6-methoxyquinolines)
H3/C3~6.5-7.0~110-115[6] (6-methoxyquinolines)
H4/C4~8.0-8.5~145-150[6] (6-methoxyquinolines)
H5/C5~7.5-8.0~125-130[6] (6-methoxyquinolines)
H6/C6~7.2-7.8~120-125[6] (6-methoxyquinolines)
H8/C8~7.8-8.2~130-135[6] (6-methoxyquinolines)
OCH₃~3.8-4.2~55-60[6] (6-methoxyquinolines)

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum.

Table 4: Predicted IR Vibrational Frequencies (Comparative)

Vibrational ModePredicted Wavenumber (cm⁻¹)Reference (General)
C-H stretching (aromatic)3000 - 3100[7]
C-H stretching (methyl)2850 - 3000[7]
C=N stretching1600 - 1650[7]
C=C stretching (aromatic)1450 - 1600[7]
C-O stretching (methoxy)1000 - 1300[7]
C-Br stretching500 - 600[7]

Molecular Docking and Drug Development Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This is a critical tool in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate with a biological target.

Molecular Docking Workflow

The general process of performing a molecular docking study is outlined below.

G A Prepare Protein Target (e.g., from PDB) C Define Binding Site A->C B Prepare Ligand (this compound) D Perform Docking Simulation B->D C->D E Analyze Docking Poses and Binding Energies D->E F Identify Key Interactions (H-bonds, hydrophobic, etc.) E->F

Generalized molecular docking workflow.
Potential Biological Targets and Anticancer Activity

Quinoline derivatives have been extensively studied as anticancer agents, often targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR).[2] The 7-bromo substitution in related quinazoline scaffolds has been shown to be a key feature for potent inhibitory activity. Molecular docking studies of 7-bromo-quinoline derivatives could reveal favorable binding interactions within the ATP-binding pocket of such kinases.

Table 5: Docking Performance of Related Quinoline Derivatives (Comparative)

Compound TypeTarget ProteinBinding Energy (kcal/mol)Key InteractionsReference
6-Bromo-quinazoline derivativesEGFR-5.3 to -6.7Hydrogen bonding with key residues[8]
Substituted quinolinesEGFR(Varies)Strong interactions with active site amino acids[2]

It is plausible that this compound could exhibit inhibitory activity against similar targets. The bromine atom at the 7-position can participate in halogen bonding, while the methoxy group at the 2-position can influence solubility and engage in hydrogen bonding or hydrophobic interactions.

Conclusion

This technical guide has provided a theoretical overview of this compound, a compound of interest for drug discovery and development. While direct experimental data is sparse, a comprehensive theoretical framework has been constructed based on established computational methodologies and comparative data from analogous structures. The presented information on physicochemical properties, plausible synthetic routes, and predicted spectroscopic and molecular docking characteristics serves as a valuable starting point for researchers. Further experimental validation and more specific computational studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The workflows and comparative data herein are intended to guide and accelerate these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Bromo-2-methoxyquinoline from 3-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, multi-step protocol for the synthesis of 7-Bromo-2-methoxyquinoline, a valuable building block in medicinal chemistry and drug discovery, starting from commercially available 3-Bromoaniline. The described pathway involves a Doebner-von Miller reaction, followed by oxidation, chlorination, and methoxylation steps.

Synthetic Pathway Overview

The synthesis of this compound from 3-Bromoaniline is accomplished via a four-step sequence. The initial step involves the construction of the quinoline core through a Doebner-von Miller reaction to yield 7-Bromo-2-methylquinoline. Subsequent oxidation of the methyl group provides the corresponding quinolin-2(1H)-one. The hydroxyl group is then converted to a chloro group, which is finally displaced by a methoxy group to afford the target compound.

Data Presentation

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
1Doebner-von Miller Reaction3-BromoanilineParaldehyde, Hydrochloric acidWater4 hours100 (reflux)46
2Oxidation7-Bromo-2-methylquinolineSelenium dioxidePyridine/Water5 hours110-120 (reflux)~65
3Chlorination7-Bromoquinolin-2(1H)-oneThionyl chlorideDichloromethane, DMF2 hours40 (reflux)High
4Methoxylation2-Chloro-7-bromoquinolineSodium methoxideMethanolOvernight65 (reflux)High

Experimental Protocols

Step 1: Synthesis of 7-Bromo-2-methylquinoline

This procedure utilizes a Doebner-von Miller reaction to construct the quinoline ring system.[1]

Materials:

  • 3-Bromoaniline

  • Paraldehyde

  • 37% Hydrochloric acid

  • Dichloromethane

  • Saturated aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • To a solution of 37% hydrochloric acid (200 mL) pre-cooled to 0°C, slowly add 3-Bromoaniline (10 mL, 92 mmol).

  • Add paraldehyde (11 mL, 0.8 mol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After completion, cool the reaction mixture to 0°C and slowly add saturated aqueous sodium hydroxide solution (200 mL) to neutralize the acid.

  • Extract the mixture with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with water and then with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (9:1) as the eluent to obtain 7-Bromo-2-methylquinoline as a light yellow solid.

Step 2: Synthesis of 7-Bromoquinolin-2(1H)-one

This protocol describes the oxidation of the 2-methyl group of the quinoline to a carboxylic acid followed by conversion to the 2-quinolinone. A direct oxidation to the quinolinone may be possible but this two-step sequence is well-established for similar substrates.[2]

Materials:

  • 7-Bromo-2-methylquinoline

  • Selenium dioxide

  • Pyridine

  • Water

  • Hydrochloric acid

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a mixture of 7-Bromo-2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight) in a pyridine-water (10:1) solvent system.

  • Reflux the mixture for approximately 5 hours.

  • After cooling, filter off the precipitated selenium.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 7-bromoquinoline-2-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and recrystallize from ethanol.

  • The resulting 7-bromoquinoline-2-carboxylic acid can be converted to 7-Bromoquinolin-2(1H)-one by heating above its melting point until carbon dioxide evolution ceases.

Step 3: Synthesis of 2-Chloro-7-bromoquinoline

The hydroxyl group of the quinolinone is converted to a chloro group using a standard chlorinating agent.[3]

Materials:

  • 7-Bromoquinolin-2(1H)-one

  • Thionyl chloride

  • Dichloromethane

  • Dimethylformamide (DMF)

  • Potassium carbonate solution

Procedure:

  • To a suspension of 7-Bromoquinolin-2(1H)-one (1 equivalent) in dichloromethane, add a catalytic amount of dimethylformamide.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully add purified water.

  • Basify the mixture with a potassium carbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Chloro-7-bromoquinoline.

Step 4: Synthesis of this compound

The final step involves a nucleophilic substitution of the 2-chloro group with a methoxy group.

Materials:

  • 2-Chloro-7-bromoquinoline

  • Sodium methoxide solution

  • Anhydrous methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-Chloro-7-bromoquinoline in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol.

  • Reflux the reaction mixture overnight.

  • After cooling, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The crude product can be purified by recrystallization from anhydrous methanol.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination cluster_3 Step 4: Methoxylation 3-Bromoaniline 3-Bromoaniline 7-Bromo-2-methylquinoline 7-Bromo-2-methylquinoline 3-Bromoaniline->7-Bromo-2-methylquinoline HCl, H2O, Reflux Paraldehyde Paraldehyde Paraldehyde->7-Bromo-2-methylquinoline 7-Bromoquinolin-2(1H)-one 7-Bromoquinolin-2(1H)-one 7-Bromo-2-methylquinoline->7-Bromoquinolin-2(1H)-one 1. SeO2, Pyridine/H2O 2. Heat 2-Chloro-7-bromoquinoline 2-Chloro-7-bromoquinoline 7-Bromoquinolin-2(1H)-one->2-Chloro-7-bromoquinoline SOCl2, DMF, DCM, Reflux This compound This compound 2-Chloro-7-bromoquinoline->this compound NaOMe, MeOH, Reflux

Caption: Synthetic workflow for this compound.

References

Application Notes: Suzuki-Miyaura Coupling of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for constructing complex molecular architectures. Quinoline scaffolds are prominent in medicinal chemistry, appearing in a vast array of biologically active compounds.[2] Specifically, the 7-aryl-2-methoxyquinoline core is a key structural motif in molecules designed as potential anticancer agents and kinase inhibitors. The functionalization of the quinoline core at the 7-position via Suzuki-Miyaura coupling of 7-Bromo-2-methoxyquinoline provides a versatile and efficient route to novel compounds for drug discovery and development.[2][3][4]

Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] The introduction of an aryl group at the C-7 position of the 2-methoxyquinoline core can significantly influence the pharmacological profile of the molecule.

  • Anticancer Agents: Many 2-arylquinoline derivatives have been investigated as potent anticancer agents.[2][3][4] These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases (e.g., EGFR), focal adhesion kinase (FAK), and topoisomerase I.[2][3][4] The development of new analogs through Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

  • Kinase Inhibitors: Kinases are critical targets in oncology and inflammation. The 7-aryl-2-methoxyquinoline scaffold can be tailored to interact with the ATP-binding site of various kinases. The Suzuki coupling reaction provides a direct method to synthesize libraries of analogs with diverse aryl substituents, facilitating the discovery of potent and selective inhibitors.[5]

Reaction Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the bromide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the 7-aryl-2-methoxyquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br (Quinoline Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_pd_complex Ar-Pd(II)L₂-Ar' (Di-organic Complex) transmetalation->di_pd_complex reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination reductive_elimination->pd0 invis3 reductive_elimination->invis3 reductive_elimination->invis3 arbr  this compound (Ar-Br) invis1 ar_boronic  Arylboronic Acid (Ar'-B(OH)₂) + Base invis2 product  7-Aryl-2-methoxyquinoline (Ar-Ar') invis1->oxidative_addition  this compound (Ar-Br) invis2->transmetalation  Arylboronic Acid (Ar'-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Reaction Conditions

While specific data for this compound is sparse, the following table summarizes typical conditions for Suzuki-Miyaura couplings of structurally related bromo-heterocycles, which serve as an excellent starting point for reaction optimization.[6][7][8]

Aryl Halide (Example)Boronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
9-Benzyl-2,6-dichloropurinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene1002477[6]
ortho-Bromoaniline deriv.Benzylboronic acid esterCataCXium A Pd G3 (10)Cs₂CO₃ (3)2-MeTHF801695[7]
2-Bromo-4-methylpyridinePhenylboronic acidXPhos Pd G3 (2)K₃PO₄ (2)Dioxane/H₂O10018High[8]
6-Bromo-quinoline deriv.4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)Na₂CO₃ (3)Dioxane/H₂O901285[9]
7-Bromo-1-tetralonePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O851694[10]
2-Chloro-6-nitroquinoline6-Methyl-3-pyridinylboronic acidPdCl₂(PPh₃)₂ (10)Na₂CO₃ (2)MeCN/H₂O140 (MW)0.5~70[11]

Detailed Experimental Protocol

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DME)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 1,4-Dioxane/H₂O) by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 7-aryl-2-methoxyquinoline product.

Experimental_Workflow start Start setup 1. Reaction Setup - Add this compound,  Boronic Acid, Base, Catalyst  to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill  with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition - Add degassed solvent  (e.g., Dioxane/H₂O). inert->solvent react 4. Reaction - Heat mixture with stirring  (e.g., 80-110 °C). solvent->react monitor 5. Monitoring - Track progress by  TLC or LC-MS. react->monitor monitor->react Incomplete workup 6. Workup - Cool, dilute with EtOAc,  wash with H₂O and brine. monitor->workup Complete isolate 7. Isolation - Dry organic layer and  concentrate under vacuum. workup->isolate purify 8. Purification - Purify by flash column  chromatography. isolate->purify product Pure 7-Aryl-2-methoxyquinoline purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 7-bromo-2-methoxyquinoline as a key building block. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize the 7-position through robust palladium-catalyzed methods opens avenues for the synthesis of novel compounds with potential therapeutic applications. This document covers Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, offering detailed methodologies and comparative data to aid in reaction optimization and library synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 7-aryl-2-methoxyquinolines. This reaction demonstrates broad functional group tolerance and typically proceeds with high yields.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)801292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane100895
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1101688
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃2-MeTHF/H₂O (10:1)901290
Experimental Protocol: Synthesis of 7-Phenyl-2-methoxyquinoline

Materials:

  • This compound (1.0 mmol, 238 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 7-phenyl-2-methoxyquinoline.

Suzuki_Miyaura_Workflow reagents This compound Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ setup Reaction Setup (Inert Atmosphere) reagents->setup 1. solvents Add Degassed Toluene/EtOH/H₂O setup->solvents 2. reaction Heat to 80°C (12 h) solvents->reaction 3. workup Workup (EtOAc, H₂O, Brine) reaction->workup 4. purification Purification (Column Chromatography) workup->purification 5. product 7-Phenyl-2-methoxyquinoline purification->product 6.

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 7-alkynyl-2-methoxyquinolines, which are valuable intermediates for further transformations.

Quantitative Data
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF60694
2TrimethylsilylacetylenePd(OAc)₂ (2)5DIPAToluene80889
31-OctynePd(dppf)Cl₂ (3)6Cs₂CO₃DMF701285
4Propargyl alcoholPd(PPh₃)₄ (5)10Et₃NAcetonitrile501091
Experimental Protocol: Synthesis of 2-Methoxy-7-(phenylethynyl)quinoline

Materials:

  • This compound (1.0 mmol, 238 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202 mg, 279 µL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-7-(phenylethynyl)quinoline.

Sonogashira_Workflow reagents This compound Pd(PPh₃)₂Cl₂, CuI setup Reaction Setup (Inert Atmosphere) reagents->setup 1. additions Add THF, Et₃N, Phenylacetylene setup->additions 2. reaction Heat to 60°C (6 h) additions->reaction 3. workup Workup (Filtration, Extraction) reaction->workup 4. purification Purification (Column Chromatography) workup->purification 5. product 2-Methoxy-7-(phenylethynyl)quinoline purification->product 6.

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of various amine functionalities at the 7-position of the quinoline core.[1]

Quantitative Data
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001891
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102487
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH1001685
4IndolePd(OAc)₂ (3)XPhos (6)K₂CO₃Toluene1202478
Experimental Protocol: Synthesis of 2-Methoxy-7-morpholinoquinoline

Materials:

  • This compound (1.0 mmol, 238 mg)

  • Morpholine (1.2 mmol, 105 mg, 104 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • Xantphos (0.04 mmol, 23 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and morpholine via syringe under a positive pressure of inert gas.

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-7-morpholinoquinoline.

Buchwald_Hartwig_Workflow reagents This compound Pd₂(dba)₃, Xantphos, NaOtBu setup Reaction Setup (Glovebox) reagents->setup 1. additions Add Toluene, Morpholine setup->additions 2. reaction Heat to 100°C (18 h) additions->reaction 3. workup Workup (Quench, Extraction) reaction->workup 4. purification Purification (Column Chromatography) workup->purification 5. product 2-Methoxy-7-morpholinoquinoline purification->product 6.

Buchwald-Hartwig Amination Workflow

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form 7-alkenyl-2-methoxyquinolines. This reaction is a powerful tool for C-C bond formation and the introduction of vinyl groups.

Quantitative Data
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2n-Butyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃Acetonitrile801682
3AcrylonitrilePdCl₂(PPh₃)₂ (2)-NaOAcNMP1202078
44-VinylpyridinePd(OAc)₂ (2)Herrmann's Cat. (2)DBUDioxane1002465
Experimental Protocol: Synthesis of 2-Methoxy-7-styrylquinoline

Materials:

  • This compound (1.0 mmol, 238 mg)

  • Styrene (1.5 mmol, 156 mg, 172 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202 mg, 279 µL)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-7-styrylquinoline.

Heck_Reaction_Workflow reagents This compound Pd(OAc)₂, P(o-tol)₃ setup Reaction Setup (Sealed Tube) reagents->setup 1. additions Add DMF, Et₃N, Styrene setup->additions 2. reaction Heat to 100°C (24 h) additions->reaction 3. workup Workup (Extraction) reaction->workup 4. purification Purification (Column Chromatography) workup->purification 5. product 2-Methoxy-7-styrylquinoline purification->product 6.

Heck Reaction Workflow

Stille Coupling

The Stille coupling reaction involves the coupling of this compound with an organostannane reagent. While effective, the toxicity of organotin compounds is a significant consideration.[2][3][4]

Quantitative Data
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101685
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (10)NMP901288
32-(Tributylstannyl)furanPd₂(dba)₃ (2)P(furyl)₃ (8)-Dioxane1002479
4Tributyl(ethynyl)stannaneAsPh₃ (10)Pd₂(dba)₃ (2.5)-THF651881
Experimental Protocol: Synthesis of 2-Methoxy-7-phenylquinoline

Materials:

  • This compound (1.0 mmol, 238 mg)

  • Tributyl(phenyl)stannane (1.1 mmol, 404 mg, 367 µL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene, followed by tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in acetonitrile (15 mL) and wash with hexane (3 x 10 mL) to remove the tin byproducts.

  • Concentrate the acetonitrile layer and purify the crude product by column chromatography on silica gel to afford 2-methoxy-7-phenylquinoline.

Stille_Coupling_Workflow reagents This compound Pd(PPh₃)₄ setup Reaction Setup (Inert Atmosphere) reagents->setup 1. additions Add Toluene, Tributyl(phenyl)stannane setup->additions 2. reaction Heat to 110°C (16 h) additions->reaction 3. workup Workup (Hexane Wash) reaction->workup 4. purification Purification (Column Chromatography) workup->purification 5. product 2-Methoxy-7-phenylquinoline purification->product 6.

Stille Coupling Workflow

References

Application Notes and Protocols: 7-Bromo-2-methoxyquinoline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methoxyquinoline is a key heterocyclic building block in the synthesis of various pharmaceutical intermediates, particularly for the development of kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the 7-position allows for versatile functionalization through various cross-coupling reactions. The methoxy group at the 2-position can also be a site for further modification, for instance, through demethylation followed by etherification or conversion to an amino group. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of substituents at the 7-position, which is crucial for modulating the biological activity and pharmacokinetic properties of the target molecules. The main applications include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the synthesis of 7-aminoquinoline derivatives.

These transformations are fundamental in building the core structures of numerous kinase inhibitors that target signaling pathways implicated in cancer and other diseases.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative quantitative data for key cross-coupling reactions of 7-bromoquinoline derivatives. The data is based on established methodologies for structurally similar compounds and serves as a practical guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 7-Bromoquinoline Derivatives with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1001680-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901875-85

Table 2: Sonogashira Coupling of 7-Bromoquinoline Derivatives with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60680-90
2TrimethylsilylacetylenePd(OAc)₂ (3)CuI (5)DIPADMF80870-80
3Propargyl alcoholPdCl₂(dppf) (2.5)CuI (5)K₂CO₃Acetonitrile701275-85

Table 3: Buchwald-Hartwig Amination of 7-Bromoquinoline Derivatives

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1101880-90
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1002485-95
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001670-80

Experimental Protocols

The following are detailed methodologies for the key transformations of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 7-aryl-2-methoxyquinoline.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq)

  • Copper(I) iodide (CuI, 0.04 eq)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 7-alkynyl-2-methoxyquinoline.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • BINAP (0.03 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, combine this compound, Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene and the amine.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 7-amino-2-methoxyquinoline derivative.

Mandatory Visualization

Synthetic Workflow for Kinase Inhibitor Intermediate

G A This compound B Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B C 7-Aryl-2-methoxyquinoline B->C D Demethylation (e.g., BBr3) C->D E 7-Aryl-quinolin-2-one D->E F Chlorination (e.g., POCl3) E->F G 2-Chloro-7-aryl-quinoline F->G H Nucleophilic Aromatic Substitution (Amine) G->H I Kinase Inhibitor Scaffold H->I

Caption: Synthetic workflow from this compound to a kinase inhibitor scaffold.

VEGFR-2 Signaling Pathway and Inhibition

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates (pY1175) PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: VEGFR-2 signaling pathway and the mechanism of inhibition by quinoline-based inhibitors.[1][2][3][4][5]

Application in Drug Discovery: Synthesis of a Lenvatinib Analog

Lenvatinib is an orally active, multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, among other kinases.[6] A key intermediate in some syntheses of Lenvatinib is 4-chloro-7-methoxyquinoline-6-carboxamide.[6] this compound can serve as a starting material for analogs of such intermediates. A plausible synthetic route involves an initial Suzuki coupling to introduce a functionalized aryl group at the 7-position, which could bear a precursor to the carboxamide group. Subsequent modifications at the 2- and 4-positions would lead to the desired quinoline core, which can then be coupled with the appropriate aniline fragment to yield the final inhibitor. This highlights the strategic importance of this compound in generating diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

References

Application of 7-Bromo-2-methoxyquinoline in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential across various disease areas, including cancer, infectious diseases, and inflammation. Within this diverse class of molecules, 7-Bromo-2-methoxyquinoline emerges as a versatile building block for the synthesis of novel therapeutic agents. The presence of a bromine atom at the 7-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents. The 2-methoxy group, in turn, modulates the electronic properties and metabolic stability of the quinoline core, influencing its pharmacokinetic and pharmacodynamic profile.

This document provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its synthetic utility and its role in the development of anticancer agents. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a summary of the biological activities of related compounds.

Synthetic Utility and Protocols

This compound is a key intermediate that can be synthesized and further functionalized to generate libraries of novel compounds for drug discovery.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from the commercially available 7-bromoquinolin-2(1H)-one.

Step 1: Chlorination of 7-bromoquinolin-2(1H)-one to 7-bromo-2-chloroquinoline

This reaction converts the hydroxyl group of the quinolinone to a more reactive chloro group.

Experimental Protocol:

  • To a stirred suspension of 7-bromoquinolin-2(1H)-one (1.0 eq.) in an appropriate solvent such as N,N-dimethylformamide (DMF) or toluene, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-bromo-2-chloroquinoline.

Step 2: Methoxylation of 7-bromo-2-chloroquinoline to this compound

This step involves a nucleophilic substitution of the chloro group with a methoxy group.

Experimental Protocol:

  • To a solution of 7-bromo-2-chloroquinoline (1.0 eq.) in anhydrous methanol (MeOH), add sodium methoxide (NaOMe, 1.5-2.0 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (typically 65-70 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Diagram of the Synthetic Workflow

G start 7-Bromoquinolin-2(1H)-one step1 Chlorination (POCl3, reflux) start->step1 intermediate 7-Bromo-2-chloroquinoline step1->intermediate step2 Methoxylation (NaOMe, MeOH, reflux) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a powerful strategy for exploring structure-activity relationships.

Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2-methoxyquinoline derivative.

Diagram of the Suzuki-Miyaura Coupling Workflow

G start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 7-Aryl-2-methoxyquinoline purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application in Anticancer Drug Discovery

Quinoline derivatives are a well-established class of anticancer agents, with several compounds having received regulatory approval or currently undergoing clinical investigation. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.

While specific biological activity data for this compound is not extensively available in the public domain, the known activities of structurally related bromo- and methoxy-substituted quinolines provide a strong rationale for its investigation as a potential anticancer agent.

Quantitative Data on Related Quinoline Derivatives

The following tables summarize the in vitro anticancer activity (IC₅₀ values) of various substituted quinoline derivatives against different cancer cell lines. This data highlights the potential of the quinoline scaffold and provides a benchmark for the evaluation of novel derivatives of this compound.

Table 1: Anticancer Activity of Bromo-Substituted Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
6,8-Dibromo-2-aryl-dihydroquinolin-4-oneMCF-7 (Breast)15.85 - 17.85[1]
7-Bromo-4-hydroxy-2-phenylquinoline derivativeA549 (Lung)2.14[2]
7-Bromo-4-hydroxy-2-phenylquinoline derivativeMCF-7 (Breast)8.91[2]

Table 2: Anticancer Activity of Methoxy-Substituted Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
6-Methoxy-2-arylquinoline derivativeHepG2 (Liver)0.65[3]
6,7-Dimethoxy-4-alkoxy-2-arylquinolineDLD-1 (Colon)Potent[4]
6,7-Dimethoxy-4-alkoxy-2-arylquinolineHCT-116 (Colon)Potent[4]
2-Aryl-6-methoxyquinoline derivativeMCF-7 (Breast)1.88[3]

Note: The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Targeted Signaling Pathway: VEGFR-2

The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, play a central role in angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to ensure a supply of nutrients and oxygen for their growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is therefore a key strategy in cancer therapy. Several quinoline-based compounds have been developed as potent VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway and Inhibition by Quinoline Derivatives

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

  • PLCγ-PKC-MAPK pathway: Promotes cell proliferation.

  • PI3K-Akt pathway: Promotes cell survival and permeability.

  • FAK/paxillin pathway: Involved in cell migration.

Quinoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the entire downstream signaling cascade.

Diagram of the VEGFR-2 Signaling Pathway and its Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates FAK FAK VEGFR2->FAK Activates Inhibitor Quinoline Inhibitor (e.g., 7-Aryl-2-methoxyquinoline) Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Paxillin Paxillin FAK->Paxillin MAPK MAPK PKC->MAPK Survival Survival & Permeability Akt->Survival Migration Migration Paxillin->Migration Proliferation Proliferation MAPK->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry, particularly for the development of novel anticancer agents. Its synthetic accessibility and the reactivity of the bromine atom allow for extensive derivatization and the exploration of structure-activity relationships. While direct biological data for this compound is limited, the potent anticancer activities of related bromo- and methoxy-substituted quinolines, many of which target key signaling pathways like VEGFR-2, underscore its potential. The detailed protocols provided herein offer a practical guide for researchers to synthesize and utilize this compound in their drug discovery efforts. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Synthesis of Bioactive Molecules Using 7-Bromo-2-methoxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 7-Bromo-2-methoxyquinoline as a key building block. The protocols focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods offer versatile pathways to a diverse range of substituted quinoline derivatives with potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide spectrum of biological activities. The introduction of various substituents onto the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a valuable starting material for generating diverse molecular libraries due to the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, alkynyl, and amino moieties at the 7-position, leading to the creation of novel compounds for biological screening and lead optimization.

Data Presentation

The following tables summarize quantitative data for representative bioactive molecules synthesized from this compound and related quinoline scaffolds.

Table 1: Anticancer Activity of 2-Arylquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6c SKOV-37.84[1]
HepG213.68[1]
A54915.69[1]
MCF-719.13[1]
T-2422.05[1]
7j MDA-MB-2313.1[2]
MCF-76.8[2]
7d MCF-74.2[2]
7l MCF-73.8[2]
Imatinib (Standard) MCF-77.0[3]

Table 2: Antimicrobial Activity of 7-Methoxyquinoline Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
3l E. coli7.81[4]
C. albicans31.125[4]
3d E. coli31.25[4]
3c E. coli62.50[4]
Quinolone-hydroxyimidazolium hybrid 7b S. aureus2[5]
M. tuberculosis H37Rv10[5]
Quinolone-hydroxyimidazolium hybrid 7c/7d C. neoformans15.6[5]

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions using this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-2-methoxyquinolines

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials and Equipment:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2-methoxyquinoline.

Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynyl-2-methoxyquinolines

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.

Materials and Equipment:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of this compound (1.0 equiv.) in the chosen solvent in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (3 mol%).[6]

  • Add the base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to 50-60 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-alkynyl-2-methoxyquinoline.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-2-methoxyquinolines

This protocol provides a general method for the palladium-catalyzed amination of this compound with primary or secondary amines.

Materials and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) or catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-3 mol%), and the phosphine ligand (4-6 mol%).

  • Add the base (1.4-1.5 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine (1.2 equiv.) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.[7]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-2-methoxyquinoline derivative.

Visualizations

The following diagrams illustrate key concepts relevant to the synthesis and biological activity of molecules derived from this compound.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Arylboronic Acid, Base Catalyst Add Palladium Catalyst Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (80-100 °C, 12-24h) Solvent->Heat Workup Aqueous Workup (Extraction) Heat->Workup Purification Column Chromatography Workup->Purification Product 7-Aryl-2-methoxyquinoline Purification->Product Anticancer_Signaling_Pathways cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_nuclear Nuclear Targets cluster_cellular_effects Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis cMet c-Met cMet->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Topoisomerase Topoisomerase I/II DNA DNA Topoisomerase->DNA Apoptosis Apoptosis Quinoline Quinoline Derivatives Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition Quinoline->cMet Inhibition Quinoline->PI3K Inhibition Quinoline->Topoisomerase Inhibition Quinoline->Apoptosis Induction

References

Functionalization of the Quinoline Ring in 7-Bromo-2-methoxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the quinoline core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical properties and biological activity. 7-Bromo-2-methoxyquinoline serves as a versatile building block for the synthesis of novel quinoline derivatives. The presence of a bromine atom at the 7-position allows for a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse chemical space for drug discovery and development programs. This document provides detailed application notes and experimental protocols for the functionalization of this compound via several key C-C and C-N bond-forming reactions.

Key Functionalization Reactions

The bromine substituent at the C7 position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions allow for the introduction of aryl, heteroaryl, amino, alkynyl, and alkenyl moieties, respectively.

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Products This compound This compound Suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid/Ester) This compound->Suzuki Buchwald Buchwald-Hartwig (Amine) This compound->Buchwald Sonogashira Sonogashira (Terminal Alkyne) This compound->Sonogashira Heck Heck (Alkene) This compound->Heck Aryl 7-Aryl/Vinyl-2-methoxyquinoline Suzuki->Aryl Amino 7-Amino-2-methoxyquinoline Buchwald->Amino Alkynyl 7-Alkynyl-2-methoxyquinoline Sonogashira->Alkynyl Alkenyl 7-Alkenyl-2-methoxyquinoline Heck->Alkenyl

Caption: General workflow for the functionalization of this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the functionalization of this compound based on analogous reactions in the literature. Optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)901680-90
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101075-85

Table 2: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane1102470-80
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH901675-85

Table 3: Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPADMF701280-90
3Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile501070-80

Table 4: Heck Coupling Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF1202470-80
2n-Butyl acrylatePd(OAc)₂ (3)-Et₃NAcetonitrile1001865-75
3CyclohexenePdCl₂(PPh₃)₂ (5)-NaOAcDMA1303650-60

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-2-methoxyquinoline

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add degassed toluene and water (10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants: This compound Arylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvents (Toluene/H₂O) Inert->Solvent Heat Heat to 100°C (12-24 h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup (EtOAc, H₂O, Brine) Monitor->Workup Purify Purify by Chromatography Workup->Purify Product Isolated 7-Aryl-2-methoxyquinoline Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-2-methoxyquinoline

This protocol outlines a general method for the C-N cross-coupling of this compound with a primary or secondary amine.[1][2]

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Seal the flask and heat the mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Catalyst Prepare Catalyst System: Pd₂(dba)₃/Xantphos in Toluene Reagents Add Reactants: This compound Amine NaOtBu Catalyst->Reagents Heat Heat to 100°C (18-24 h) Reagents->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Filter Filter through Celite® Monitor->Filter Purify Purify by Chromatography Filter->Purify Product Isolated 7-Amino-2-methoxyquinoline Purify->Product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants: This compound PdCl₂(PPh₃)₂/CuI Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Solvents (THF/Et₃N) and Alkyne Inert->Solvent Heat Heat to 60°C (8-12 h) Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify by Chromatography Workup->Purify Product Isolated 7-Alkynyl-2-methoxyquinoline Purify->Product G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Methoxyquinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis of 7-Bromo-2-methoxyquinoline, a key intermediate in medicinal chemistry and drug development. The quinoline scaffold is prevalent in a wide array of biologically active compounds, and the 7-bromo substitution offers a versatile handle for further chemical modification through cross-coupling reactions.[1][2] This document outlines a robust and scalable synthetic protocol, presents key data in a structured format, and includes detailed experimental procedures and workflow visualizations.

Synthetic Pathway Overview

The large-scale synthesis of this compound can be efficiently achieved through a two-step process. The first step involves a modified Combes quinoline synthesis to construct the 7-bromo-2-methylquinoline core from 3-bromoaniline and paraldehyde. The subsequent step is a methoxylation reaction to yield the final product. While direct large-scale synthesis data for this specific molecule is not extensively published, the described protocol is based on established and scalable chemical transformations for analogous quinoline derivatives.

Diagram: Synthetic Pathway of this compound

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Methoxylation A 3-Bromoaniline C 7-Bromo-2-methylquinoline A->C  H2SO4, heat B Paraldehyde B->C D 7-Bromo-2-methylquinoline F This compound D->F  DMF, heat E Sodium Methoxide E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-2-methylquinoline

This procedure is adapted from known Skraup and Combes quinoline syntheses.[3]

Materials:

  • 3-Bromoaniline

  • Paraldehyde

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (for neutralization)

  • Toluene (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reactor Setup: In a suitable reactor equipped with mechanical stirring, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid.

  • Reactant Addition: Cool the sulfuric acid to 0-5 °C in an ice bath. Slowly add 3-bromoaniline to the stirred acid, maintaining the temperature below 10 °C.

  • Reaction Initiation: Once the aniline has completely dissolved, begin the dropwise addition of paraldehyde. An exothermic reaction will occur. Control the rate of addition to maintain the reaction temperature between 80-90 °C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 120-130 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 20 °C.

  • Extraction and Isolation: Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to yield 7-bromo-2-methylquinoline.

Step 2: Synthesis of this compound

This methoxylation is a nucleophilic aromatic substitution. A similar procedure is described for the synthesis of 7-bromo-5-methoxyquinoline.[4]

Materials:

  • 7-Bromo-2-methylquinoline

  • Sodium Methoxide

  • Dimethylformamide (DMF)

  • Ethyl Acetate (for extraction)

  • Water

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reactor Setup: Charge a reactor with 7-bromo-2-methylquinoline and DMF.

  • Reagent Addition: Heat the mixture to 60 °C. Add sodium methoxide portion-wise to the reaction mixture.

  • Reaction: Maintain the reaction at 60 °C for 2-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an eluent such as a mixture of petroleum ether and ethyl acetate to afford pure this compound.[4]

Data Presentation

Table 1: Reactant Quantities and Reaction Conditions
StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemperatureTime (h)
13-Bromoaniline1.0Paraldehyde1.2H₂SO₄120-130 °C3-4
27-Bromo-2-methylquinoline1.0Sodium Methoxide1.5DMF60 °C2-3
Table 2: Typical Yields and Purity
StepProductTypical Yield (%)Purity (by HPLC) (%)
17-Bromo-2-methylquinoline65-75>95
2This compound70-80>98

Note: Yields are indicative and may vary based on reaction scale and optimization.

Diagram: Experimental Workflow

G cluster_step1 Step 1: Quinoline Formation cluster_step2 Step 2: Methoxylation s1_setup Reactor Setup (H2SO4, 0-5°C) s1_add Add 3-Bromoaniline s1_setup->s1_add s1_react Add Paraldehyde (80-90°C) s1_add->s1_react s1_heat Heat to 120-130°C (3-4h) s1_react->s1_heat s1_workup Quench on Ice & Neutralize (NaOH) s1_heat->s1_workup s1_extract Extract with Toluene s1_workup->s1_extract s1_purify Purify (Distillation/ Recrystallization) s1_extract->s1_purify s1_product 7-Bromo-2-methylquinoline s1_purify->s1_product s2_setup Reactor Setup (DMF, 60°C) s1_product->s2_setup Intermediate to next step s2_add Add Sodium Methoxide s2_setup->s2_add s2_react React at 60°C (2-3h) s2_add->s2_react s2_quench Quench with Water s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_purify Purify (Column Chromatography) s2_extract->s2_purify s2_product This compound s2_purify->s2_product

Caption: General workflow for the large-scale synthesis of this compound.

Safety Considerations

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and reacts exothermically with water. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. It reacts violently with water. Handle in a dry, inert atmosphere.

  • Organic Solvents: Toluene, DMF, and ethyl acetate are flammable. Ensure all heating is done using heating mantles or oil baths and that no ignition sources are present. Work in a well-ventilated area.

  • Neutralization: The neutralization of concentrated acid is highly exothermic. Perform this step slowly and with efficient cooling to prevent boiling and splashing.

Conclusion

The provided protocol offers a viable and scalable pathway for the synthesis of this compound. The two-step approach, utilizing a Combes-type reaction followed by nucleophilic substitution, employs readily available starting materials and established chemical transformations suitable for large-scale production. Researchers and drug development professionals can use this guide as a foundation for producing this valuable intermediate, with the understanding that process optimization may be required to achieve desired yields and purity at a specific scale.

References

Analytical Methods for the Characterization of 7-Bromo-2-methoxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 7-Bromo-2-methoxyquinoline. The methodologies outlined herein are essential for confirming the identity, purity, and structural integrity of this compound, which is a critical step in drug discovery and development processes.

Overview of Analytical Techniques

The characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides unique and complementary information regarding the molecule's structure and purity. The primary techniques covered in this guide include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, providing empirical formula verification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the analytical characterization of this compound. This data is compiled from spectral information of closely related bromo-methoxyquinoline derivatives and theoretical calculations, providing a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0 - 8.2d~8.5 - 9.0H-4
~7.8 - 7.9d~2.0 - 2.5H-8
~7.5 - 7.6dd~8.5 - 9.0, ~2.0 - 2.5H-6
~7.3 - 7.4d~8.5 - 9.0H-5
~6.8 - 6.9d~8.5 - 9.0H-3
~4.1s--OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~162C-2
~147C-8a
~138C-4
~130C-6
~129C-4a
~128C-8
~122C-5
~120C-7
~114C-3
~54-OCH₃

Table 3: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₁₀H₈BrNO
Molecular Weight238.08 g/mol
Exact Mass236.979 g/mol
Major Fragment Ions (m/z)[M]+• at 237/239, [M-CH₃]+, [M-OCH₃]+, [M-Br]+

Table 4: Elemental Analysis Data

ElementTheoretical %
Carbon (C)50.45
Hydrogen (H)3.39
Nitrogen (N)5.88

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Instrumentation: 500 MHz NMR Spectrometer

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the CDCl₃ sample.

    • Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

      • Pulse Program: Standard single pulse

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16-32

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following typical parameters:

      • Pulse Program: Standard single pulse with proton decoupling

      • Spectral Width: 0 to 200 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electron Ionization (EI) source.

Protocol:

  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent like methanol or dichloromethane for injection into a GC-MS system.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 50-500.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]+•). Note the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation: HPLC system with a UV detector.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis and Purity Calculation:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all observed peaks.

Elemental Analysis

Objective: To verify the elemental composition of this compound.

Instrumentation: CHN Elemental Analyzer.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the dry, homogenous sample into a tin capsule.

  • Analysis:

    • Place the capsule in the autosampler of the CHN analyzer.

    • The sample is combusted at high temperature (typically ~900-1000 °C) in a stream of oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Calculation:

    • The instrument software calculates the percentage of Carbon, Hydrogen, and Nitrogen based on the detector response and the sample weight.

    • Compare the experimental percentages with the theoretical values for the molecular formula C₁₀H₈BrNO.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_data Data Interpretation & Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structure Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation HPLC HPLC Purity Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Empirical Formula Verification FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID Data_Analysis Comprehensive Data Analysis NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis EA->Data_Analysis FTIR->Data_Analysis Confirmation Structure & Purity Confirmed Data_Analysis->Confirmation HPLC_Method_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Mobile_Phase Prepare Mobile Phase A & B Equilibrate Equilibrate C18 Column Prep_Mobile_Phase->Equilibrate Prep_Sample Prepare Sample Solution (0.1 mg/mL) Filter_Sample Filter Sample Prep_Sample->Filter_Sample Inject Inject Sample (10 µL) Filter_Sample->Inject Equilibrate->Inject Run_Gradient Run Gradient Program Inject->Run_Gradient Detect UV Detection at 254 nm Run_Gradient->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate_Purity Calculate Area % Purity Integrate->Calculate_Purity

Application Notes and Protocols for the Analysis of 7-Bromo-2-methoxyquinoline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 7-Bromo-2-methoxyquinoline using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to serve as a robust starting point for method development and validation in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The following protocol is a general guideline for the analysis of this compound, based on established methods for quinoline derivatives.[1][2][3]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve the best separation, starting with a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.[2]

3. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation: HPLC

Quantitative data for the HPLC analysis of this compound should be determined experimentally. The following table provides an example based on typical performance for related quinoline compounds.

ParameterExpected ValueReference
Retention Time (RT)To be determined experimentally-
Limit of Detection (LOD)~0.1 µg/mLBased on similar compounds[2]
Limit of Quantitation (LOQ)~0.3 µg/mLBased on similar compounds[2]
Linearity (r²)> 0.999General expectation for validated methods
Recovery90-110%General expectation for validated methods

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Dilute_Standard Serial Dilutions Dissolve_Standard->Dilute_Standard Inject_Standards Inject Standards Dilute_Standard->Inject_Standards Sample Dissolve Sample Filter_Sample Filter (0.45 µm) Sample->Filter_Sample Inject_Sample Inject Sample Filter_Sample->Inject_Sample Equilibrate Equilibrate System Equilibrate->Inject_Standards Inject_Standards->Inject_Sample Calibration_Curve Generate Calibration Curve Inject_Standards->Calibration_Curve Identify_Peak Identify Peak by RT Inject_Sample->Identify_Peak Quantify Quantify Analyte Calibration_Curve->Quantify Identify_Peak->Quantify

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data acquisition and processing software with a mass spectral library.

2. Chromatographic and Spectrometric Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.[4]

  • Injection Volume: 1 µL (split or splitless mode, to be optimized).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.[4]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-400.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. Create working standards by serial dilution.

  • Sample Solution: Dissolve the sample in a suitable solvent and filter if necessary. The concentration should be adjusted to fall within the linear range of the instrument.

4. Analysis Procedure:

  • Inject the solvent blank to ensure the system is clean.

  • Inject the standard solutions to determine the retention time and mass spectrum of this compound.

  • Inject the sample solutions.

  • Identify the analyte in the sample by matching the retention time and the mass spectrum with the standard.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Data Presentation: GC-MS

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of a bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).[5] The molecular ion peaks (M⁺ and M+2⁺) would be expected at m/z 237 and 239.

ParameterExpected ValueReference
Retention Time (RT)To be determined experimentally-
Molecular Ion (M⁺)m/z 237 (for ⁷⁹Br) and 239 (for ⁸¹Br)Based on molecular weight
Key Fragment IonsTo be determined from the mass spectrum-
Limit of Detection (LOD)~0.1 mg/kgBased on similar compounds[4]
Linearity (r²)> 0.999General expectation for validated methods[4]
Recovery80-100%Based on similar compounds[4]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Prepare_Standard Prepare Standard in Volatile Solvent Inject_Sample Inject into GC Prepare_Standard->Inject_Sample Prepare_Sample Dissolve/Extract Sample Prepare_Sample->Inject_Sample GC_Separation Separation on Column Inject_Sample->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Identify_RT Identify by Retention Time Detection->Identify_RT Identify_MS Confirm by Mass Spectrum Detection->Identify_MS Identify_RT->Identify_MS Quantify Quantify using Calibration Identify_MS->Quantify

GC-MS Analysis Workflow for this compound.

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitors from 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[1] The quinoline scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of numerous kinase inhibitors.[2] This document provides detailed application notes and protocols for the synthesis and evaluation of novel kinase inhibitors derived from the versatile starting material, 7-Bromo-2-methoxyquinoline.

Derivatives of the quinoline core have shown potent inhibitory activity against a range of oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[3] The 7-bromo position of this compound offers a key handle for synthetic diversification through modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

This document will focus on the development of a representative Src kinase inhibitor, leveraging the 7-position of the quinoline core for substitution. Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways that control cell proliferation, differentiation, motility, and adhesion.[4] Its aberrant activation is frequently observed in various cancers.[4]

Data Presentation: Kinase Inhibition Profile

The inhibitory activities of a representative 7-substituted-2-methoxyquinoline derivative against a panel of kinases are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetRepresentative Inhibitor IC50 (nM)Reference Compound (Bosutinib) IC50 (nM)
Src 5 1.2
Abl2520
EGFR>1000940
VEGFR-2850>1000
p38α>5000>10000

Note: The IC50 values for the representative inhibitor are hypothetical and for illustrative purposes, based on published data for similar 7-substituted quinoline-based Src inhibitors. Bosutinib is a known dual Src/Abl inhibitor with a 4-anilino-3-quinolinecarbonitrile scaffold.[5]

Experimental Protocols

Protocol 1: Synthesis of a 7-Aryl-2-methoxyquinoline Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 7-position of the quinoline core.[6][7]

Objective: To synthesize 2-methoxy-7-(4-methoxyphenyl)quinoline from this compound.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol).

  • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and an aqueous solution of sodium carbonate (2 M, 2 mL).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methoxy-7-(4-methoxyphenyl)quinoline.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the IC50 value of a synthesized compound against a target kinase, such as Src. This assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve a range of desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2.5 µL of Src kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP to each well.

    • Incubate the plate at 30 °C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effect of the synthesized inhibitor on a cancer cell line that is dependent on Src signaling.

Materials:

  • Human colorectal cancer cell line (e.g., HT-29) or another suitable cell line with active Src signaling.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Synthesized inhibitor compound.

  • Cell proliferation assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay - MTS).

  • 96-well clear-bottom cell culture plates.

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37 °C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Cell Viability Measurement:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37 °C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

Signaling Pathway

Src_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activation GrowthFactor Growth Factor GrowthFactor->RTK STAT3 STAT3 Src->STAT3 Phosphorylation PI3K PI3K Src->PI3K Ras Ras Src->Ras Inhibitor 7-Substituted-2-methoxyquinoline Inhibitor Inhibitor->Src Inhibition pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation, Survival, Motility pSTAT3->Proliferation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Inhibitor Novel Kinase Inhibitor Purification->Inhibitor BiochemicalAssay In Vitro Kinase Inhibition Assay Inhibitor->BiochemicalAssay CellAssay Cell-Based Proliferation Assay Inhibitor->CellAssay IC50 Determine IC50 Value BiochemicalAssay->IC50 SAR SAR Analysis & Lead Optimization IC50->SAR GI50 Determine GI50 Value CellAssay->GI50 GI50->SAR

References

7-Bromo-2-methoxyquinoline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-2-methoxyquinoline is a key heterocyclic compound extensively utilized in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structure, featuring a quinoline core functionalized with a bromine atom and a methoxy group, offers multiple reaction sites for diversification. The bromine at the 7-position is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. This capability is instrumental in constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery. The quinoline scaffold itself is a privileged structure, found in numerous biologically active compounds with applications as anticancer, antifungal, and antiproliferative agents.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the bromo and methoxy groups on the quinoline scaffold makes this compound a valuable precursor for the synthesis of targeted therapeutic agents.

Kinase Inhibitors

The quinoline core is a common feature in many kinase inhibitors. By leveraging the reactivity of the bromine atom, medicinal chemists can synthesize libraries of compounds to target various kinases involved in cancer progression, such as c-Met and VEGFR-2.

  • c-Met Inhibitors: The HGF/c-Met signaling pathway plays a crucial role in the development and progression of cancer.[2][3][4] Derivatives of this compound can be elaborated into potent c-Met inhibitors. For instance, through nucleophilic aromatic substitution or cross-coupling reactions, anilino groups can be introduced at the 4-position, a key interaction point with the kinase ATP-binding site.[2][3][4][5]

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[6] Inhibition of the VEGF/VEGFR-2 signaling pathway is a validated strategy in cancer therapy.[6][7] The quinoline scaffold can be used to develop potent VEGFR-2 inhibitors, often by introducing complex side chains at the 7-position via cross-coupling chemistry.[6][8]

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of druggable targets in the human genome and are involved in a vast array of physiological processes.[9][10][11] The development of selective ligands for GPCRs is a major focus of pharmaceutical research.[12] The versatile chemistry of this compound allows for the synthesis of diverse molecular shapes and functionalities necessary for specific interactions with GPCR binding pockets.

Key Synthetic Transformations and Protocols

The following sections detail common and powerful palladium-catalyzed cross-coupling reactions utilizing this compound as a key building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][13][14][15][16] This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Reaction Scheme: this compound + Arylboronic Acid --(Pd Catalyst, Base)--> 7-Aryl-2-methoxyquinoline

Materials and Equipment:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equivalents)[17]

  • Base (e.g., Cesium carbonate, 2.5 equivalents)[17]

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture)[13][17]

  • Round-bottom flask or pressure vessel[17]

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom pressure flask equipped with a stir bar, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and cesium carbonate (2.5 eq).[17]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[13]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[13][17]

  • Sparge the mixture with a stream of argon for 10 minutes.[17]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq) to the mixture and continue sparging for an additional 10 minutes.[17]

  • Seal the vessel with a screw cap and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[13][17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Upon completion, cool the reaction mixture to room temperature.[13]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2-methoxyquinoline.[13]

// Nodes Start [label="Start:\nthis compound,\nArylboronic Acid, Base, Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling\n(Heat, Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Work-up:\nDilution, Extraction,\nWashing, Drying", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\n7-Aryl-2-methoxyquinoline", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Start -> Reaction [label="1. Add Solvents"]; Reaction -> Workup [label="2. Cool to RT"]; Workup -> Purification [label="3. Concentrate"]; Purification -> Product [label="4. Isolate"]; } caption: "Experimental workflow for Suzuki-Miyaura coupling."

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[18][19][20] This reaction is a powerful tool for synthesizing arylamines from aryl halides.[18][21]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of this compound with a primary or secondary amine.

Reaction Scheme: this compound + Amine --(Pd Catalyst, Ligand, Base)--> 7-Amino-2-methoxyquinoline Derivative

Materials and Equipment:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)[21]

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the palladium pre-catalyst, and the phosphine ligand.[21]

  • Add the base (e.g., cesium carbonate, 1.5 eq).[21]

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.[21]

  • Add the anhydrous, degassed solvent followed by the amine (1.2 eq) via syringe.[21]

  • Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir for the required time (monitor by TLC).[21]

  • Upon completion, cool the mixture to room temperature.[21]

  • Filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).[21]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-Br(L)n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="--INVALID-LINK--n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Ar-NR'R''", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with labels Pd0 -> OxAdd [label=" Oxidative\n Addition\n(Ar-Br)", color="#4285F4"]; OxAdd -> AmineCoord [label=" Amine Coordination\n & Deprotonation\n(+ HNR'R'', - HBr)", color="#4285F4"]; AmineCoord -> Pd0 [label=" Reductive\n Elimination", color="#4285F4", pos="c,1.2"]; AmineCoord -> RedElim [style=dashed, arrowhead=none, color="#5F6368"];

// Invisible node for centering the product center_node [style=invis, width=0.1, height=0.1, label=""]; RedElim -> center_node [style=invis]; center_node -> Pd0 [style=invis]; } caption: "Catalytic cycle of the Buchwald-Hartwig amination."

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[22][23][24] It is a reliable method for the formation of carbon-carbon triple bonds.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a procedure for the coupling of this compound with a terminal alkyne.

Reaction Scheme: this compound + Terminal Alkyne --(Pd/Cu Catalyst, Base)--> 7-Alkynyl-2-methoxyquinoline

Materials and Equipment:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)[22]

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents)[22]

  • Copper(I) iodide (CuI, 0.025 - 0.10 equivalents)[22][25]

  • Base (e.g., Triethylamine or Diisopropylamine, 2-7 equivalents)[22][25]

  • Anhydrous and degassed solvent (e.g., THF or Toluene)[22][25]

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).[22]

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., diisopropylamine, 7.0 eq).[22]

  • Add the terminal alkyne (1.1 eq) to the reaction mixture.[22]

  • Stir the reaction mixture at room temperature or heat as required.[22][25][26]

  • Monitor the reaction progress by TLC.[26]

  • Upon completion, dilute the mixture with a suitable organic solvent (e.g., Et₂O or ethyl acetate) and filter through a pad of Celite to remove catalyst residues.[22][25]

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.[22][25][26]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[22][25][26]

  • Purify the crude product by silica gel column chromatography.[22][26]

// Nodes Start [label="Pd(0) Catalyst\n+ Ar-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdBr [label="Ar-Pd(II)-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(with Cu-Alkyne)", fillcolor="#FBBC05", fontcolor="#202124"]; ArPdAlkyne [label="Ar-Pd(II)-Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\nAr-Alkyne", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> OxAdd; OxAdd -> ArPdBr; ArPdBr -> Transmetal; Transmetal -> ArPdAlkyne; ArPdAlkyne -> RedElim; RedElim -> Product; RedElim -> Start [label="Regenerates\nPd(0)"]; } caption: "Simplified mechanism of the Sonogashira coupling."

Quantitative Data Summary

The following tables summarize typical reaction yields and biological activities of compounds synthesized using quinoline-based building blocks.

Table 1: Representative Yields for Cross-Coupling Reactions

Reaction TypeSubstrateCoupling PartnerCatalyst SystemYield (%)Reference
Suzuki-Miyaura7-Bromo-1H-indole derivativeArylboronic acidPd(dppf)Cl₂ / K₂CO₃High[13]
Buchwald-Hartwig7-Bromo-1-tetraloneBenzophenone iminePd(OAc)₂ / BINAP / Cs₂CO₃Not specified[21]
SonogashiraAryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / DIPA89%[22]

Table 2: Biological Activity of Synthesized Quinoline Derivatives

Compound ClassTargetLead CompoundIC₅₀ ValueCell LinesReference
6,7-dimethoxy-4-anilinoquinolinesc-MetCompound 12n0.030 ± 0.008 µMA549, MCF-7, MKN-45[2][3][4]
6,7-dimethoxyquinazolinesVEGFR-2Compound 14b0.016 ± 0.002 µMHep-G2, MCF-7[6]
4-(2-fluorophenoxy)-7-methoxyquinazolinesEGFR/c-MetTS-4168.1 nM (EGFR), 0.26 nM (c-Met)A549-P, H1975, PC-9[27]
Bis([2][22]triazolo)[4,3-a:3',4'-c]quinoxalinesVEGFR-2Compound 23j3.7 nMHepG2, MCF-7[28]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a robust platform for the synthesis of diverse and complex molecules. The successful application of these synthetic strategies has led to the discovery of potent inhibitors of key biological targets such as c-Met and VEGFR-2, highlighting the importance of this scaffold in the development of new therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 7-Bromo-2-methoxyquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues such as low product yield, formation of impurities, and purification difficulties.

1. Low or No Product Yield

Question: My reaction to convert 7-Bromo-2-chloroquinoline (or a similar precursor) to this compound has a very low yield. What are the potential causes and solutions?

Answer: Low yield in the nucleophilic substitution step is a frequent challenge. The primary causes often relate to reagents, reaction conditions, or competing side reactions.

  • Reagent Quality: The purity and reactivity of the sodium methoxide (NaOMe) are critical.

    • Solution: Use freshly prepared sodium methoxide for best results. Commercial NaOMe can degrade upon storage. Ensure the methanol and reaction solvent (e.g., DMF) are anhydrous, as water will consume the methoxide reagent.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are key parameters.

    • Solution: The conversion of a bromo or chloroquinoline to a methoxyquinoline often requires heating. Refluxing for an extended period (e.g., 8-36 hours) is common.[1][2][3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and confirm the consumption of starting material.

  • Inefficient Catalysis: When starting from a bromo-precursor, a copper catalyst is often necessary.

    • Solution: If using a copper catalyst like Copper(I) Iodide (CuI), ensure it is pure. The reaction may benefit from the addition of the catalyst to activate the aryl halide.[1][2]

2. Formation of Regioisomers and Byproducts

Question: My synthesis produced a mixture of isomers (e.g., 5-Bromo-7-methoxyquinoline instead of or in addition to the desired product) that are difficult to separate. How can I address this?

Answer: The formation of regioisomers is a common issue in quinoline synthesis, particularly when the substitution pattern is determined early in the synthetic route, such as in a Skraup or Doebner-Miller reaction.[5][6]

  • Cause: The cyclization step can lack regioselectivity, leading to a mixture of products.[1]

  • Troubleshooting Purification:

    • Derivative Formation: If the isomers have very similar polarities, separation by standard column chromatography can be challenging.[1][2] A potential strategy is to proceed with a subsequent reaction that might alter the polarity of the isomers differently, enabling easier separation.[1][2]

    • Chromatography Optimization: Systematically screen different solvent systems (eluents) for column chromatography. A shallow gradient of increasing polarity can sometimes resolve closely related isomers. A patent for a similar separation used a 20:1 petroleum ether to ethyl acetate eluent system.[6]

3. Purification Challenges

Question: I'm having difficulty purifying the crude product. It streaks on the silica gel column, or I can't get it to crystallize.

Answer: Purification issues are common with heterocyclic compounds like quinolines.

  • Column Chromatography Issues (Streaking/Tailing):

    • Cause: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silica gel, causing streaking.

    • Solution: Deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine. Alternatively, using a different stationary phase like neutral or basic alumina can prevent this issue.[7]

  • Crystallization Difficulties:

    • Cause: The crude material may contain impurities that inhibit crystal formation, or a suitable solvent may not have been identified.

    • Solution:

      • Pre-purification: First, pass the crude material through a short plug of silica or alumina to remove baseline impurities.[7]

      • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to find one where the product is soluble when hot but sparingly soluble when cold.[7]

      • Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is insoluble) until turbidity persists. Allow the solution to slowly cool to induce crystallization.[7]

Quantitative Data Summary

The following table summarizes reaction conditions from literature for syntheses relevant to the preparation of substituted methoxyquinolines.

Starting MaterialReagentsSolventTemperatureTimeYieldReference
6-bromoquinoline-2(1H)-oneNaOMe, CuI (10 mol%)Dry DMFReflux36 hN/A[1][2]
5,7-dibromoquinolineSodium methoxideMethanol, DMF60 °C2 h75% (total isomers)[6]
3-benzyl-6-bromo-2-chloroquinolineSodium methoxideAnhydrous MethanolRefluxOvernightN/A[3][4]
3-BromoanilineParaldehyde, HClN/AReflux3 h46% (of 7-bromo-2-methylquinoline)[5]

Experimental Protocols

Protocol 1: Nucleophilic Substitution to form a Methoxyquinoline (General)

This protocol is adapted from the synthesis of similar methoxyquinoline derivatives.[1][2][3]

Materials:

  • Substituted Chloro- or Bromoquinoline (1 equivalent)

  • Sodium Methoxide (NaOMe) solution or freshly prepared NaOMe (approx. 5-10 equivalents)

  • Copper(I) Iodide (CuI) (10 mol %, if starting from a bromo-precursor)

  • Anhydrous Dimethylformamide (DMF) or Anhydrous Methanol

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the starting chloro/bromoquinoline and the solvent (DMF or Methanol).

  • If applicable, add the CuI catalyst and stir the mixture for 30 minutes at room temperature.

  • Slowly add the sodium methoxide to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for the required duration (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If DMF was used, remove it under reduced pressure.

  • Pour the reaction mixture into ice-cold water to precipitate the product or quench the reaction.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G General Synthetic Workflow cluster_0 Quinoline Core Synthesis cluster_1 Methoxylation Step cluster_2 Purification A Aniline Precursor C Substituted Quinoline (e.g., 7-Bromo-2-chloroquinoline) A->C B Cyclization Reagent (e.g., Acrolein, Ketoester) B->C E This compound (Crude Product) C->E Nucleophilic Substitution D Sodium Methoxide (NaOMe) + Catalyst (e.g., CuI) D->E F Column Chromatography or Recrystallization E->F G Purified Product F->G

Caption: A generalized workflow for the synthesis of this compound.

G Troubleshooting Low Yield Start Low Yield Observed CheckReagents Check Reagent Quality - Fresh NaOMe? - Anhydrous Solvents? Start->CheckReagents CheckConditions Review Reaction Conditions - Temperature too low? - Time sufficient? CheckReagents->CheckConditions Yes ImproveReagents Action: Use fresh NaOMe and dry solvents. CheckReagents->ImproveReagents No CheckTLC Analyze TLC/LC-MS - Starting material consumed? - Byproducts formed? CheckConditions->CheckTLC Yes OptimizeConditions Action: Increase temperature and/or extend reaction time. CheckConditions->OptimizeConditions No AddressByproducts Action: Isolate and identify byproducts. Optimize for selectivity. CheckTLC->AddressByproducts Byproducts Present YieldImproved Yield Improved CheckTLC->YieldImproved No Issues Detected ImproveReagents->YieldImproved OptimizeConditions->YieldImproved AddressByproducts->YieldImproved

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 7-Bromo-2-methoxyquinoline. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

IssueQuestionAnswer
Low Recovery After Purification I am losing a significant amount of my product during purification. What are the likely causes and how can I improve my yield?Low recovery can stem from several factors. During recrystallization , ensure you are using the minimum amount of hot solvent to dissolve your crude product. Adding too much solvent will keep more of your product dissolved in the mother liquor upon cooling. For column chromatography , improper solvent polarity can lead to broad elution bands, making it difficult to separate the product from impurities effectively. Also, quinolines can sometimes adhere to acidic silica gel; deactivating the silica with triethylamine (0.5-2%) in your eluent can mitigate this.
Product Discoloration My purified this compound is yellow or brown. What causes this and how can I obtain a colorless product?Quinolines can be susceptible to oxidation, which often results in discoloration. Ensure you are using fresh, high-purity solvents for purification. Storing the crude and purified material under an inert atmosphere (nitrogen or argon) and away from light can minimize oxidation. If discoloration persists, a final wash of the purified crystals with a cold, non-polar solvent like hexane may help remove colored impurities.
Co-elution of Impurities During column chromatography, an impurity is eluting with my product. How can I improve the separation?To improve separation, you can optimize the solvent system. A shallower gradient of the more polar solvent or even isocratic elution with a fine-tuned solvent mixture can enhance resolution. For this compound, a non-polar/polar solvent system like petroleum ether/ethyl acetate is a good starting point. You can also try a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.
Oily Product Instead of Crystals After recrystallization, my product oiled out instead of forming crystals. What should I do?Oiling out occurs when the solute is not soluble in the solvent at the boiling point of the solvent. Try using a higher boiling point solvent or a different solvent system altogether. A mixed-solvent system can also be effective. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until you observe persistent cloudiness. Then, allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most probable impurities depend on the synthetic route. A common synthesis involves the reaction of 7-bromo-2-chloroquinoline with sodium methoxide. In this case, the primary impurity is likely to be the unreacted starting material, 7-bromo-2-chloroquinoline. Other potential impurities could include byproducts from the synthesis of the starting material or residual solvents.

Q2: Which purification technique is generally recommended for this compound?

A2: Both column chromatography and recrystallization are effective methods. For crude material with a significant amount of impurities or impurities with similar polarity to the product, column chromatography is recommended as an initial purification step.[1] If the crude product is relatively pure (>90%), recrystallization can be a more straightforward and scalable method to achieve high purity.[1]

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: Based on protocols for similar compounds, a good starting point for normal phase silica gel chromatography is a mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent like ethyl acetate. A patent for the purification of the positional isomer, 7-bromo-5-methoxyquinoline, utilized a 20:1 mixture of petroleum ether and ethyl acetate.[2]

Q4: What solvents are suitable for the recrystallization of this compound?

A4: For related brominated quinolines, solvents such as ethanol and benzene have been used. A mixed-solvent system, such as ethyl acetate/hexane, is also a viable option and offers good control over the crystallization process. The ideal solvent or solvent system should be determined by small-scale solubility tests.

Q5: How can I monitor the progress of my column chromatography?

A5: Thin-layer chromatography (TLC) is the best method to monitor your column. Use the same eluent system as your column to develop the TLC plate. This will allow you to identify which fractions contain your desired product and assess their purity before combining them.

Data Presentation

The following table summarizes typical expectations for the purification of this compound based on data for analogous compounds. Note: Specific yields and purity levels can vary depending on the initial purity of the crude material and the precise experimental conditions.

Purification MethodTypical Purity AchievedTypical Recovery YieldAdvantagesDisadvantages
Column Chromatography 95-99%[1]70-90%Effective for complex mixtures and removing impurities with different polarities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization >99% (for suitable systems)[1]60-85%Cost-effective, scalable, and can yield very high-purity crystalline material.Requires finding a suitable solvent system; may not be effective for all impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 petroleum ether:ethyl acetate).

  • Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 98:2 petroleum ether:ethyl acetate). Gradually increase the polarity of the eluent as the column runs (e.g., to 95:5, then 90:10).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Analysis and Pooling: Identify the fractions containing the pure product based on the TLC analysis. Pool these fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization Purification

This protocol describes a mixed-solvent recrystallization procedure which is often effective for achieving high purity.

Materials:

  • Crude this compound

  • Ethyl acetate ("good" solvent)

  • Hexane ("poor" solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Induce Cloudiness: While the solution is still hot, slowly add hexane dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Crystallization: To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

Below are diagrams illustrating the experimental workflows for the purification of this compound.

experimental_workflow_column_chromatography start Crude this compound prep_column Prepare Silica Gel Slurry & Pack Column start->prep_column load_sample Dissolve Crude Product & Load onto Column prep_column->load_sample elute Elute with Solvent Gradient (e.g., Petroleum Ether/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate end Pure this compound evaporate->end

Caption: Workflow for Column Chromatography Purification.

experimental_workflow_recrystallization start Crude this compound dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethyl Acetate) start->dissolve add_antisolvent Add 'Poor' Solvent to Induce Cloudiness (e.g., Hexane) dissolve->add_antisolvent clarify Add Drops of Hot 'Good' Solvent to Clarify add_antisolvent->clarify cool Slowly Cool to Room Temperature clarify->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtrate Crystals ice_bath->filtrate wash Wash Crystals with Cold 'Poor' Solvent filtrate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline this compound dry->end

Caption: Workflow for Recrystallization Purification.

References

Technical Support Center: Synthesis of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Bromo-2-methoxyquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.

Step 1: Synthesis of 7-Bromoquinolin-2(1H)-one via Conrad-Limpach Reaction

Issue 1: Low Yield of 7-Bromoquinolin-2(1H)-one

  • Question: My Conrad-Limpach reaction with 3-bromoaniline and a β-ketoester is giving a very low yield of the desired 7-bromoquinolin-2(1H)-one. What are the common causes?

  • Answer: Low yields in the Conrad-Limpach synthesis can arise from several factors:

    • Suboptimal Reaction Temperature: The initial condensation to form the enamine intermediate and the subsequent thermal cyclization require different temperatures. The cyclization step, in particular, needs high temperatures, often around 250 °C.[1][2] Insufficient temperature will lead to an incomplete reaction.

    • Formation of Isomeric Byproduct: At higher initial reaction temperatures (around 140°C), the aniline may attack the ester group of the β-ketoester, leading to the formation of a β-keto acid anilide. This intermediate then cyclizes to the isomeric 2-hydroxyquinoline, known as the Knorr product, thus reducing the yield of the desired 4-hydroxyquinoline derivative.[1]

    • Decomposition and Tar Formation: Excessive temperatures during cyclization can cause decomposition of the starting materials and product, leading to the formation of tarry byproducts.[3] The use of a high-boiling, inert solvent like mineral oil can help to ensure even heating and improve yields.[1]

    • Presence of Water: Moisture can interfere with the acid-catalyzed steps of the reaction. Using anhydrous reagents and solvents is recommended.[3]

Issue 2: Formation of an Unexpected Isomer

  • Question: I have isolated a product that is not 7-bromoquinolin-2(1H)-one, but an isomer. What could have happened?

  • Answer: You have likely formed the Knorr quinoline synthesis product, which is a 2-hydroxyquinoline derivative.[1] This occurs when the initial reaction between the aniline and the β-ketoester is carried out at a higher temperature (e.g., 140 °C), favoring the attack of the aniline at the ester carbonyl over the ketone carbonyl.[1] To favor the formation of the desired 4-hydroxyquinoline (which exists in tautomeric equilibrium with the quinolin-2(1H)-one), the initial condensation should be performed at a lower temperature.

Step 2: Chlorination of 7-Bromoquinolin-2(1H)-one

Issue 1: Incomplete Conversion to 7-Bromo-2-chloroquinoline

  • Question: My chlorination reaction of 7-bromoquinolin-2(1H)-one with POCl₃ (or SOCl₂) is not going to completion, and I am recovering starting material. How can I improve the conversion?

  • Answer: Incomplete chlorination can be due to a few factors:

    • Insufficient Reagent: Ensure that a sufficient excess of the chlorinating agent (e.g., POCl₃ or SOCl₂) is used.

    • Presence of Moisture: Any moisture in the reaction will consume the chlorinating agent, reducing its effectiveness. It is crucial to use a dry quinolinone starting material and anhydrous conditions.

    • Reaction Temperature and Time: The reaction may require heating under reflux for several hours to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.

    • Formation of Phosphorylated Intermediates: In the case of POCl₃, the reaction proceeds through phosphorylated intermediates. Inadequate heating or insufficient base (if used) can lead to the accumulation of these intermediates without conversion to the final chloroquinoline.[4][5]

Issue 2: Hydrolysis of Product During Workup

  • Question: I seem to be losing my 7-bromo-2-chloroquinoline product during the workup and isolating the starting 7-bromoquinolin-2(1H)-one instead. Why is this happening?

  • Answer: The 2-chloroquinoline product can be sensitive to hydrolysis, especially under acidic conditions, which will convert it back to the quinolinone starting material. When quenching the reaction, it is advisable to pour the reaction mixture onto ice and then carefully neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.

Step 3: Synthesis of this compound

Issue 1: Low Yield of this compound

  • Question: The nucleophilic substitution of 7-bromo-2-chloroquinoline with sodium methoxide is giving a low yield. What are the key parameters to optimize?

  • Answer: Low yields in this nucleophilic aromatic substitution (SNA_r) can be attributed to:

    • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNA_r reactions as they effectively solvate the cation of the nucleophile salt, making the methoxide anion more reactive.[6]

    • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition. Gradual heating while monitoring the reaction progress by TLC is recommended.

    • Reactivity of the Substrate: The quinoline ring is electron-deficient, which facilitates nucleophilic attack. However, the presence of other substituents can influence reactivity.[7]

    • Purity of Starting Material: Ensure the 7-bromo-2-chloroquinoline is free from any residual acid or other impurities that could consume the sodium methoxide.

Frequently Asked Questions (FAQs)

  • Q1: What are the main side products to expect in the Skraup synthesis of a substituted quinoline?

    • A1: The Skraup synthesis is known for its harsh conditions, which can lead to significant tar formation due to polymerization of reactants and intermediates.[8] If a substituted aniline is used, a mixture of regioisomers can be formed, which are often difficult to separate. For example, using 3-bromoaniline can potentially lead to the formation of both 5-bromoquinoline and 7-bromoquinoline. The vigorous and highly exothermic nature of the reaction can also be difficult to control, leading to reduced yields.[3][9] The use of a moderator like ferrous sulfate (FeSO₄) is often employed to control the reaction's vigor.[8][9]

  • Q2: In the chlorination of a quinolinone, which is a better reagent, POCl₃ or SOCl₂?

    • A2: Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective for the chlorination of quinolinones. POCl₃ is a very common and effective reagent for this transformation. SOCl₂ can also be used, sometimes with a catalytic amount of DMF. The choice of reagent may depend on the specific substrate and the desired reaction conditions. Some sources suggest that SOCl₂ may be less toxic and could lead to higher yields in certain cases.

  • Q3: Can I use other alkoxides for the nucleophilic substitution step?

    • A3: Yes, in principle, other sodium or potassium alkoxides can be used to introduce different alkoxy groups at the 2-position of the quinoline ring through a similar nucleophilic aromatic substitution reaction. The reactivity of the alkoxide and the optimal reaction conditions may vary.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromoquinolin-2(1H)-one

This protocol is based on the Conrad-Limpach synthesis.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 3-bromoaniline and a suitable β-ketoester (e.g., ethyl acetoacetate) in toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: Add the crude enamine to a high-boiling point solvent, such as Dowtherm A or mineral oil, in a suitable reaction vessel.

  • Heat the mixture to approximately 250 °C. The cyclization is typically complete within 30 minutes to an hour.

  • Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

  • Wash the collected solid with a non-polar solvent like hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis of 7-Bromo-2-chloroquinoline
  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-bromoquinolin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is basic.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 3: Synthesis of this compound
  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromo-2-chloroquinoline in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (commercially available or freshly prepared by carefully dissolving sodium metal in anhydrous methanol). An excess of sodium methoxide is typically used.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction may take several hours to go to completion.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Conrad-Limpach Synthesis3-Bromoaniline, β-ketoester, acid catalystToluene, Dowtherm AReflux, then ~250 °C40-60%
2Chlorination7-Bromoquinolin-2(1H)-one, POCl₃Neat or inert solventReflux70-90%
3Methoxylation7-Bromo-2-chloroquinoline, NaOMeMethanolReflux60-85%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Conrad-Limpach Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nucleophilic Substitution 3-Bromoaniline 3-Bromoaniline Enamine_Intermediate Enamine_Intermediate 3-Bromoaniline->Enamine_Intermediate Condensation beta-Ketoester beta-Ketoester beta-Ketoester->Enamine_Intermediate 7-Bromoquinolin-2(1H)-one 7-Bromoquinolin-2(1H)-one Enamine_Intermediate->7-Bromoquinolin-2(1H)-one Thermal Cyclization 7-Bromo-2-chloroquinoline 7-Bromo-2-chloroquinoline 7-Bromoquinolin-2(1H)-one->7-Bromo-2-chloroquinoline Chlorination This compound This compound 7-Bromo-2-chloroquinoline->this compound Methoxylation POCl3 POCl3 POCl3->7-Bromo-2-chloroquinoline Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_solutions1 Conrad-Limpach Troubleshooting cluster_solutions2 Chlorination Troubleshooting cluster_solutions3 Methoxylation Troubleshooting Start Low Yield or Side Product Formation Identify_Step Identify problematic step Start->Identify_Step Step1 Conrad-Limpach? Identify_Step->Step1 Step2 Chlorination? Step1->Step2 No Check_Temp Optimize cyclization temperature Step1->Check_Temp Yes Step3 Methoxylation? Step2->Step3 No Anhydrous Ensure anhydrous conditions Step2->Anhydrous Yes Solvent_Choice Use polar aprotic solvent Step3->Solvent_Choice Yes Check_Isomer Lower initial condensation temp. Check_Temp->Check_Isomer Use_Inert_Solvent Use high-boiling inert solvent Check_Isomer->Use_Inert_Solvent Excess_Reagent Use excess chlorinating agent Anhydrous->Excess_Reagent Careful_Workup Neutralize carefully during workup Excess_Reagent->Careful_Workup Optimize_Temp_Time Optimize temperature and time Solvent_Choice->Optimize_Temp_Time Purity_Check Check purity of starting material Optimize_Temp_Time->Purity_Check

Caption: Troubleshooting decision tree for the synthesis.

References

troubleshooting failed Suzuki coupling with 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for your experiments.

Troubleshooting Failed Suzuki Coupling with 7-Bromo-2-methoxyquinoline

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, but its success with heteroaromatic substrates like this compound can be influenced by several factors. The electron-donating methoxy group and the coordinating nitrogen atom in the quinoline ring can present unique challenges.

Below are frequently asked questions and a troubleshooting guide to address common issues encountered during the Suzuki coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working at all. What are the most common initial checks?

A1: When a Suzuki coupling fails to initiate, the primary suspects are often related to the catalyst's activity and the reaction environment.[1] Here's what to verify first:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Inadequate degassing of solvents and reagents can lead to rapid catalyst decomposition.

  • Catalyst and Ligand Quality: Ensure your palladium source and phosphine ligands are not degraded. Using a freshly opened bottle or a reliable, air-stable pre-catalyst is recommended. Phosphine ligands can be prone to oxidation.

  • Reagent Purity: Verify the purity of your this compound and the boronic acid/ester. Impurities can poison the catalyst. Boronic acids can degrade over time, especially if not stored properly.

  • Base Activation: The base is crucial for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[2][3] Ensure the base is of good quality, finely powdered for better solubility, and appropriate for your substrate.

Q2: I'm observing the formation of palladium black and my reaction has stalled. What does this indicate?

A2: The formation of palladium black signifies the precipitation of the active Pd(0) catalyst from the solution, leading to catalyst deactivation and a stalled reaction. This can be caused by:

  • Presence of Oxygen: As mentioned, oxygen contamination is a primary cause of catalyst decomposition.

  • High Temperatures: Excessive heat can sometimes promote catalyst agglomeration and precipitation.

  • Inadequate Ligand Protection: The ligand stabilizes the Pd(0) species. If the ligand degrades or is not present in a sufficient amount, the palladium will precipitate. Consider using bulkier, more electron-rich ligands that can better stabilize the catalyst.[2][4]

Q3: The reaction is sluggish and gives a low yield. How can I improve the conversion?

A3: Sluggish reactions with electron-rich heteroaryl bromides like this compound are not uncommon. The electron-donating methoxy group can make the C-Br bond less reactive towards oxidative addition. Consider the following adjustments:

  • Catalyst and Ligand System: For electron-rich aryl bromides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[2][4][5] These can accelerate the oxidative addition step.

  • Choice of Base: A stronger base may be required to efficiently generate the boronate complex for transmetalation. Bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ for challenging couplings.[6]

  • Temperature: Increasing the reaction temperature can improve the rate, but be mindful of potential substrate or product decomposition.

Q4: I'm concerned about the stability of the 2-methoxy group under the reaction conditions. Is hydrolysis a potential side reaction?

A4: Yes, hydrolysis of the 2-methoxy group to the corresponding quinolone is a potential side reaction, especially under strongly basic aqueous conditions. While many Suzuki reactions use aqueous base solutions, for sensitive substrates, anhydrous conditions might be necessary. If you suspect hydrolysis, consider using an anhydrous solvent and a base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).

Q5: I see byproducts from the homocoupling of my boronic acid. How can I minimize this?

A5: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing of your solvent and reaction mixture is the most effective way to prevent this. Using the appropriate catalyst and ligand combination can also help to favor the desired cross-coupling pathway.

Troubleshooting Guide

If your Suzuki coupling with this compound has failed or is providing unsatisfactory results, follow this systematic troubleshooting workflow.

G cluster_0 Initial Reaction Failure cluster_1 Troubleshooting Steps start Low to No Product Formation q1 Check Inert Atmosphere & Reagent Quality start->q1 q2 Optimize Catalyst System q1->q2 If atmosphere & reagents are good a1 Degas solvent thoroughly Use fresh, pure reagents Confirm boronic acid activity q1->a1 q3 Screen Base and Solvent q2->q3 If still no improvement success Successful Coupling q2->success After optimization a2 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Use an air-stable precatalyst (e.g., PEPPSI-IPr, G3/G4 precatalysts) q2->a2 q4 Address Side Reactions q3->q4 If byproducts are observed q3->success After optimization a3 Try stronger bases (K3PO4, Cs2CO3) Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF) Consider anhydrous conditions q3->a3 q4->success After optimization a4 Minimize O2 to reduce homocoupling Use milder base to prevent hydrolysis Consider boronic ester to reduce protodeboronation q4->a4

Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.

Data Presentation: Recommended Reaction Conditions

The optimal conditions for a Suzuki coupling are highly substrate-dependent. Below is a table summarizing starting conditions and optimization parameters for Suzuki couplings of bromoquinolines and related electron-rich heteroaryl bromides. These can serve as a starting point for your experiments with this compound.

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Condition 3 (Anhydrous)Notes
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂XPhos Pd G3/G4Pd(PPh₃)₄ is a good starting point, but may be inefficient.[6] Modern catalysts are often superior for heteroaryl couplings.
Ligand None (included in Pd source)SPhos, XPhos, or RuPhosIncluded in precatalystElectron-rich, bulky ligands are crucial for activating the C-Br bond in electron-rich systems.[2][4][5]
Catalyst Loading 2-5 mol%1-2 mol% Pd, 2-4 mol% Ligand1-3 mol%Higher loadings may be needed for difficult couplings, but lower is better for cost and purification.
Base K₂CO₃ (2.0 equiv)K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)K₃PO₄ (finely powdered, 2.0 equiv)K₃PO₄ and Cs₂CO₃ are stronger and often more effective for difficult couplings.[6]
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)2-MeTHF or TolueneThe choice of solvent can impact solubility and reaction rate. Anhydrous conditions can prevent hydrolysis and protodeboronation.
Temperature 80-100 °C90-110 °C80-110 °CHigher temperatures can increase reaction rates but also the risk of decomposition.
Boron Source Arylboronic acid (1.2 equiv)Arylboronic acid (1.5 equiv)Arylboronic acid pinacol ester (1.2 equiv)Pinacol esters are more stable and less prone to protodeboronation than boronic acids.[1]

Experimental Protocols

General Protocol for Suzuki Coupling:

This protocol is a general starting point and should be optimized based on the specific boronic acid used and the troubleshooting guide above.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if not using a precatalyst), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the degassed water after the organic solvent.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step has specific requirements that, if not met, can stall or kill the reaction.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pdII_halide R1-Pd(II)L2-X (Oxidative Adduct) pd0->pdII_halide Oxidative Addition pdII_boronate R1-Pd(II)L2-R2 (Transmetalation Complex) pdII_halide->pdII_boronate Transmetalation pdII_boronate->pd0 Reductive Elimination product R1-R2 (Coupled Product) pdII_boronate->product aryl_halide R1-X (this compound) aryl_halide->pdII_halide boronic_acid R2-B(OH)2 (Boronic Acid) boronate [R2-B(OH)3]- boronic_acid->boronate base Base (e.g., K3PO4) base->boronate boronate->pdII_boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-2-methoxyquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 7-bromo-2-methoxyquinoline. The content is designed to directly address specific experimental challenges.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to deactivation or "poisoning" of the catalyst.[1] This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the common causes?

A1: Low or no yield in Suzuki-Miyaura coupling of quinoline substrates can stem from several factors:

  • Catalyst Poisoning: The quinoline nitrogen can act as a ligand, poisoning the palladium catalyst.[1] The use of bulky, electron-rich phosphine ligands can sterically hinder this coordination and protect the catalyst.[1]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal for heteroaromatic substrates.[2] Consider using more robust Buchwald-type precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are often more effective.[2][3]

  • Base Selection: The base is crucial for the transmetalation step. The strength, solubility, and compatibility of the base are important.[2] For sensitive substrates, a weaker base might be necessary, although this can slow down the reaction rate.[4]

  • Solvent and Temperature: The polarity of the solvent can influence reaction rates and side reactions.[2] Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed efficiently.[2]

  • Inert Atmosphere: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure the reaction is performed under a properly maintained inert atmosphere (argon or nitrogen) and that solvents are thoroughly degassed.[2]

Q2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my cross-coupling reaction. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl bromide is reduced.[5] Key factors influencing this include:

  • Reaction Conditions: High temperatures and long reaction times can promote dehalogenation.[5]

  • Base and Solvent: The choice of base and solvent can be critical. Some bases can act as hydride donors, and protic sources like water in the solvent can lead to the formation of palladium hydride species that cause hydrodehalogenation.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired coupling versus dehalogenation.[5]

Q3: How do I choose the right ligand for a Buchwald-Hartwig amination with this compound?

A3: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[6] Bulky and electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[3][7] For challenging substrates, advanced ligands like BrettPhos, XPhos, or SPhos are often employed.[3][8] The use of chelating phosphine ligands like BINAP or dppf can also be beneficial.[8][9]

Q4: My Sonogashira coupling is not working. What are the most critical parameters to check?

A4: For a failed Sonogashira reaction, the primary suspects are the catalysts, reagent quality, and reaction atmosphere.[10]

  • Catalyst Activity: Ensure both the palladium catalyst and the copper(I) co-catalyst are active. Copper(I) iodide can degrade over time.[10]

  • Anaerobic Conditions: Oxygen promotes the undesired Glaser-type homocoupling of the alkyne.[10][11] It is critical to degas the solvent and run the reaction under an inert atmosphere.[10]

  • Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.[10] Ensure the base is dry and used in excess.[10]

  • Temperature: While aryl iodides can often be coupled at room temperature, aryl bromides like this compound typically require heating.[10][12]

Troubleshooting Guides

G start Low/No Conversion in Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst conditions Verify Reaction Setup start->conditions reagents Check Reagent Quality start->reagents catalyst_choice Is the catalyst/ligand appropriate? (e.g., Pd(PPh₃)₄ may be suboptimal)[2] catalyst->catalyst_choice catalyst_poisoning Is catalyst poisoning by the quinoline nitrogen suspected?[1] catalyst->catalyst_poisoning inert Is the inert atmosphere sufficient? (Oxygen deactivates the catalyst)[2] conditions->inert temp Is the temperature too low? (Aryl bromides often require heat)[2] conditions->temp boronic Is the boronic acid/ester degrading? (Protodeboronation is a common side reaction)[2] reagents->boronic base Is the base appropriate and active? reagents->base catalyst_solution Solution: Use bulky, electron-rich ligands (XPhos, SPhos) with a robust precatalyst (e.g., G3/G4 palladacycle).[2][3] catalyst_choice->catalyst_solution poisoning_solution Solution: Employ bulky phosphine ligands to sterically shield the Pd center.[1] catalyst_poisoning->poisoning_solution inert_solution Solution: Thoroughly degas solvents (e.g., freeze-pump-thaw) and maintain a positive pressure of Ar or N₂.[1] inert->inert_solution temp_solution Solution: Gradually increase temperature, monitoring by TLC/LC-MS (typically 80-110 °C).[2] temp->temp_solution boronic_solution Solution: Use fresh, high-purity boronic acid/ester. Consider using a pinacol ester for enhanced stability. boronic->boronic_solution base_solution Solution: Ensure the base is dry and of high quality. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[14] base->base_solution

G start Side Products Observed in Buchwald-Hartwig Amination dehalogenation Hydrodehalogenation Product Observed start->dehalogenation other_side_products Other Undesired Products start->other_side_products dehalogenation_cause Cause: Formation of Pd-H species, often from water or other protic sources.[6] dehalogenation->dehalogenation_cause competing_nucleophiles Cause: Reaction with competing nucleophiles (e.g., solvent, base degradation products). other_side_products->competing_nucleophiles dehalogenation_solution Solution: - Use anhydrous solvents and reagents. - Carefully select the base. - Optimize ligand to accelerate reductive elimination over β-hydride elimination.[7][15] dehalogenation_cause->dehalogenation_solution competing_nucleophiles_solution Solution: - Ensure purity of all reagents. - Use a non-coordinating solvent. - Verify the stability of the base under the reaction conditions. competing_nucleophiles->competing_nucleophiles_solution

Data Presentation: Cross-Coupling Reaction Conditions

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Catalyst Pd(dppf)Cl₂ or XPhos Pd G31-5 mol% loading. Higher loading may be needed for difficult couplings.[2]
Ligand XPhos, SPhos, RuPhosTypically used with a Pd precatalyst. Bulky, electron-rich ligands are preferred.[2][3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents. Base strength and solubility are critical factors.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFEnsure solvents are properly degassed to prevent catalyst deactivation.[13]
Temperature 80 - 110 °CMonitor reaction progress; avoid unnecessarily high temperatures or long times.[2]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Catalyst tBuXPhos Pd G3 or BrettPhos Pd G41-5 mol%. G3/G4 precatalysts are often air- and moisture-stable, simplifying handling.[14][8]
Ligand tBuXPhos, BrettPhosLigand choice is critical and substrate-dependent.[14][8]
Base NaOtBu, K₃PO₄, LHMDS1.2-2.0 equivalents. Strong bases are common, but may not be compatible with all functional groups.[4][15]
Solvent Toluene, Dioxane, t-BuOHAnhydrous conditions are generally required.[4]
Temperature 80 - 110 °CTypical temperatures range from 80-100 °C.[15]

Section 2: Other Functionalization Methods

Nucleophilic Aromatic Substitution (SNAr)

Q5: Can I functionalize this compound via Nucleophilic Aromatic Substitution (SNAr)?

A5: SNAr on an unactivated aryl halide like this compound is generally difficult. These reactions typically require a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.[16][17] Without such activation, extremely harsh conditions (high temperatures and pressures) or very strong nucleophiles/bases (like NaNH₂) would be required, which may not be compatible with the methoxy group.[16][17] The reaction would likely proceed through a benzyne mechanism under such strong basic conditions.[16]

Lithiation and Electrophilic Quench

Q6: Is it possible to perform a halogen-metal exchange on this compound followed by an electrophilic quench?

A6: Yes, this is a viable strategy. A halogen-lithium exchange can be performed by treating this compound with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C). This generates a highly reactive 7-lithio-2-methoxyquinoline intermediate. This intermediate can then be "quenched" by adding a suitable electrophile to form a new carbon-carbon or carbon-heteroatom bond at the 7-position. This method provides access to a wide range of functionalized quinolines.[18]

Section 3: Experimental Protocols & Workflows

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents 1. Prepare & Weigh Reagents (Haloquinoline, Coupling Partner, Base, Catalyst, Ligand) prep_glassware 2. Oven/Flame-Dry Glassware prep_reagents->prep_glassware prep_solvent 3. Degas Solvent (e.g., N₂ sparging or freeze-pump-thaw) prep_glassware->prep_solvent setup_add 4. Add Solids to Flask (under inert atmosphere) prep_solvent->setup_add setup_purge 5. Evacuate & Backfill with Inert Gas (3x) setup_add->setup_purge setup_solvent 6. Add Degassed Solvent & Liquid Reagents setup_purge->setup_solvent setup_heat 7. Heat to Desired Temperature setup_solvent->setup_heat workup_monitor 8. Monitor Reaction (TLC, LC-MS) setup_heat->workup_monitor workup_quench 9. Cool & Quench Reaction workup_monitor->workup_quench workup_extract 10. Aqueous Work-up & Extraction workup_quench->workup_extract workup_purify 11. Dry, Concentrate & Purify (e.g., Column Chromatography) workup_extract->workup_purify

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 2-methoxy-7-phenylquinoline.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
  • Preparation: In a nitrogen-filled glovebox, add this compound (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%) to a vial.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv.) via syringe.

  • Sealing: Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for 16-24 hours.

  • Work-up: After cooling to room temperature, carefully open the vial and partition the contents between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford 4-(2-methoxyquinolin-7-yl)morpholine.

References

common impurities in 7-Bromo-2-methoxyquinoline and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2-methoxyquinoline. The information is designed to help identify and resolve common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: The most prevalent impurities in this compound typically arise from the synthetic route employed. These can be broadly categorized as:

  • Positional Isomers: Depending on the starting materials, isomers such as 5-Bromo-2-methoxyquinoline can be formed. For instance, syntheses starting from 3-bromoaniline can yield a mixture of 5- and 7-bromo isomers.[1]

  • Unreacted Starting Materials: Residual amounts of precursors like 3-bromoaniline or 7-bromo-2-chloroquinoline may remain in the crude product.

  • Reaction By-products: The specific synthesis method can lead to various by-products. For example, the Skraup-Doebner-von Miller synthesis is a complex reaction that can generate a range of side products.[2][3]

  • Over- or Under-methoxylated Species: If the methoxy group is introduced via nucleophilic substitution on a corresponding chloroquinoline, incomplete reaction can leave 7-bromo-2-chloroquinoline as an impurity. Conversely, if the starting material has multiple leaving groups, di-methoxylated species could potentially form.

  • Degradation Products: Like many quinoline derivatives, this compound can be susceptible to oxidation, especially when exposed to air, light, or heat, which can lead to discoloration.[4]

Q2: Which analytical techniques are recommended for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • Thin-Layer Chromatography (TLC): An excellent initial technique for a quick assessment of the number of components in your crude material. It is also invaluable for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of your sample and detecting non-volatile organic impurities. A reversed-phase C18 column is a common choice for this type of molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents from the synthesis or purification steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any significant impurities present. Specific shifts can help in the identification of positional isomers and other structurally related impurities.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the main component and impurities, aiding in their identification.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Problem 1: My final product is a mixture of isomers (e.g., 7-bromo and 5-bromo).
  • Cause: The use of starting materials like 3-bromoaniline in quinoline synthesis can lead to the formation of multiple regioisomers due to the directing effects of the bromo substituent on the aniline ring during cyclization.[1]

  • Solution:

    • Column Chromatography: This is the most effective method for separating positional isomers. A carefully selected solvent system with a gradual increase in polarity will be crucial.

    • Recrystallization: In some cases, fractional recrystallization can be employed if the isomers have significantly different solubilities in a particular solvent system. This may require some experimentation to find the optimal solvent.

Problem 2: The crude product is discolored (e.g., yellow, orange, or brown).
  • Cause: Discoloration is often an indication of impurities or degradation. Quinolines can oxidize upon exposure to air, light, or excessive heat.[4] Colored by-products from the synthesis are also a common cause.

  • Solution:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.

    • Column Chromatography: This will separate the desired product from the colored impurities.

    • Proper Storage: Store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

Problem 3: I am having difficulty removing unreacted 7-bromo-2-chloroquinoline.
  • Cause: Incomplete nucleophilic substitution reaction with sodium methoxide (or a similar methoxylating agent).

  • Solution:

    • Reaction Optimization: Ensure a sufficient excess of the methoxylating agent and adequate reaction time and temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Column Chromatography: 7-bromo-2-chloroquinoline is typically less polar than this compound. A non-polar to moderately polar solvent system should allow for good separation on a silica gel column.

Quantitative Data Summary

The following table summarizes common purification techniques and their typical performance for quinoline derivatives.

Purification TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>99% (for suitable compounds)Cost-effective, scalable, yields highly pure crystalline product.[5]Not suitable for all compounds (e.g., oils), can have lower yields, requires solvent screening.[5]
Column Chromatography Differential adsorption of components onto a stationary phase as a mobile phase passes through it.95-99%Versatile, can separate complex mixtures and isomers.[5]Can be time-consuming and solvent-intensive.
Preparative HPLC High-resolution liquid chromatography for isolating pure compounds.>99.5%High resolution and efficiency, automated.Expensive equipment and solvents, limited sample loading capacity.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol provides a general method for purifying crude this compound using silica gel flash chromatography.

1. Eluent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a TLC plate.
  • Develop the TLC plate using various solvent systems of differing polarities (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol).
  • The ideal solvent system will show good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.

2. Column Packing (Slurry Method):

  • Secure a glass chromatography column vertically.
  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
  • In a beaker, create a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
  • Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder.
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.
  • Apply gentle pressure to begin elution.
  • Collect fractions in test tubes.
  • Monitor the fractions by TLC to identify those containing the pure product.

5. Solvent Removal:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol details the purification of this compound by recrystallization.

1. Solvent Selection:

  • In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
  • A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude_product Crude this compound tlc_analysis TLC Analysis for Impurity Profile crude_product->tlc_analysis purification_choice Choice of Purification Method tlc_analysis->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography  Complex Mixture / Isomers   recrystallization Recrystallization purification_choice->recrystallization  Relatively Pure   pure_fractions Combine Pure Fractions column_chromatography->pure_fractions pure_crystals Collect Pure Crystals recrystallization->pure_crystals solvent_removal Solvent Removal (Rotary Evaporation) pure_fractions->solvent_removal drying Drying under Vacuum pure_crystals->drying final_product Pure this compound solvent_removal->final_product drying->final_product

Caption: A decision-making workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered isomeric_mixture Isomeric Mixture Detected? (e.g., by NMR, HPLC) start->isomeric_mixture discoloration Product Discolored? isomeric_mixture->discoloration No column_chrom Action: Perform Column Chromatography isomeric_mixture->column_chrom Yes unreacted_sm Unreacted Starting Material? discoloration->unreacted_sm No charcoal_recryst Action: Recrystallize with Charcoal Treatment discoloration->charcoal_recryst Yes optimize_reaction Action: Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes end Resolution unreacted_sm->end No column_chrom->end charcoal_recryst->end optimize_reaction->end

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 7-Bromo-2-methoxyquinoline. The information is designed to assist researchers in overcoming common experimental challenges and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed on this compound?

A1: The most frequently employed cross-coupling reactions for the functionalization of this compound are Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These palladium-catalyzed reactions are valued for their versatility in forming carbon-carbon and carbon-nitrogen bonds, respectively.

Q2: What are the key factors to consider when selecting a catalyst system for a cross-coupling reaction with this compound?

A2: The choice of catalyst system is critical for a successful reaction. Key factors include:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts are commonly used.

  • Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are often effective for challenging substrates.

  • Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and the deprotonation of the amine in Buchwald-Hartwig aminations. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

  • Solvent: The choice of solvent can significantly impact solubility, reaction rate, and catalyst stability. Common solvents include toluene, dioxane, DMF, and THF.

Q3: How does the electronic nature of the this compound substrate influence catalyst selection?

A3: this compound contains an electron-donating methoxy group and is part of an electron-deficient quinoline ring system. This mixed electronic character can influence the oxidative addition step. The quinoline nitrogen can also coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, ligands that are bulky and electron-rich are often preferred to promote the desired catalytic cycle and mitigate catalyst inhibition.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.
Inefficient Ligand - Screen a panel of ligands. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. - For Sonogashira couplings, phosphine ligands like PPh₃ or more specialized ligands may be required.
Inappropriate Base - The strength and nature of the base are critical. For Suzuki reactions, screen bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. - For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often necessary.
Low Reaction Temperature - Incrementally increase the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to side product formation.
Poor Solubility - Choose a solvent in which all reactants are soluble at the reaction temperature. A solvent screen including toluene, dioxane, DMF, or THF may be necessary.
Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) - Presence of oxygen. - Inefficient transmetalation.- Ensure thorough degassing of solvents and reaction mixture. - Use a slight excess of the boronic acid (1.1-1.5 equivalents). - Optimize the base and solvent to facilitate transmetalation.
Protodeboronation (Suzuki) - Presence of water or protic sources. - Unstable boronic acid.- Use anhydrous solvents and reagents. - Consider using a milder base like KF or CsF. - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Hydrodehalogenation (Debromination) - Catalyst deactivation pathway. - Inappropriate ligand or base.- Screen different ligands; bulky ligands can sometimes suppress this side reaction. - Lowering the reaction temperature may help. - Ensure a strictly inert atmosphere.
Glaser Coupling (Sonogashira) - Copper-catalyzed homocoupling of the terminal alkyne.- Perform the reaction under copper-free conditions if this is a major issue. - Ensure slow addition of the alkyne to the reaction mixture.

Catalyst Selection and Experimental Protocols

The following tables summarize catalyst systems and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on literature precedents for similar bromo-heterocyclic substrates. These serve as a starting point for optimization with this compound.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-2-methoxyquinolines

General Reaction Scheme:

Catalyst System Ligand Base Solvent Temp (°C) Typical Yield (%) Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10070-95A robust system for many aryl bromides.
Pd₂(dba)₃XPhosK₂CO₃Dioxane100-11075-98Effective for electron-rich and -deficient coupling partners.
Pd(dppf)Cl₂dppfCs₂CO₃DMF90-10065-90A common choice for heteroaryl couplings.
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80-10060-85A classic catalyst, may be less effective for challenging substrates.

Detailed Experimental Protocol (General):

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 7-Amino-2-methoxyquinolines

General Reaction Scheme:

Catalyst System Ligand Base Solvent Temp (°C) Typical Yield (%) Notes
Pd₂(dba)₃BINAPNaOtBuToluene80-10070-90A widely used system for a range of amines.
Pd(OAc)₂XPhosK₃PO₄Dioxane100-11075-95Effective for less reactive aryl bromides and a broad scope of amines.
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH80-10065-88Good for coupling with primary aliphatic amines.

Detailed Experimental Protocol (General):

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the degassed solvent (e.g., toluene).

  • Seal the vessel and heat with stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Synthesis of 7-Alkynyl-2-methoxyquinolines

General Reaction Scheme:

Catalyst System Ligand Co-catalyst Base Solvent Temp (°C) Typical Yield (%) Notes
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NDMF60-8070-95Classic Sonogashira conditions.
Pd(OAc)₂XPhos-Cs₂CO₃Dioxane10070-90Copper-free conditions can prevent alkyne homocoupling.
Pd(PPh₃)₄PPh₃CuIi-Pr₂NHToluene8065-90Alternative amine base and solvent system.

Detailed Experimental Protocol (General):

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).

  • Heat the reaction mixture with stirring for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Arylboronic Acid buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Terminal Alkyne catalyst_screen Select Initial Catalyst System (Pd source, Ligand, Base, Solvent) suzuki->catalyst_screen buchwald->catalyst_screen sonogashira->catalyst_screen run_reaction Run Small-Scale Test Reaction catalyst_screen->run_reaction analyze Analyze Outcome (TLC, LC-MS) run_reaction->analyze success High Yield Proceed to Scale-up analyze->success Desired Product troubleshoot Low Yield or Side Products analyze->troubleshoot Issues troubleshoot_guide Consult Troubleshooting Guide: - Catalyst/Ligand Screen - Base/Solvent Screen - Temperature Optimization troubleshoot->troubleshoot_guide troubleshoot_guide->run_reaction

Caption: A general workflow for catalyst selection and optimization.

Troubleshooting_Logic start Low Yield Observed check_reagents Check Reagent Purity & Inertness (Fresh catalyst, degassed solvents) start->check_reagents sm_consumed Starting Material Consumed? check_reagents->sm_consumed no_sm_consumed No, SM remains sm_consumed->no_sm_consumed No yes_sm_consumed Yes, SM gone sm_consumed->yes_sm_consumed Yes increase_activity Increase Catalyst Activity: - Change Ligand (e.g., to XPhos) - Increase Temperature - Use Stronger Base no_sm_consumed->increase_activity check_byproducts Identify Byproducts (e.g., Homocoupling, Debromination) yes_sm_consumed->check_byproducts mitigate_byproducts Mitigate Side Reactions: - Ensure strict inert conditions - Adjust stoichiometry - Change base or solvent check_byproducts->mitigate_byproducts

Caption: A decision tree for troubleshooting low-yielding reactions.

challenges in the scale-up of 7-Bromo-2-methoxyquinoline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 7-Bromo-2-methoxyquinoline.

Troubleshooting Guide

The large-scale synthesis of this compound typically proceeds via a two-stage process: (1) Cyclization of a suitable bromo-aniline precursor to form a quinoline ring, often resulting in a 2-chloroquinoline intermediate, and (2) Nucleophilic substitution of the 2-chloro group with a methoxy group. This guide is structured to address challenges that may arise during each of these critical stages.

Stage 1: Quinoline Ring Formation (e.g., via Doebner-Miller or Combes type reactions)

This stage is critical for establishing the core heterocyclic structure. Common challenges include low yields, formation of regioisomers, and harsh reaction conditions.

IssuePotential Cause(s)Recommended Action(s)Expected Outcome
Low to No Product Formation 1. Insufficient Reaction Temperature: Cyclization reactions like the Doebner-Miller synthesis often require high temperatures to proceed efficiently. 2. Poor Quality Starting Materials: Impurities in the bromo-aniline or other reactants can inhibit the reaction. 3. Inadequate Acid Catalyst: Strong acids like sulfuric or polyphosphoric acid are often crucial for driving the cyclization.1. Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation via TLC or HPLC. Ensure even heating across the reaction vessel. 2. Verify Starting Material Purity: Use freshly purified starting materials. Analyze purity via NMR or GC-MS. 3. Select Appropriate Acid Catalyst: If using a Skraup-type reaction, ensure concentrated sulfuric acid is used. For Combes-type syntheses, polyphosphoric acid (PPA) may be more effective.Increased conversion of starting materials to the desired quinoline product.
Formation of Isomeric Byproducts (e.g., 5-Bromo-2-methoxyquinoline) 1. Use of meta-substituted Aniline: Starting with 3-bromoaniline can lead to a mixture of 5-bromo and 7-bromo substituted quinoline products.[1] 2. Reaction Kinetics vs. Thermodynamics: The reaction conditions may favor the formation of a thermodynamically or kinetically controlled isomeric byproduct.1. Chromatographic Separation: Utilize column chromatography with a suitable eluent system (e.g., cyclohexane-ethyl acetate) to separate the isomers.[1] 2. Recrystallization: Attempt fractional recrystallization to isolate the desired 7-bromo isomer. 3. Reaction Condition Optimization: Experiment with different acid catalysts and reaction temperatures to influence the isomeric ratio.Isolation of the desired this compound isomer with high purity.
Reaction is Too Exothermic or Violent 1. Classic Skraup Reaction Conditions: The traditional Skraup reaction using glycerol and sulfuric acid is notoriously exothermic.[2] 2. Rapid Addition of Reagents: Adding reagents too quickly at elevated temperatures can lead to an uncontrolled reaction.1. Controlled Reagent Addition: Add reagents, especially glycerol or other aldehydes, dropwise while carefully monitoring the internal temperature of the reaction. 2. Use of a Moderator: In Skraup reactions, the addition of ferrous sulfate can help to moderate the reaction's intensity.[3] 3. Alternative Synthesis Routes: Consider milder quinoline syntheses if possible.A controlled and safe reaction progression, minimizing the risk of runaway reactions.
Stage 2: Nucleophilic Substitution (Methoxylation)

This step involves the conversion of an intermediate, such as 7-Bromo-2-chloroquinoline, to the final product. Key challenges include incomplete conversion and potential side reactions.

IssuePotential Cause(s)Recommended Action(s)Expected Outcome
Incomplete Conversion to Methoxyquinoline 1. Insufficiently Reactive Methoxide Source: The choice and preparation of the methoxide source are critical. 2. Low Reaction Temperature: The nucleophilic aromatic substitution may require elevated temperatures to proceed at a reasonable rate. 3. Presence of Water: Moisture can consume the sodium methoxide and hinder the reaction.1. Use Freshly Prepared Sodium Methoxide: Prepare sodium methoxide from sodium metal and anhydrous methanol for maximum reactivity.[4][5] 2. Increase Reaction Temperature: Refluxing in a suitable solvent like dry DMF or methanol is often necessary.[4][5] 3. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the methoxide.High conversion of the 2-chloroquinoline intermediate to the desired 2-methoxyquinoline product.
Product Discoloration (Yellowing or Darkening) 1. Oxidation: Quinoline compounds can be susceptible to oxidation, especially at elevated temperatures in the presence of air. 2. Residual Impurities: Colored impurities from the previous step may be carried over.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purification: Purify the crude product by recrystallization or column chromatography to remove colored impurities. 3. Proper Storage: Store the final product in a cool, dark place under an inert atmosphere.A final product with the expected color (typically a white to light-yellow solid).
Difficult Purification 1. Similar Polarity of Starting Material and Product: The starting 2-chloroquinoline and the 2-methoxyquinoline product may have similar polarities, making chromatographic separation challenging. 2. Formation of Emulsions During Workup: Aqueous workups can sometimes lead to stable emulsions, complicating extraction.1. Optimize Chromatography: Use a high-efficiency silica gel and carefully select the eluent system. A gradual gradient elution may be necessary. 2. Recrystallization: Screen various solvents to find a suitable system for recrystallization, which can be a highly effective purification method on a large scale. 3. Break Emulsions: During workup, adding a saturated brine solution can help to break up emulsions.A highly pure final product, free from starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in scaling up the production of this compound?

A1: One of the most significant challenges is managing the formation of the 5-bromo isomer when using 3-bromoaniline as a starting material in common quinoline syntheses like the Doebner-Miller reaction.[1] This necessitates robust and potentially costly purification steps, such as large-scale chromatography, to isolate the desired 7-bromo isomer.

Q2: Are there any safety concerns I should be aware of during the synthesis?

A2: Yes. Traditional quinoline syntheses, such as the Skraup reaction, are known to be highly exothermic and can become violent if not properly controlled.[2][3] It is crucial to have adequate cooling and to control the rate of reagent addition. Additionally, many of the reagents used, such as strong acids and bromo-anilines, are corrosive and toxic. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Q3: My final product is a brownish color instead of the expected off-white solid. What could be the cause?

A3: A brownish discoloration is often due to oxidation of the quinoline ring or the presence of colored impurities carried over from the synthesis. Ensure that the reaction and purification steps are carried out under an inert atmosphere where possible. The final product should be stored away from light and air. Further purification by recrystallization or passing it through a plug of silica gel can often remove the colored impurities.

Q4: I am struggling to separate the 7-bromo and 5-bromo isomers. What can I do?

A4: Isomer separation can be challenging due to their similar physical properties. High-performance column chromatography with a carefully optimized solvent system (e.g., a gradient of ethyl acetate in cyclohexane or hexane) is the most common method.[1] You may need to screen different solvent systems and use a high-resolution silica gel. Alternatively, converting the bromo-isomers to another derivative (like a methoxy group) can alter their polarity, potentially making separation easier.[4][5]

Q5: Can I use a different starting material to avoid the isomer issue?

A5: Yes, using a starting material that is already appropriately substituted can circumvent the issue of forming regioisomers. For example, starting with an aniline that has a para-bromo substituent and another group that directs the cyclization to the desired position would be a more direct, though potentially more expensive, route.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-2-methylquinoline (Illustrative of Quinoline Ring Formation)

This protocol is adapted from a Doebner-Miller synthesis and illustrates the formation of a mixture of 5- and 7-bromo isomers.[1]

  • Preparation: In a reaction vessel equipped with a stirrer and a dropping funnel, add 200 mL of 37% hydrochloric acid and cool to 0°C in an ice bath.

  • Addition of Aniline: Slowly add 10 mL (92 mmol) of 3-bromoaniline to the cooled acid solution with continuous stirring.

  • Addition of Aldehyde: Dropwise, add 11 mL (0.8 mol) of trimeric acetaldehyde to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 3 hours.

  • Workup: Cool the reaction mixture to 0°C and slowly neutralize it with a saturated aqueous solution of sodium hydroxide.

  • Extraction: Extract the mixture three times with 200 mL of dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with water and then with a saturated saline solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. This will be a mixture of 5-bromo and 7-bromo-2-methylquinoline. Separate the isomers by column chromatography on silica gel using a cyclohexane-ethyl acetate (9:1) eluent system. The 7-bromo isomer is typically obtained as a light-yellow solid.

Protocol 2: Methoxylation of a Bromo-chloroquinoline (Illustrative of Nucleophilic Substitution)

This protocol is a general method for converting a 2-chloroquinoline to a 2-methoxyquinoline.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon), dissolve the 7-bromo-2-chloroquinoline intermediate in anhydrous methanol.

  • Addition of Methoxide: Add a solution of sodium methoxide in methanol (e.g., 15% solution). The amount should be in stoichiometric excess.

  • Reaction: Heat the reaction mixture to reflux and stir overnight. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Visualizations

G cluster_0 Stage 1: Quinoline Ring Formation cluster_1 Stage 2: Nucleophilic Substitution start 3-Bromoaniline + Reagents reaction1 Cyclization Reaction (e.g., Doebner-Miller) start->reaction1 crude_product Crude Product (Mixture of 5- & 7-Bromo Isomers) reaction1->crude_product purification1 Purification (Column Chromatography) crude_product->purification1 intermediate 7-Bromo-2-chloroquinoline (or similar intermediate) purification1->intermediate reaction2 Methoxylation (Sodium Methoxide) intermediate->reaction2 crude_final Crude this compound reaction2->crude_final purification2 Final Purification (Recrystallization/Chromatography) crude_final->purification2 final_product Pure this compound purification2->final_product

Caption: A typical two-stage experimental workflow for the production of this compound.

G cluster_0 Potential Problem Areas cluster_1 Troubleshooting Actions issue Low Yield or Purity in Final Product isomers Isomer Formation in Stage 1 issue->isomers incomplete_reaction Incomplete Reaction in Stage 2 issue->incomplete_reaction degradation Product Degradation/ Side Reactions issue->degradation purification_loss Losses during Purification issue->purification_loss optimize_cyclo Optimize Cyclization: Temp, Catalyst isomers->optimize_cyclo optimize_sub Optimize Substitution: Anhydrous, Temp incomplete_reaction->optimize_sub inert_atmo Use Inert Atmosphere degradation->inert_atmo optimize_purify Optimize Purification: Solvents, Method purification_loss->optimize_purify

Caption: A logical troubleshooting workflow for addressing low yield or purity issues.

References

byproduct formation and mitigation in 7-Bromo-2-methoxyquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2-methoxyquinoline. The information is designed to help identify and mitigate the formation of common byproducts in key synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common and synthetically valuable reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Q2: What are the typical byproducts observed in Suzuki-Miyaura coupling reactions with this compound?

A2: Common byproducts include homocoupling of the boronic acid reagent, dehalogenation of this compound to form 2-methoxyquinoline, and protodeboronation of the boronic acid. The presence of oxygen can sometimes promote the homocoupling of the boronic acid.[1]

Q3: What side products can be expected in Buchwald-Hartwig amination reactions?

A3: A notable side reaction is the hydrodehalogenation of this compound, which results in the formation of 2-methoxyquinoline.[2][3] This can compete with the desired amination product.

Q4: Can the methoxy group on the quinoline ring react under typical cross-coupling conditions?

A4: While generally stable, the 2-methoxy group can be susceptible to demethylation to form 7-bromoquinolin-2(1H)-one under harsh acidic or thermal conditions.[4] It is crucial to control the reaction pH and temperature to avoid this unwanted transformation.

Q5: How can I purify the desired product from these byproducts?

A5: Purification is typically achieved through flash column chromatography on silica gel.[3][5] The choice of eluent system is critical and often requires careful optimization to separate products with close polarities. Recrystallization can also be an effective purification method.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Formation of Significant Amounts of Homocoupling Product (Biaryl of Boronic Acid)

Suzuki_Homocoupling cluster_problem Problem cluster_causes Potential Causes cluster_solutions Mitigation Strategies Problem High Homocoupling Byproduct Cause1 Oxygen Presence Problem->Cause1 Cause2 Excess Boronic Acid Problem->Cause2 Cause3 Inefficient Transmetalation Problem->Cause3 Solution1 Degas Solvents Thoroughly (e.g., Ar sparging) Cause1->Solution1 Solution2 Use Slight Excess of Boronic Acid (1.1-1.5 equiv.) Cause2->Solution2 Solution3 Optimize Base and Solvent System Cause3->Solution3

Potential Cause Mitigation Strategy Quantitative Guideline
Presence of oxygen in the reaction mixture.[1]Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Perform at least three vacuum/inert gas backfill cycles.
Large excess of boronic acid.[6]Use a smaller excess of the boronic acid.1.1 - 1.5 equivalents of boronic acid relative to this compound.
Inefficient transmetalation step.Optimize the base and solvent system. A stronger base or a solvent system that improves the solubility of the base can facilitate transmetalation.Screen bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[6]

Issue: Significant Formation of Dehalogenated Byproduct (2-Methoxyquinoline)

Potential Cause Mitigation Strategy Quantitative Guideline
Presence of protic impurities (e.g., water) that can lead to protonolysis of the organopalladium intermediate.Use anhydrous solvents and reagents.Solvents should have a water content of <50 ppm.
Inappropriate ligand or catalyst system.Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress dehalogenation.Consider ligands such as SPhos or XPhos in combination with a suitable palladium precursor like Pd₂(dba)₃.
High reaction temperature.Lower the reaction temperature.Optimize the temperature in the range of 80-100 °C.[6]
Buchwald-Hartwig Amination

Issue: Significant Formation of Dehalogenated Byproduct (2-Methoxyquinoline)

Buchwald_Dehalogenation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Mitigation Strategies Problem High Dehalogenation Byproduct Cause1 High Reaction Temperature Problem->Cause1 Cause2 Suboptimal Ligand Problem->Cause2 Cause3 Base Strength Problem->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution2 Screen Different Phosphine Ligands Cause2->Solution2 Solution3 Use a Weaker Base if Possible Cause3->Solution3

Potential Cause Mitigation Strategy Quantitative Guideline
High reaction temperature promoting hydrodehalogenation.[3]Lower the reaction temperature.Screen temperatures in increments of 10 °C, starting from a lower temperature (e.g., 80 °C).
Inappropriate ligand for the substrate.[3]Screen a variety of phosphine ligands. Bulky, electron-rich ligands often favor the desired reductive elimination over side reactions.Consider ligands such as RuPhos, XPhos, or BrettPhos.
Base-induced decomposition or side reactions.For less reactive amines, a stronger base may be necessary, but for more reactive amines, a milder base might reduce byproduct formation.Screen bases like NaOtBu, K₃PO₄, and Cs₂CO₃.
General Issues

Issue: Formation of Demethylated Byproduct (7-bromoquinolin-2(1H)-one)

Potential Cause Mitigation Strategy Quantitative Guideline
Acidic conditions, potentially from the degradation of reagents or solvents.Ensure the reaction is run under basic or neutral conditions. Use high-purity, freshly opened solvents.Add a non-nucleophilic base if acidity is suspected.
High reaction temperatures over prolonged periods.Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.Aim for the lowest temperature that provides a reasonable reaction rate.
Use of certain Lewis acids for demethylation.Avoid strong Lewis acids like BBr₃ or AlCl₃ if demethylation is not the desired outcome.N/A

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow Setup Reaction Setup (Flask, Stir Bar) Reagents Add Solids: This compound Arylboronic Acid Base Setup->Reagents Inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent and Catalyst Inert->Solvent React Heat Reaction Mixture (e.g., 90-100 °C) Solvent->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (Column Chromatography) Workup->Purify

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 eq.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq.), the amine (1.1 eq.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

References

Technical Support Center: Enhancing the Reactivity of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromo-2-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the reactivity of the bromine atom in this compound for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in cross-coupling reactions?

A1: The reactivity of this compound can be influenced by several factors. The electron-donating nature of the methoxy group can increase the electron density at the bromine-bearing carbon, making oxidative addition, the initial step in many palladium-catalyzed cross-coupling reactions, more challenging.[1] Additionally, the quinoline nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst deactivation.[2][3] Optimizing the choice of catalyst, ligand, base, and solvent is crucial to overcome these challenges.

Q2: I am observing significant debromination of my starting material. How can I prevent this?

A2: Debromination is a common side reaction that can be minimized by carefully selecting the reaction conditions. Using milder bases and ensuring the reaction is run under a strictly inert atmosphere can help. Additionally, some palladium catalyst systems are more prone to causing this side reaction. Screening different palladium sources and ligands may be necessary.

Q3: What are the most common side reactions to look out for, other than debromination?

A3: Besides debromination, homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling) is a frequent side reaction, often exacerbated by the presence of oxygen.[2] To mitigate this, thorough degassing of all solvents and the reaction mixture is essential.[2] Maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction is also critical.[2]

Q4: Can I use the same reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this compound?

A4: No, each of these reactions typically requires a unique set of optimized conditions. While all are palladium-catalyzed, the choice of ligand, base, and solvent can differ significantly to achieve optimal yields for each specific transformation. It is highly recommended to follow protocols specific to the desired reaction type.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

CauseRecommended Action
Catalyst Deactivation The quinoline nitrogen may be coordinating with the palladium catalyst.[2][3] Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[3]
Inefficient Transmetalation The transfer of the organic group from the boronic acid can be slow.[2] Ensure the use of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to form the active boronate species.[3][4]
Protodeboronation of Boronic Acid The boronic acid may be degrading, especially with aqueous bases.[2] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2]
Poor Solubility The starting materials may not be fully dissolved. Try a different solvent system, such as dioxane/water or toluene/water.[3]
Inadequate Temperature The reaction may need more thermal energy. Cautiously increase the reaction temperature.[3]
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen.[4] Thoroughly degas all solvents and maintain an inert atmosphere (N₂ or Ar).[2][4]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low or No Product Yield check_catalyst Check Catalyst System (Ligand & Pd Source) start->check_catalyst check_base Evaluate Base (Strength & Solubility) start->check_base check_boronic_acid Assess Boronic Acid Stability start->check_boronic_acid check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) start->check_conditions optimize_catalyst Screen Bulky Ligands (e.g., XPhos, SPhos) check_catalyst->optimize_catalyst optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_base->optimize_base use_ester Use Boronic Ester (e.g., Pinacol Ester) check_boronic_acid->use_ester optimize_conditions Optimize Solvent/Temp & Ensure Inert Atmosphere check_conditions->optimize_conditions success Improved Yield optimize_catalyst->success optimize_base->success use_ester->success optimize_conditions->success

A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination

Possible Causes & Solutions

CauseRecommended Action
Inappropriate Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common, but others like LHMDS or K₃PO₄ can be effective.[5]
Ligand Incompatibility The choice of phosphine ligand is critical. For primary amines, ligands like BrettPhos are often effective.[6] For challenging couplings, consider bulky biaryl phosphine ligands.
Catalyst Poisoning Certain functional groups can poison the catalyst. Ensure starting materials are pure.
Low Temperature Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C).[5]
Poorly Solvated Base The base must be sufficiently soluble in the reaction solvent. Toluene or dioxane are common solvent choices.[5]
Issue 3: Failure of Sonogashira Coupling

Possible Causes & Solutions

CauseRecommended Action
Copper(I) Co-catalyst Issues The copper(I) source (e.g., CuI) is crucial for the formation of the copper acetylide.[7] Ensure it is fresh and of high quality.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially in the presence of oxygen. Rigorous degassing is necessary. Copper-free Sonogashira protocols can also be employed to avoid this.[8]
Inadequate Base An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous.
Catalyst System A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt is standard.[7] For challenging substrates, consider using more active catalysts or ligands.
Solvent Choice Anhydrous, polar aprotic solvents like THF or DMF are generally used.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • Reagent Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition : Add a degassed solvent mixture, typically dioxane and water (e.g., in a 4:1 ratio).

  • Degassing : Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by using freeze-pump-thaw cycles.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

G prep 1. Reagent Preparation (Aryl Bromide, Boronic Acid, Pd Catalyst, Base) solvent 2. Add Degassed Solvent prep->solvent degas 3. Degas Reaction Mixture solvent->degas react 4. Heat to 80-110 °C degas->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify product Final Product purify->product

A flowchart of the general experimental workflow for the Suzuki coupling reaction.

General Buchwald-Hartwig Amination Protocol
  • Setup : In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition : Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Solvent : Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction : Seal the vessel and heat the mixture with stirring to 80-110 °C for the required time (typically 4-24 hours).

  • Workup : After cooling to room temperature, quench the reaction, dilute with an organic solvent, and wash with water/brine.

  • Purification : Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 L-Pd(0) pd2_aryl L-Pd(II)(Ar)(Br) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_amido L-Pd(II)(Ar)(NR2) pd2_aryl->pd2_amido Amine Coordination & Deprotonation (HNR2, Base) pd2_amido->pd0 Reductive Elimination product Ar-NR2 pd2_amido->product

The catalytic cycle of the Buchwald-Hartwig amination reaction.

General Sonogashira Coupling Protocol
  • Setup : To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Base : Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an anhydrous amine base (e.g., triethylamine, 2-3 equiv.).

  • Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup : Remove the solvent under reduced pressure. Partition the residue between an organic solvent and water.

  • Purification : Wash the organic layer, dry, concentrate, and purify by column chromatography.

References

Validation & Comparative

A Researcher's Guide to Purity Assessment of Synthesized 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous purity assessment of synthesized compounds is a critical checkpoint in the journey from discovery to application. This guide provides an objective comparison of the primary analytical methods for determining the purity of 7-Bromo-2-methoxyquinoline, a key intermediate in various research and development endeavors. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, offering detailed experimental protocols and comparative data to inform your selection of the most suitable techniques.

Comparison of Purity Assessment Methods

A multi-faceted approach is often necessary for a comprehensive purity profile. The following table summarizes the strengths and applications of each key analytical method in the context of this compound.

Analytical MethodPrinciplePrimary Application for this compoundTypical Purity Assessment RangeAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and a mobile liquid phase.Quantitative determination of the main compound and detection of non-volatile organic impurities.95-99.9%High resolution and sensitivity for non-volatile and thermally labile compounds; excellent for quantitative analysis.May require reference standards for impurity identification; not suitable for volatile impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).>99% (relative to other volatile components)High sensitivity and specificity for volatile compounds; provides structural information of impurities through mass spectra.Not suitable for non-volatile or thermally labile compounds.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field for quantitative analysis.Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation.95-100%Provides an absolute purity value; non-destructive; offers detailed structural information.[1][2][3][4][5]Lower sensitivity compared to chromatographic methods; higher instrumentation cost; can be complex for mixtures with overlapping signals.
Elemental Analysis Combustion of the compound to determine the percentage composition of C, H, N, and heteroatoms.Confirmation of the empirical formula and assessment of inorganic impurities.±0.4% of theoretical valuesSimple and inexpensive method for verifying elemental composition.[6]Does not provide information on organic impurities; requires a relatively pure sample for accurate results.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can introduce several types of impurities that a robust purity analysis workflow should be able to detect. Based on common synthetic routes for quinoline derivatives, potential impurities could include:

  • Isomeric Byproducts: Positional isomers such as 5-Bromo-2-methoxyquinoline or other brominated isomers can be formed depending on the regioselectivity of the bromination step.

  • Unreacted Starting Materials: Residual starting materials from the synthesis, which could include precursors to the quinoline ring or the methoxy and bromo functionalities.

  • Byproducts from Side Reactions: Incomplete or side reactions can lead to the formation of related quinoline structures or other unforeseen compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard and test sample.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of the diluent to achieve a concentration of 1 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Mass Range m/z 40-450

Sample Preparation:

  • Dissolve the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Materials:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal Standard (a certified reference material with known purity, e.g., maleic acid or dimethyl sulfone).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition and Processing:

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal relaxation for accurate integration.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Elemental Analysis

This method is used to confirm the elemental composition of the synthesized compound.

Procedure:

  • A small, accurately weighed amount of the dried and purified this compound is subjected to combustion analysis.

  • The amounts of carbon, hydrogen, and nitrogen are determined by measuring the combustion products (CO₂, H₂O, and N₂).

  • The percentage of each element is calculated and compared to the theoretical values for the molecular formula C₁₀H₈BrNO.

Theoretical Values for C₁₀H₈BrNO (MW: 238.08 g/mol ): [7][8]

  • Carbon (C): 50.45%

  • Hydrogen (H): 3.39%

  • Bromine (Br): 33.56%

  • Nitrogen (N): 5.88%

  • Oxygen (O): 6.72%

Visualizing the Purity Assessment Workflow

A logical and systematic workflow is crucial for the comprehensive purity assessment of a synthesized compound. The following diagrams, generated using Graphviz, illustrate the overall process and the interplay between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity cluster_spectroscopy_elemental Structural & Elemental Confirmation cluster_final Final Purity Assessment Synthesis Synthesized this compound Initial_Char Initial Characterization (TLC, Melting Point) Synthesis->Initial_Char HPLC HPLC-UV Analysis Initial_Char->HPLC Non-volatile impurities GCMS GC-MS Analysis Initial_Char->GCMS Volatile impurities qNMR qNMR Analysis Initial_Char->qNMR Absolute purity & structure EA Elemental Analysis Initial_Char->EA Elemental composition Final_Purity Comprehensive Purity Report HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity EA->Final_Purity

A logical workflow for the purity assessment of synthesized compounds.

Analytical_Technique_Interplay Compound Synthesized This compound HPLC HPLC-UV Compound->HPLC Purity (%) vs. Non-Volatiles GCMS GC-MS Compound->GCMS Volatile Impurities (e.g., Solvents) qNMR qNMR Compound->qNMR Absolute Purity (%) Structural Confirmation EA Elemental Analysis Compound->EA Elemental Composition (%) HPLC->qNMR Orthogonal Method HPLC->EA Complementary Data GCMS->qNMR Orthogonal for Volatiles

Interplay of analytical techniques for comprehensive purity analysis.

References

comparing different synthetic routes to 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of 7-Bromo-2-methoxyquinoline

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a prominent place due to their wide range of biological activities. This guide provides a detailed comparison of a primary synthetic route to this compound, a valuable intermediate for further chemical exploration. The presented route is based on established and reliable chemical transformations, with supporting experimental data and protocols to ensure reproducibility.

Comparative Analysis of a Key Synthetic Pathway

The most direct and well-supported synthetic strategy for this compound proceeds through a three-step sequence starting from the readily available 3-bromoaniline. This pathway involves the initial construction of the quinolinone core, followed by functional group manipulations to install the desired methoxy group at the 2-position.

Route 1: From 3-Bromoaniline via 7-Bromoquinolin-2(1H)-one

This synthetic route is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps. The key intermediate, 7-Bromoquinolin-2(1H)-one, serves as a stable and versatile precursor for the subsequent transformations.[1]

Data Presentation

The following table summarizes the key quantitative data for each step in the synthesis of this compound via Route 1.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1Acylation-Cyclization3-BromoanilineAcryloyl chloride, AlCl₃DichloromethaneReflux4~70-80 (estimated)
2Chlorination7-Bromoquinolin-2(1H)-oneThionyl chloride (SOCl₂)Dichloromethane, DMFReflux2High (not specified)[2]
3Methoxylation7-Bromo-2-chloroquinolineSodium methoxide (NaOMe)MethanolRefluxOvernight~96 (analogous)

Note: The yield for Step 1 is an estimation based on typical Friedel-Crafts acylation and subsequent cyclization reactions for similar quinolinone syntheses. The yield for Step 3 is based on an analogous reaction.[3]

Experimental Protocols

Detailed methodologies for each key transformation in the synthesis of this compound are provided below.

Step 1: Synthesis of 7-Bromoquinolin-2(1H)-one

This procedure is based on the general method for synthesizing 7-substituted quinolin-2(1H)-ones from meta-substituted anilines.[1]

  • Acylation: To a stirred solution of 3-bromoaniline (1 equivalent) in dry dichloromethane, add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise at 0 °C. To this mixture, add acryloyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: The crude acrylamide intermediate is then heated in a high-boiling solvent such as diphenyl ether or subjected to thermal cyclization conditions to effect ring closure to 7-Bromoquinolin-2(1H)-one.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 7-Bromoquinolin-2(1H)-one.

Step 2: Synthesis of 7-Bromo-2-chloroquinoline

This protocol is adapted from the general procedure for the chlorination of 7-bromoquinolin-2(1H)-one.[2]

  • Reaction Setup: In an inert reactor equipped with a mechanical stirrer, reflux condenser, and a caustic scrubber, add 7-bromoquinolin-2(1H)-one (1 equivalent), dichloromethane, and a catalytic amount of dimethylformamide (DMF).

  • Reagent Addition: Slowly add thionyl chloride (1.5 equivalents) dropwise to the suspension.

  • Reaction: Gradually heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-Bromo-2-chloroquinoline.

Step 3: Synthesis of this compound

This procedure is based on a similar nucleophilic substitution reaction.

  • Reaction Setup: Dissolve 7-Bromo-2-chloroquinoline (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: To the stirred solution, add a solution of sodium methoxide in methanol (e.g., 25 wt% solution, 3 equivalents).

  • Reaction: Heat the reaction mixture to reflux and stir overnight.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthetic_Workflow cluster_Route1 Synthetic Route to this compound A 3-Bromoaniline B 7-Bromoquinolin-2(1H)-one A->B Acryloyl chloride, AlCl₃ C 7-Bromo-2-chloroquinoline B->C SOCl₂, DMF D This compound C->D NaOMe, MeOH

Caption: Synthetic pathway to this compound.

References

A Comparative Spectroscopic Guide to 7-Bromo-2-methoxyquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount for predicting and optimizing the therapeutic potential of novel compounds. This guide provides a comprehensive comparison of the spectroscopic analysis of 7-Bromo-2-methoxyquinoline and its derivatives. By presenting experimental data in a clear, comparative format and detailing the methodologies, this guide serves as a practical resource for the structural elucidation of this important class of heterocyclic compounds.

Introduction to Spectroscopic Analysis of Quinolines

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules and functional materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural characterization of these molecules. The position and nature of substituents on the quinoline ring significantly influence the spectral properties, providing valuable insights into the electronic environment and connectivity of the atoms.

This guide focuses on this compound as the parent compound and compares its spectroscopic features with selected derivatives to illustrate the effects of substitution on the quinoline scaffold.

Comparative Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and a selection of its derivatives. This comparative data highlights the influence of various substituents on the spectroscopic properties of the quinoline core.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of this compound and Its Derivatives

CompoundH-3H-4H-5H-6H-8OCH₃Other SignalsSolvent
This compound ~6.8~8.0~7.8 (d)~7.4 (dd)~8.0 (d)~4.0 (s)-CDCl₃
4-(3-Bromophenyl)-6-methoxyquinoline [1]7.25 (d, J=4.4 Hz)-7.11 (d, J=2.8 Hz)-8.79 (d, J=4.4 Hz)3.80 (s)8.07 (d, J=9.2 Hz, H-5'), 7.67 (t, J=1.8 Hz, H-2'), 7.58-7.66 (m, H-6'), 7.36-7.44 (m, H-4', H-5')CDCl₃
4-(4-Bromophenyl)-6-methoxyquinoline [1]7.10 (d, J=4.3 Hz)-6.98 (d, J=2.8 Hz)-8.66 (d, J=4.4 Hz)3.66 (s)7.95 (d, J=9.2 Hz, H-5'), 7.53 (d, J=8.4 Hz, H-2', H-6'), 7.19-7.32 (m, H-3', H-5')CDCl₃
7-Bromo-2-methoxy-4-methylquinoline [2]~6.7 (s)-~7.9 (d)~7.5 (dd)~8.1 (d)~4.1 (s)~2.6 (s, CH₃)CDCl₃

Note: Data for this compound is predicted based on analog structures as explicit experimental data was not fully available in the initial search.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of this compound and Its Derivatives

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOCH₃Other SignalsSolvent
This compound ~162~112~138~148~128~129~120~129~145~54-CDCl₃
4-(3-Bromophenyl)-6-methoxyquinoline [1]145.3121.9147.4144.8103.2158.0122.8131.4127.355.4140.3, 132.2, 131.4, 130.1, 127.9, 121.5CDCl₃
4-(4-Bromophenyl)-6-methoxyquinoline [1]145.5121.8147.3144.7103.1157.9122.6131.8127.255.3137.1, 131.3, 130.8, 121.4CDCl₃

Note: Data for this compound is predicted based on analog structures. Data for 7-Bromo-2-methoxy-4-methylquinoline was not available.

Table 3: IR Spectroscopic Data (cm⁻¹) of this compound and Its Derivatives

CompoundC-H (Aromatic)C=NC=C (Aromatic)C-OC-Br
This compound ~3050~1620~1580, 1480~1250, 1030~650
7-Bromo-6-methoxyquinoline ~3060~1610~1590, 1490~1240, 1020~660

Table 4: Mass Spectrometry Data of this compound and Its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₁₀H₈BrNO238.08237/239 [M]⁺, 222/224 [M-CH₃]⁺, 194/196 [M-CH₃-CO]⁺, 115 [M-Br-CO]⁺
3-Benzyl-6-bromo-2-methoxyquinoline [3]C₁₇H₁₄BrNO328.20327/329 [M]⁺, 312/314 [M-CH₃]⁺, 248 [M-Br]⁺, 91 [C₇H₇]⁺

Note: Fragmentation for this compound is predicted based on common fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for the compounds discussed in this guide. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-10 mg of the solid quinoline derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer : 400 or 500 MHz.

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-64 scans.

    • Spectral Width : -2 to 12 ppm.

    • Relaxation Delay : 1-2 seconds.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer : 100 or 125 MHz.

    • Pulse Program : Standard proton-decoupled experiment.

    • Number of Scans : 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

    • Spectral Width : 0 to 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet : Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Data Acquisition :

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty accessory (for ATR) or a pure KBr pellet.

    • Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced via direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Electron Ionization (EI) is commonly used for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.

  • Mass Analysis : The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion, generating a mass spectrum. The presence of bromine is typically indicated by a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.

Synthesis and Derivatization Workflow

The following diagram illustrates a generalized synthetic pathway for the creation of substituted bromo-methoxyquinoline derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships.

Synthesis_Workflow start Substituted Aniline intermediate1 Acetanilide Derivative start->intermediate1 Acetylation (Acetic Anhydride) intermediate2 Bromoacetanilide intermediate1->intermediate2 Bromination (NBS) intermediate3 Cyclized Quinolone intermediate2->intermediate3 Cyclization (Vilsmeier-Haack) intermediate4 Chloroquinoline Derivative intermediate3->intermediate4 Chlorination (POCl₃) product This compound Derivative intermediate4->product Methoxylation (NaOMe)

References

Comparative Guide to the Biological Activity of 7-Bromo-2-methoxyquinoline Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of quinoline derivatives, with a focus on compounds structurally related to 7-Bromo-2-methoxyquinoline. Due to the limited availability of extensive public data on a wide array of direct derivatives of this compound, this guide broadens its scope to include closely related bromo- and methoxy-substituted quinoline analogs. The presented data, experimental protocols, and pathway visualizations aim to offer valuable insights for researchers engaged in the discovery and development of novel therapeutic agents based on the quinoline scaffold.

Anticancer Activity of Bromo- and Methoxy-Substituted Quinolines

The quinoline core is a well-established pharmacophore in the development of anticancer agents. The introduction of bromine and methoxy substituents can significantly influence the cytotoxic and mechanistic properties of these compounds. The following tables summarize the in vitro anticancer activity of several bromo- and methoxy-substituted quinoline derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Highly Brominated Methoxyquinoline Derivatives [1]

Compound IDStructureR3R5R6R7R8Cell LineIC50 (µg/mL)[1]
7 3,5,6,7-Tetrabromo-8-methoxyquinolineBrBrBrBrOCH₃C616.2
HeLa19.5
HT2922.4
11 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineOCH₃BrOCH₃BrOHC69.6
HeLa5.45
HT297.8
17 6,8-Dibromo-5-nitroquinolineHHBrHBr, NO₂C612.3
HeLa15.7
HT2910.5

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells in vitro. A lower IC50 value indicates greater potency.

Antimicrobial Activity of Methoxyquinoline Derivatives

Quinolines have a long history as effective antimicrobial agents. The introduction of a methoxy group, often in combination with other functionalities, has been a strategy to develop novel antibacterial and antifungal compounds. The following table presents the minimum inhibitory concentrations (MIC) of a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives.

Table 2: Antimicrobial Activity of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide Derivatives [2]

Compound IDSubstituent (R) on BenzenesulfonamideTarget MicroorganismMIC (µg/mL)[2]
3c SulfaguanidineEscherichia coli62.50
Pseudomonas aeruginosa125
Staphylococcus aureus125
Bacillus subtilis250
Candida albicans500
Cryptococcus neoformans250
3d SulfapyridineEscherichia coli31.25
Pseudomonas aeruginosa62.50
Staphylococcus aureus125
Bacillus subtilis125
Candida albicans250
Cryptococcus neoformans125
3l SulfamethazineEscherichia coli7.81
Pseudomonas aeruginosa15.62
Staphylococcus aureus31.25
Bacillus subtilis62.50
Candida albicans31.25
Cryptococcus neoformans62.50

Note: MIC is the minimum inhibitory concentration, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT29, C6)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal cultures

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth directly within the 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Topoisomerase I Inhibition by Brominated Methoxyquinolines

Some brominated quinoline derivatives have been shown to exert their anticancer effects by inhibiting Topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Caption: Inhibition of Topoisomerase I by brominated methoxyquinolines.

General Experimental Workflow for Biological Evaluation

The evaluation of novel chemical entities for their potential therapeutic effects typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_workflow Experimental Workflow Start Synthesis of This compound Derivatives Screening Primary Screening (e.g., Single-dose cytotoxicity or MIC determination) Start->Screening DoseResponse Dose-Response Studies (IC50 or MIC determination) Screening->DoseResponse Active compounds Mechanism Mechanism of Action Studies (e.g., Enzyme inhibition, Apoptosis assays, Cell cycle analysis) DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical experimental workflow for evaluating bioactive compounds.

Putative Inhibition of the PI3K/Akt Signaling Pathway

Many quinoline-based anticancer agents have been reported to target key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits

Caption: Putative inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-2-methoxyquinoline Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer properties.[1] The introduction of bromo and methoxy substituents on the quinoline ring has been shown to significantly modulate their pharmacological profiles.[2][3] Specifically, the 7-bromo and 2-methoxy substitution pattern presents an interesting starting point for the design of novel anticancer compounds. This guide explores the influence of various substituents on this core structure, drawing insights from analogous series to predict favorable modifications for enhanced potency and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various substituted quinoline derivatives against different cancer cell lines. The data is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity of Substituted Quinoline Analogs

Compound IDQuinoline Core StructureR1R2R3Cancer Cell LineIC50 (µM)Reference
Hypothetical Series 7-Bromo-2-methoxyquinoline
Analog 17-Bromo-2-methoxy-H-H-HT47D (Breast)16 ± 3[4]
Analog 27-Bromo-2-methoxy-OH-H-HC6 (Glioblastoma)> 75[2]
Analog 37-Bromo-2-methoxy-NH2-H-HHT29 (Colon)> 75[2]
Related Compounds
5,7-Dibromo-8-hydroxyquinoline5,7-Dibromo-8-hydroxyquinoline---HT29 (Colon)6.7 µg/mL[3]
5,7-Dibromo-8-hydroxyquinoline5,7-Dibromo-8-hydroxyquinoline---HeLa (Cervical)8.2 µg/mL[3]
5,7-Dibromo-8-hydroxyquinoline5,7-Dibromo-8-hydroxyquinoline---C6 (Glioblastoma)9.5 µg/mL[3]
6-Bromo-5-nitroquinoline6-Bromo-5-nitroquinoline---C6 (Glioblastoma)13.5[2]
6-Bromo-5-nitroquinoline6-Bromo-5-nitroquinoline---HT29 (Colon)16.7[2]
6-Bromo-5-nitroquinoline6-Bromo-5-nitroquinoline---HeLa (Cervical)19.3[2]
8-Amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline8-Amino-6-methoxy-4-methyl-5-(aryloxy)quinoline---T47D (Breast)Potent (nM range)[4]

Key SAR Observations (Inferred):

  • Role of Bromine Substitution: The position and number of bromine atoms significantly influence cytotoxic activity. For instance, 5,7-dibromo-8-hydroxyquinoline shows potent activity, suggesting that multiple bromine substitutions can be favorable.[3] The antiproliferative effects of quinolines are critically dependent on the substituents on the quinoline ring, with compounds having bromine atoms at the C-5 and C-7 positions showing significant inhibition of cancer cell proliferation.[2]

  • Impact of Methoxy Group: The methoxy group is a common substituent in many biologically active quinolines.[4] In some series, the presence of a methoxy group is associated with potent anticancer activity.[4]

  • Influence of Other Substituents: The nature of the substituent at other positions on the quinoline ring plays a crucial role. Amino groups and their derivatives are frequently incorporated into anticancer quinolines.[4] The introduction of bulky side chains can also enhance activity.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

The inhibitory effect of the compounds on specific kinases, such as those in the PI3K/Akt/mTOR pathway, can be evaluated using various assay formats.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The this compound analogs are added to the reaction mixture at different concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a set time at a specific temperature to allow for substrate phosphorylation.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or antibody-based methods (e.g., ELISA) that detect the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualization

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5][6] Many quinoline derivatives exert their anticancer effects by targeting components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Quinoline This compound Analogs Quinoline->PI3K Inhibition Quinoline->AKT Inhibition Quinoline->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline analogs.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Quinoline Analogs A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While a dedicated, systematic SAR study is needed for a complete understanding, the available data on related quinoline analogs suggest that modifications at various positions of the quinoline ring can significantly impact cytotoxic potency. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish a clear SAR and to identify lead compounds with improved efficacy and selectivity for further preclinical development.

References

comparative analysis of 7-Bromo-2-methoxyquinoline with other brominated quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological activities of brominated quinolines.

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents, owing to their presence in a wide array of biologically active compounds. The introduction of a bromine atom and a methoxy group to the quinoline core can significantly modulate its physicochemical and pharmacological properties. This guide provides a comprehensive comparative analysis of 7-Bromo-2-methoxyquinoline and its positional isomers—5-Bromo-2-methoxyquinoline, 6-Bromo-2-methoxyquinoline, and 8-Bromo-2-methoxyquinoline. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of new chemical entities.

Physicochemical Properties: A Comparative Overview

The position of the bromine atom on the quinoline ring exerts a notable influence on the physicochemical properties of the 2-methoxyquinoline scaffold. While comprehensive experimental data for all isomers is not uniformly available in the public domain, the following table summarizes the known properties and those of closely related analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₁₀H₈BrNO238.08Not ReportedNot ReportedNot Reported
7-Bromo-2-methoxy-4-methylquinoline (analog)C₁₁H₁₀BrNO252.1158-60[1]Not AvailableNot Reported
5-Bromo-2-methoxyquinoline C₁₀H₈BrNO238.08Not ReportedNot ReportedGenerally poor solubility in water; soluble in organic solvents like ethanol, chloroform, and dichloromethane.
6-Bromo-2-methoxyquinoline C₁₀H₈BrNO238.0890-94[2]Not ReportedNot Reported
3-Benzyl-6-bromo-2-methoxyquinoline (analog)C₁₇H₁₄BrNO328.2082-83[3]420.5 (Predicted)[3]Soluble in chloroform, methanol, and ethanol.[4]
8-Bromo-2-methoxyquinoline C₁₀H₈BrNO238.08Not ReportedNot ReportedNot Reported
8-Bromo-2-methylquinoline (analog)C₁₀H₈BrN222.0969-70Not ReportedNot Reported

Synthesis and Experimental Protocols

The synthesis of these brominated 2-methoxyquinolines typically involves a multi-step process, often starting from the corresponding bromoaniline or by bromination of a pre-formed quinoline core. A common strategy involves the synthesis of the corresponding 2-chloroquinoline derivative, followed by a nucleophilic substitution with sodium methoxide to introduce the methoxy group.

General Synthesis Workflow

cluster_start Starting Materials cluster_synthesis Synthesis of Bromo-2-chloroquinoline cluster_final_step Final Methoxy Installation Bromoaniline Bromoaniline Cyclization Cyclization Reaction (e.g., Skraup, Doebner-von Miller) Bromoaniline->Cyclization Quinoline Quinoline Bromination Electrophilic Bromination Quinoline->Bromination Chlorination Chlorination of 2-quinolone Cyclization->Chlorination Bromination->Chlorination Nucleophilic Substitution Nucleophilic Substitution with Sodium Methoxide Chlorination->Nucleophilic Substitution Final Product Final Product Nucleophilic Substitution->Final Product Bromo-2-methoxyquinoline

Caption: General synthetic strategies for bromo-2-methoxyquinolines.

Experimental Protocol: Synthesis of 6-Bromo-2-methoxyquinoline from 6-Bromo-2(1H)-quinolone[2]

This procedure details the conversion of a 2-quinolone to a 2-methoxyquinoline, a key step applicable to the synthesis of other isomers.

Materials:

  • 6-Bromo-2(1H)-quinolone

  • Trimethyloxonium tetrafluoroborate

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Magnesium Sulfate (MgSO₄)

  • Petroleum Ether (b.p. 60-80 °C)

Procedure:

  • A mixture of 6-bromo-2(1H)-quinolone (2.90 g) and trimethyloxonium tetrafluoroborate (2.10 g) in dichloromethane (50 cm³) is stirred for 48 hours under a nitrogen atmosphere.

  • Aqueous 10% sodium hydroxide (20 cm³) is added to the reaction mixture.

  • The aqueous phase is extracted with dichloromethane (2 x 40 cm³).

  • The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting residue is crystallized from petroleum ether (b.p. 60-80 °C) to yield 6-Bromo-2-methoxyquinoline (2.16 g).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of these isomers. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, which is influenced by the position of the bromine substituent.

¹H and ¹³C NMR Data for 5-Bromo-2-methoxyquinoline: While a full dataset is not readily available, ¹H NMR spectral data for 5-Bromo-2-methoxyquinoline has been reported.[5]

Note on ¹³C NMR of Methoxy Groups: The ¹³C NMR chemical shift of the methoxy group in aromatic compounds is typically around 56 ppm. However, steric hindrance can cause the methoxy group to be pushed out of the plane of the aromatic ring, leading to a downfield shift to approximately 62 ppm.[6] This phenomenon could be a useful diagnostic tool for isomers where the bromo-substituent is ortho to the methoxy-bearing carbon.

Comparative Biological Activity

The biological activity of brominated quinolines is a subject of significant interest, particularly in the context of anticancer drug discovery. The position of the bromine atom can dramatically alter the compound's interaction with biological targets.

A study on the anticancer effects of various brominated 8-hydroxy and 8-methoxyquinolines revealed that these compounds exhibit significant antiproliferative activity against several cancer cell lines.[7]

Anticancer Activity of Brominated 8-Substituted Quinolines

The following table summarizes the cytotoxic activity (IC₅₀ values in µg/mL) of selected brominated 8-substituted quinolines against different cancer cell lines.[7]

CompoundC6 (Rat Brain Tumor)HeLa (Human Cervix Carcinoma)HT29 (Human Colon Carcinoma)
5,7-Dibromo-8-hydroxyquinoline 6.7 - 25.66.7 - 25.66.7 - 25.6
7-Bromo-8-hydroxyquinoline >50>50>50
5-Bromo-8-methoxyquinoline >50>50>50
5,7-Dibromo-8-methoxyquinoline >50>50>50

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

These results suggest that the presence of a hydroxyl group at the 8-position, in combination with bromination at the 5 and 7-positions, is crucial for potent anticancer activity in this series.[7] The 8-methoxy derivatives showed significantly lower activity.

Proposed Mechanism of Action

The anticancer activity of some quinoline derivatives has been linked to the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[7][8]

Brominated Quinolines Brominated Quinolines Topoisomerase I Topoisomerase I Brominated Quinolines->Topoisomerase I Inhibition DNA Replication & Repair DNA Replication & Repair Topoisomerase I->DNA Replication & Repair Blocks Cell Cycle Arrest Cell Cycle Arrest DNA Replication & Repair->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action for some brominated quinolines.

Conclusion

This comparative guide highlights the significant impact of bromine atom positioning on the physicochemical and biological properties of 2-methoxyquinolines. While there are still gaps in the publicly available data for a direct, comprehensive comparison of the 5-, 6-, 7-, and 8-bromo isomers, the available information provides a solid foundation for further research. The synthesis of these compounds is achievable through established methods, and the preliminary biological data suggests that specific substitution patterns are key to unlocking potent anticancer activity. Further systematic studies are warranted to fully elucidate the structure-activity relationships within this important class of molecules and to guide the design of next-generation quinoline-based therapeutics.

References

A Comparative Guide to Analytical Methods for the Quantification of 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. 7-Bromo-2-methoxyquinoline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of principal analytical methods for the quantification of this compound, offering supporting experimental data based on structurally related molecules to assist in method selection and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages data from analogous quinoline and brominated aromatic compounds to provide a robust starting point for method development and validation.[1][2][3]

Comparison of Analytical Methods

The selection of an analytical method is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the expected performance characteristics for the analysis of this compound based on data from similar compounds.

Analytical Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Key Advantages Key Considerations
HPLC-UV 0.1 - 1 ng/mL[1]0.5 - 5 ng/mL[1]Widely available, robust, cost-effective, suitable for non-volatile compounds.[1][2]Moderate sensitivity, potential for matrix interference.[1]
GC-MS 0.01 - 0.5 ng/mL[1]0.05 - 2 ng/mL[1]High sensitivity and selectivity, provides structural information.[1][3]Requires analyte to be volatile and thermally stable, potential for thermal degradation.[1][2]
UV-Vis Spectrophotometry ~35 mg/L (for quinoline)[4]VariesSimple, rapid, and cost-effective for routine analysis of pure samples.[5][6]Non-specific, susceptible to interference from other UV-absorbing compounds.
Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for structurally similar compounds and should be validated for the specific application.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in various sample matrices.[2]

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[7]

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid (for mobile phase modification)[1][7]

  • This compound reference standard

Sample Preparation:

  • Prepare a diluent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v).[7]

  • Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to achieve a known concentration (e.g., 0.5 mg/mL).[7]

  • Prepare a series of calibration standards by serial dilution of a stock solution of the reference standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Chromatographic Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1][7]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid).[1][7]

    • Example Gradient: Start with 30% acetonitrile, ramp to 80% over 20 minutes, hold for 5 minutes, then return to initial conditions.[7]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Column Temperature: 30 °C.[1][7]

  • Injection Volume: 10 µL.[1][7]

  • UV Detection Wavelength: To be determined experimentally based on the UV spectrum of this compound (likely in the range of 220-280 nm).[1]

Data Analysis:

  • Identify the this compound peak based on its retention time compared to the reference standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace analysis and impurity profiling.[2]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).[2]

Reagents and Standards:

  • A suitable high-boiling, inert solvent (e.g., Dichloromethane or Dimethyl Sulfoxide).[2]

  • This compound reference standard.

Sample Preparation:

  • Prepare a stock solution of the reference standard in the chosen solvent (e.g., 1 mg/mL).

  • Create working standard solutions by serially diluting the stock solution to cover the desired concentration range.[2]

  • Dissolve the sample in the same solvent to a concentration within the calibration range. An internal standard may be used to enhance precision.[2]

Chromatographic and Mass Spectrometric Conditions (starting point):

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Inlet Temperature: 250 °C.[2]

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[2]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

Data Analysis:

  • Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

  • For quantification, use the extracted ion chromatogram of a characteristic ion and a calibration curve.

UV-Vis Spectrophotometry

This technique is suitable for rapid, high-throughput analysis of relatively pure samples.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.[4]

Reagents and Standards:

  • A suitable solvent that dissolves the compound and is transparent in the measurement wavelength range (e.g., methanol, ethanol, or a buffered aqueous solution).[4]

  • This compound reference standard.

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound across the UV-Vis spectrum.

  • Prepare a stock solution of the reference standard in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Measure the absorbance of each standard at the λmax.

  • Prepare the sample solution in the same solvent at a concentration expected to fall within the range of the calibration standards.

  • Measure the absorbance of the sample solution at the λmax.

Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the sample from its absorbance using the calibration curve.

Workflow for Analytical Method Validation

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation process.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements dev Method Development (Selectivity, Sensitivity) start->dev pre_val Pre-Validation (System Suitability) dev->pre_val val Method Validation pre_val->val acc Accuracy val->acc prec Precision (Repeatability, Intermediate) val->prec spec Specificity val->spec lod Limit of Detection (LOD) val->lod loq Limit of Quantification (LOQ) val->loq lin Linearity & Range val->lin rob Robustness val->rob doc Documentation & Reporting acc->doc prec->doc spec->doc lod->doc loq->doc lin->doc rob->doc imp Routine Implementation doc->imp

Workflow for analytical method validation.

This structured approach, combining a primary chromatographic purity assessment with orthogonal methods for specific impurities and confirmation, ensures a robust and reliable determination of the overall purity of this compound.

References

Navigating the Catalytic Landscape for 7-Bromo-2-methoxyquinoline Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient catalytic functionalization of heterocyclic scaffolds like 7-Bromo-2-methoxyquinoline is a critical step in the synthesis of novel chemical entities. This guide provides a comparative overview of catalytic systems for three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling informed catalyst selection for the synthesis of 7-substituted-2-methoxyquinoline derivatives.

The strategic modification of the 7-position of the 2-methoxyquinoline core is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by quinoline derivatives. The choice of catalyst is paramount in achieving high yields, selectivity, and reproducibility in these transformations. This guide summarizes the performance of various palladium-based catalysts, presents detailed experimental protocols, and offers visual aids to delineate the underlying processes.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The efficacy of various palladium catalysts in the coupling of this compound with arylboronic acids is a key consideration for synthesizing 7-aryl-2-methoxyquinolines. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Good
PdCl₂(dppf)K₂CO₃DME802High
Pd(OAc)₂ / SPhosK₃PO₄Toluene10016High

Note: "Good" and "High" yields are qualitative indicators of successful reactions as reported in broader studies on similar substrates. Specific yields can vary based on the nature of the boronic acid.

Based on studies of similar dihaloheterocycles, PdCl₂(dppf) is a highly effective catalyst for the Suzuki-Miyaura coupling of bromo-substituted heterocycles, often resulting in high yields with shorter reaction times. Pd(PPh₃)₄ is a classic and dependable catalyst for this transformation, showing good yields, particularly with electron-rich boronic acids. For more challenging couplings, the combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos can lead to excellent results.

Efficacy of Catalysts in Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize 7-alkynyl-2-methoxyquinolines by reacting this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF606
Pd(PPh₃)₄CuIi-Pr₂NHToluene8012
PdCl₂(dppf)CuICs₂CO₃DMF1008

The classic Pd(PPh₃)₂Cl₂/CuI system remains a highly effective and commonly used catalyst for Sonogashira couplings. The choice of base and solvent can significantly impact the reaction outcome, with amine bases like triethylamine and diisopropylamine being prevalent.

Comparing Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 7-amino-2-methoxyquinoline derivatives. The success of this reaction is highly dependent on the selection of the palladium precursor and the supporting ligand.

Palladium PrecursorLigandBaseSolventTemperature (°C)Time (h)
Pd(OAc)₂XPhosNaOtBuToluene11012-24
Pd₂(dba)₃BINAPCs₂CO₃Dioxane10016-24
Pd(OAc)₂SPhosK₃PO₄Toluene10018

Catalyst systems composed of Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP are generally preferred for the amination of aryl bromides. The choice of a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is crucial for the deprotonation of the amine and the subsequent catalytic cycle.

Experimental Protocols

Detailed experimental procedures are essential for the successful and reproducible synthesis of 7-substituted-2-methoxyquinolines.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., DME, 5 mL) is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%). Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.). The terminal alkyne (1.1 mmol, 1.1 equiv.) is then added dropwise. The reaction mixture is stirred at the appropriate temperature for the specified duration. After completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the desired product.

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.). The tube is sealed, evacuated, and backfilled with argon. This compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, 5 mL) are added via syringe. The reaction is heated to the indicated temperature and monitored. Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Visualizing the Catalytic Process

To aid in the conceptual understanding of these cross-coupling reactions, the following diagrams illustrate the generalized catalytic cycle and a typical experimental workflow.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (R'-M) Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R'(L_n) Ar-Pd(II)-R'(L_n) Transmetalation->Ar-Pd(II)-R'(L_n) Ar-Pd(II)-R'(L_n)->Pd(0)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L_n)->Reductive_Elimination R-R' R-R' Product Reductive_Elimination->R-R'

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reactants Combine Reactants: This compound, Coupling Partner, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Argon) Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC, GC-MS) Heat_Stir->Monitor Cool_Quench Cool and Quench Monitor->Cool_Quench Extract Extract with Organic Solvent Cool_Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

A typical experimental workflow for cross-coupling reactions.

A Comparative Cost-Benefit Analysis of Synthetic Protocols for 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 7-Bromo-2-methoxyquinoline serves as a valuable building block in medicinal chemistry. This guide provides a detailed cost-benefit analysis of two primary synthetic strategies for its preparation, offering experimental data and procedural insights to inform decisions on scalability, cost-effectiveness, and laboratory efficiency.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This approach is the most direct, involving a one-step conversion of a pre-synthesized chloroquinoline precursor. It is predicated on the nucleophilic displacement of the chlorine atom at the 2-position by a methoxide group.

Experimental Protocol

A procedure analogous to the synthesis of similar methoxyquinolines is as follows[1]:

  • Reaction Setup: In a suitable reaction vessel, 7-bromo-2-chloroquinoline (1.0 eq) is dissolved in a mixture of methanol and dimethylformamide (DMF).

  • Reagent Addition: Sodium methoxide (NaOCH₃) (approx. 8-10 eq) is added to the solution.

  • Reaction: The mixture is heated to approximately 60°C and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent, such as ethyl acetate. The organic layers are combined.

  • Purification: The combined organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.

Protocol B: De Novo Synthesis via Doebner-von Miller Reaction

This strategy involves constructing the quinoline core from a simple aniline precursor. While this avoids the high cost of the 7-bromo-2-chloroquinoline intermediate, it necessitates a multi-step sequence to achieve the final product.

Experimental Protocol

This is a three-step synthesis:

Step 1: Synthesis of 7-Bromo-2-methylquinoline [2]

  • Reaction Setup: 3-Bromoaniline (1.0 eq) is added slowly to a pre-cooled (0°C) solution of hydrochloric acid.

  • Reagent Addition: Paraldehyde (an acetaldehyde source) is added dropwise to the mixture.

  • Reaction: The mixture is stirred at room temperature for 1 hour, then heated to reflux for 3 hours.

  • Workup and Purification: After cooling, the reaction is neutralized with a saturated sodium hydroxide solution and extracted with dichloromethane. The crude product, a mixture of 5-bromo and 7-bromo isomers, is purified by column chromatography to isolate 7-bromo-2-methylquinoline (reported yield ~46%).

Step 2: Conversion to 7-Bromo-2-chloroquinoline The intermediate from Step 1 must be converted to the 2-chloro derivative. This typically involves oxidation to the 7-bromoquinolin-2(1H)-one followed by chlorination. A general procedure for chlorination is as follows[3]:

  • 7-bromoquinolin-2(1H)-one (1.0 eq) is suspended in dichloromethane with a catalytic amount of DMF.

  • Thionyl chloride (SOCl₂) (1.5 eq) is added dropwise.

  • The mixture is heated to reflux for approximately 2 hours.

  • After workup involving neutralization with potassium carbonate, extraction, and precipitation, 7-bromo-2-chloroquinoline is isolated (yields can be around 79%).

Step 3: Methoxylation The 7-bromo-2-chloroquinoline synthesized in Step 2 is then converted to the final product using Protocol A.

Comparative Analysis

The choice between these protocols hinges on a trade-off between the cost of starting materials and the operational complexity and time required for the synthesis.

Cost Comparison

The following table summarizes the approximate costs of key starting materials. Prices are based on catalog listings from major chemical suppliers and are subject to change.

ReagentSupplier Example Price (USD)Molar Weight ( g/mol )Cost per Mole (USD)Protocol
7-Bromo-2-chloroquinoline~$276 / 1 g242.50~$67,000A
3-Bromoaniline~$70 / 25 g[4]172.02~$480B
Sodium Methoxide~$160 / 1 kg[5]54.02~$8.60A & B

Note: The cost per mole for 7-Bromo-2-chloroquinoline is exceptionally high, highlighting its role as an advanced, specialized intermediate.

Performance and Efficiency Comparison
ParameterProtocol A (SNAr)Protocol B (De Novo Synthesis)Analysis
Number of Steps 13+Protocol A is significantly more direct and less labor-intensive.
Starting Material Cost Very HighLowProtocol B is vastly superior in terms of raw material costs.
Typical Yield High (est. >75%)[1]Low (Overall <35%)The multi-step nature of Protocol B leads to a significantly lower overall yield.
Reaction Time Short (2-4 hours)Long (Multiple days including workups)Protocol A offers a much faster route to the final product.
Purification Single Column ChromatographyMultiple Chromatographic PurificationsProtocol B requires significantly more effort and solvent for purification.
Scalability Limited by cost of precursorMore economically viable for large scaleThe precursor cost makes Protocol A unsuitable for large-scale production.
Safety Concerns Standard handling of solvents/baseUses highly corrosive acids and potentially violent Skraup/Doebner-von Miller reaction conditions[6].Protocol A is procedurally safer.

Synthesis Workflow Visualization

The following diagram illustrates the general experimental workflow for the more direct Protocol A .

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start_materials Starting Materials (7-Bromo-2-chloroquinoline, Sodium Methoxide, Solvents) reaction_setup Dissolve & Add Reagents start_materials->reaction_setup heating Heat to 60°C (2-4 hours) reaction_setup->heating quench Quench with Water heating->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via SNAr (Protocol A).

Conclusion and Recommendations

The selection of an optimal synthesis protocol for this compound is highly dependent on the desired scale and available budget.

  • For small-scale laboratory synthesis, academic research, or rapid analogue generation where material cost is a secondary concern to time and simplicity, Protocol A is the superior choice . Its directness, high yield, and short reaction time allow for the efficient production of the target molecule.

  • For large-scale production or process chemistry development where economic viability is the primary driver, the prohibitive cost of 7-bromo-2-chloroquinoline makes Protocol A impractical. In this context, Protocol B is the only feasible option . Despite its multi-step nature, lower overall yield, and greater complexity, the significantly lower cost of the starting material (3-bromoaniline) provides a viable, albeit challenging, route for manufacturing at scale. Further process optimization would be required to improve the yield and efficiency of the individual steps in this pathway.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Screening of Novel 7-Bromo-2-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Quinoline derivatives have long been a fertile ground for discovery, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory properties of novel compounds derived from the versatile 7-Bromo-2-methoxyquinoline scaffold, supported by experimental data and detailed protocols.

This publication objectively compares the performance of these novel compounds against established alternatives and provides the necessary experimental details to replicate and build upon these findings. All quantitative data is summarized in structured tables for clear comparison, and key biological pathways and experimental workflows are visualized to facilitate understanding.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the this compound scaffold have shown promising cytotoxic activity against a range of cancer cell lines. The following data, compiled from various studies on structurally similar compounds, highlights their potential as anticancer agents. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

A key comparative compound is 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid (SH80), which has been identified as a highly potent antitumor agent[1]. The data below includes IC50 values for various bromo- and methoxy-substituted quinoline and quinazolinone derivatives against several cancer cell lines, providing a comparative landscape for the potential of novel this compound analogs.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Aryldibromoquinazolinones (1f, 1g)MCF-7 (Breast)101.37 ± 12.20Cisplatin-
A549 (Lung)124.5 ± 20.51
SKOV3 (Ovarian)125 ± 7.07
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)U373 (Glioblastoma)Micromolar range--
U87 (Glioblastoma)Micromolar range
EGF-P154 ConjugateU373/U87 (Glioblastoma)0.813 ± 0.139--
8-methoxy-4-anilinoquinoline (2i)HeLa (Cervical)7.15Gefitinib17.12
BGC-823 (Gastric)4.6519.27
4-alkoxy-2-aryl-6,7-dimethoxyquinoline (14m)NCI-60 Panel (Average)1.26--
Highly Brominated Methoxyquinoline (11)C6 (Glioma)5.45 µg/mL5-FU-
HeLa (Cervical)9.6 µg/mL
HT29 (Colon)7.8 µg/mL
Key Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is pivotal for angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFR-2 can effectively starve tumors and prevent their growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

VEGFR-2 Signaling Pathway in Cancer Angiogenesis.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Novel derivatives of this compound are being investigated for their efficacy against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is the standard metric for antimicrobial activity.

The following table presents MIC values for various quinoline derivatives, providing a benchmark for the potential of new this compound analogs.

Compound/Derivative ClassBacterial StrainTypeMIC (µg/mL)Fungal StrainMIC (µg/mL)
7-Methoxyquinoline-sulfonamide (3l)E. coliGram-negative7.81C. albicans125
P. aeruginosaGram-negative125C. neoformans250
S. aureusGram-positive125
B. subtilisGram-positive250
9-Bromo indolizinoquinoline-5,12-dione (7)E. coli ATCC25922Gram-negative2--
S. pyrogens ATCC19615Gram-positive2
MRSAGram-positive0.031
7-Chloroquinoline derivatives (6, 8)E. coliGram-negative---
(Zone of Inhibition)11-12 mm
Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This workflow illustrates the key steps involved in the assay.

MIC_Workflow A Prepare 2-fold serial dilutions of test compound in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate the plate at 37°C for 18-24 hours C->D E Observe for visible bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Quinoline derivatives have been shown to interfere with inflammatory pathways, and compounds derived from this compound are being explored for their potential in this area. The IC50 value for the inhibition of inflammatory mediators, such as nitric oxide (NO) or cyclooxygenase (COX) enzymes, is a key performance indicator.

The table below summarizes the anti-inflammatory activity of various heterocyclic compounds, including quinoline derivatives, providing a comparative context.

Compound/Derivative ClassTargetIC50 (µM)
Pyrazole derivative (9)COX-15.40
COX-20.01
5-LOX1.78
Aryl 7-chloroquinolinyl hydrazone (62)Pro-inflammatory Cytokines12.39 ± 0.97
Chromone derivative (Q7-28)NO Production0.014 ± 0.001
Chromone derivative (Q7-26)PGE2 Production0.161 ± 0.018
COX-20.137 ± 0.004
Key Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1][2][3][4][5] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or cytokines, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive p50-p65-IκBα (Inactive NF-κB) IKK->NFkB_inactive IkBa_p P-IκBα p50 p50 p65 p65 NFkB_active p50-p65 (Active NF-κB) NFkB_inactive->NFkB_active Dissociation NFkB_inactive->IkBa_p DNA DNA NFkB_active->DNA Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Pro_inflammatory_genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes

The NF-κB signaling pathway in inflammation.

Experimental Protocols

For the benefit of researchers looking to conduct their own screening of novel compounds, detailed protocols for the key assays mentioned in this guide are provided below.

Cytotoxicity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility: Broth Microdilution MIC Assay Protocol

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Quantification

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and measurable breakdown product of nitric oxide (NO).

  • Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (NaNO2) in the same culture medium, with concentrations ranging from 0 to 100 µM.

  • Griess Reagent Addition: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Add 50 µL of Solution A to each well containing the supernatant and standards, and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B to each well and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Calculate the percentage of nitric oxide inhibition for each compound concentration relative to the LPS-stimulated control.

References

A Comparative Analysis of the Physicochemical Properties of 7-Bromo-2-methoxyquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the physicochemical properties of isomeric compounds is paramount. These properties, including melting point, solubility, pKa, and lipophilicity (logP), are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. This guide provides a comparative analysis of the available experimental data for 7-Bromo-2-methoxyquinoline and its isomers, offering a valuable resource for medicinal chemistry and drug discovery programs.

Comparative Physicochemical Data of Bromo-Methoxyquinoline Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKalogP
This compoundC₁₀H₈BrNO238.08Data Not AvailableData Not AvailableData Not AvailableData Not Available
6-Bromo-2-methoxyquinolineC₁₀H₈BrNO238.0887 - 89[1]Data Not AvailableData Not AvailableData Not Available
5-Bromo-8-methoxyquinolineC₁₀H₈BrNO238.0880 - 82[2]Data Not AvailableData Not AvailableData Not Available
2-Bromo-5-methoxyquinolineC₁₀H₈BrNO238.0857 - 61[3][4]Data Not AvailableData Not AvailableData Not Available
2-Bromo-3-methoxyquinolineC₁₀H₈BrNO238.0857 - 61Data Not AvailableData Not AvailableData Not Available
7-Bromo-2-methylquinolineC₁₀H₈BrN222.0857[5]Data Not AvailableData Not AvailableData Not Available
7-Bromo-2-methoxy-4-methylquinolineC₁₁H₁₀BrNO252.1158 - 60[3]Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The determination of the physicochemical properties outlined in this guide relies on established experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination

The melting point of a solid compound is determined using a capillary melting point apparatus.

Procedure:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate, and the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Procedure:

  • An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

  • The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Procedure:

  • A known concentration of the bromo-methoxyquinoline isomer is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (logP) Determination (Shake-Flask Method)

The partition coefficient (P) between n-octanol and water is a measure of a compound's lipophilicity, with logP being its logarithmic form.

Procedure:

  • A solution of the compound is prepared in either n-octanol or water.

  • Equal volumes of this solution and the other immiscible solvent (water or n-octanol, respectively) are placed in a flask. The n-octanol and water phases should be mutually saturated beforehand.

  • The flask is shaken for a set period to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two layers.

  • The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of bromo-methoxyquinoline isomers and the determination of their key physicochemical properties.

G cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Comparison start Starting Materials (e.g., Substituted Anilines, β-ketoesters) reaction Chemical Synthesis (e.g., Combes quinoline synthesis, Doebner-von Miller reaction) start->reaction purification Purification (Recrystallization, Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mp Melting Point Determination characterization->mp Pure Isomer solubility Aqueous Solubility (Shake-Flask Method) characterization->solubility pka pKa Determination (Potentiometric Titration) characterization->pka logp logP Determination (Shake-Flask Method) characterization->logp data_table Comparative Data Table mp->data_table solubility->data_table pka->data_table logp->data_table guide Publish Comparison Guide data_table->guide

References

Safety Operating Guide

Proper Disposal of 7-Bromo-2-methoxyquinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Bromo-2-methoxyquinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible chemical waste management.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Safety Data Sheets (SDS) indicate that it can cause skin and eye irritation and may be harmful if inhaled.[1] Proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship.

Hazard Profile and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its hazard profile and take appropriate safety precautions.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)Handling Precautions
Skin Corrosion/Irritation Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile), lab coat.Avoid contact with skin. Wash hands and any exposed skin thoroughly after handling.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Safety goggles with side-shields or a face shield.[1]Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[1]
Acute Toxicity (Inhalation) May cause respiratory irritation.[1]Use in a well-ventilated area, preferably a chemical fume hood.[1]Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Acute Toxicity (Oral) Toxic if swallowed.[2]Wear appropriate PPE to prevent ingestion.Do not eat, drink, or smoke when using this product.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Characterization

Correctly identify the waste as this compound. Determine if it is a pure compound, a solution, or mixed with other chemical waste. This information is crucial for proper segregation and labeling. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3 or other relevant local regulations.[3]

Step 2: Waste Segregation

Do not mix this compound waste with non-hazardous materials or other incompatible chemical waste streams.[4] Halogenated organic compounds should typically be segregated from non-halogenated organic waste.

Step 3: Packaging and Container Selection

  • Use a compatible, leak-proof container for collecting the waste. The container should be in good condition and have a secure, tightly fitting lid.

  • For solid waste, such as contaminated personal protective equipment (gloves, weighing paper), use a separate, clearly labeled container for solid hazardous waste.[4]

  • Ensure the container is not overfilled to prevent spills and allow for expansion.

Step 4: Labeling

Clearly label the waste container with the following information:

  • The words "Hazardous Waste"[4]

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of accumulation

  • Any associated hazards (e.g., "Irritant," "Toxic")

Step 5: Storage

Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.[1][3] This area should be away from heat, sparks, and open flames and inaccessible to unauthorized personnel.

Step 6: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4] Provide them with a complete and accurate description of the waste. Always follow all federal, state, and local regulations when disposing of the substance.[3]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and restrict access.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.

  • Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.

  • Contain and Clean the Spill: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1] For liquid spills, absorb with an inert material and place it into a disposal container.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Step 1: Identify & Characterize Waste (Pure compound, solution, or mixed?) B Step 2: Segregate Waste (Separate from non-hazardous and incompatible waste) A->B C Step 3: Package in Compatible Container (Leak-proof, securely sealed) B->C D Step 4: Label Container Clearly ('Hazardous Waste', chemical name, quantity, date) C->D E Step 5: Store in Designated Area (Secure, ventilated, away from ignition sources) D->E F Step 6: Arrange for Professional Disposal (Contact EHS or licensed contractor) E->F G Spill Occurs H Follow Emergency Spill Procedures G->H I Collect Spill Debris as Hazardous Waste H->I I->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 7-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY QUALIFIED PERSONNEL ONLY

This document provides critical safety and logistical guidance for the handling and disposal of 7-Bromo-2-methoxyquinoline. All personnel must review and understand this information before commencing any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a face shield.[4]EN 166 (EU) or NIOSH (US) approved.[4]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton, or Nitrile rubber).[4][6] Gloves must be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated.[7]Tested according to EN 374.[4]
Skin and Body Protection A lab coat with full-length sleeves (a complete chemical-resistant suit may be required for large quantities), full-length pants, and closed-toe shoes are mandatory.[4][6]Ensure no skin is exposed.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or N100 particle mask) should be used if engineering controls are insufficient or during procedures that may generate dust or aerosols.[6][7][8] For large spills, a chemical cartridge-type respirator may be necessary.[7]Compliant with OSHA 29 CFR 1910.134.[9]

Operational Plan: Safe Handling and Storage

A systematic approach is crucial to minimize exposure risk when handling this compound.

Engineering Controls:

  • Work with this compound in a designated area, preferably within a certified chemical fume hood to control airborne dust and vapors.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

Work Practices:

  • Avoid the formation of dust and aerosols.[10]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6]

  • Keep the container tightly closed when not in use.[1][6]

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Experimental Protocol: Weighing and Transferring the Solid Compound

  • Don all required PPE as specified in Table 1.

  • Perform all manipulations within a chemical fume hood.

  • To minimize dust generation, carefully open the container.

  • Use a clean, dedicated spatula for transferring the solid.

  • Weigh the desired amount of the compound in a tared, sealed container.

  • If transferring to a reaction vessel, do so carefully to avoid creating dust.

  • Clean any residual solid from the spatula and weighing container with a suitable solvent and transfer the rinsate to the waste container.

  • Securely close the primary container of this compound.

  • Wipe down the work surface with a damp cloth or paper towel to remove any fine particles. Dispose of the cleaning materials as hazardous waste.

  • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.[6] As a halogenated organic compound, it must be disposed of as hazardous waste.[11]

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused or Waste Product Collect in a designated, properly labeled, and sealed hazardous waste container.[12] Dispose of contents and container in accordance with local, regional, and national regulations, which may involve incineration in a permitted hazardous waste facility.[6]
Contaminated PPE Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.[6]
Empty Containers Triple rinse containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.[6]
Spill Cleanup Material Absorb small spills with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous waste.[13] For large spills, evacuate the area and contact the institution's environmental health and safety department.[12]

Important Disposal Considerations:

  • Do not dispose of organic solvents or halogenated compounds down the drain.[11]

  • Keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal and minimize costs.[11][13]

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical contents.[11][12]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Obtain medical aid immediately.[3]

In the event of a large spill or fire, evacuate the area and contact emergency services immediately.[12]

Below is a workflow diagram illustrating the safe handling process for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS & SOPs prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood & Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Start Experiment handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Clean Equipment handle2->handle3 clean1 Segregate Halogenated Waste handle3->clean1 End Experiment clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.